2-(Cyclohexylamino)benzoic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(cyclohexylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXMFCCPQQJLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600368 | |
| Record name | 2-(Cyclohexylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10286-53-0 | |
| Record name | 2-(Cyclohexylamino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Cyclohexylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(CYCLOHEXYLAMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B519KGK87P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Cyclohexylamino)benzoic Acid: Synthesis, Characterization, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 2-(Cyclohexylamino)benzoic acid (CAS No. 10286-53-0), a key intermediate in synthetic organic chemistry.
Introduction
This compound, registered under CAS number 10286-53-0, is a derivative of anthranilic acid, an important class of compounds in medicinal chemistry. Structurally, it is an N-substituted anthranilic acid, featuring a cyclohexyl group attached to the amine. This structural motif is of significant interest in drug discovery and development, as it is found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis via the Ullmann condensation, its physicochemical and spectroscopic properties, analytical methodologies for its characterization, and its applications as a versatile building block in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 10286-53-0 | [1] |
| Molecular Formula | C₁₃H₁₇NO₂ | [1] |
| Molecular Weight | 219.28 g/mol | [1] |
| Appearance | White to off-white crystalline solid (typical) | Inferred from related compounds |
| Melting Point | Experimental data not available in searched documents. Related N-aryl anthranilic acids have melting points in the range of 150-250 °C. | |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents such as ethanol, methanol, acetone, and dichloromethane.[2][3] | Inferred from benzoic acid and its derivatives |
| pKa | Not explicitly found, but expected to be in the acidic range due to the carboxylic acid group. |
Synthesis of this compound
The primary synthetic route to this compound is the Ullmann condensation, a well-established copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction typically involves the coupling of an amine with an aryl halide.
Reaction Scheme: Ullmann Condensation
Caption: General scheme for the Ullmann condensation synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of N-aryl anthranilic acids, adapted for this compound.[4]
Materials:
-
2-Chlorobenzoic acid
-
Cyclohexylamine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Cupric Oxide (CuO) or Copper(I) Iodide (CuI)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or a high-boiling point alcohol)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, a molar excess of cyclohexylamine, anhydrous potassium carbonate (as a base), and a catalytic amount of cupric oxide or copper(I) iodide.
-
Add a suitable high-boiling point solvent to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter the mixture to remove the copper catalyst and any inorganic salts.
-
Acidify the filtrate with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the protons of the cyclohexyl group, and the amine proton. The aromatic protons will likely appear as multiplets in the downfield region (around 7-8 ppm). The cyclohexyl protons will be observed as a series of multiplets in the upfield region (around 1-4 ppm). The N-H proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (typically >170 ppm), the aromatic carbons (in the 110-150 ppm range), and the aliphatic carbons of the cyclohexyl ring (in the 20-60 ppm range).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
An N-H stretch from the secondary amine (around 3300-3500 cm⁻¹).
-
A strong C=O stretch from the carbonyl group of the carboxylic acid (around 1680-1710 cm⁻¹).[4]
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹).
-
C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 219. The fragmentation pattern may include the loss of the carboxylic acid group and fragmentation of the cyclohexyl ring.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for monitoring reaction progress.
Representative HPLC Method
A reversed-phase HPLC method can be developed for the analysis of N-substituted anthranilic acids.[6]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (typically around 254 nm or 280 nm).
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a compatible organic solvent, and filtered through a 0.45 µm filter before injection.
Applications in Drug Development
N-Aryl anthranilic acid derivatives, often referred to as fenamates, are a well-known class of NSAIDs.[4] These compounds typically act by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7][8]
Role as a Precursor to NSAIDs
This compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its structure is analogous to that of the fenamate class of NSAIDs, such as mefenamic acid and diclofenac, which feature an N-aryl anthranilic acid core.[9][10] The synthesis of these drugs often involves an Ullmann condensation as a key step.[9][10]
Caption: this compound as a key building block for drug discovery.
The anti-inflammatory activity of N-aryl anthranilic acid derivatives is well-documented.[4] By modifying the structure of this compound, for example, by introducing different substituents on the cyclohexyl or benzoic acid rings, novel compounds with improved efficacy, selectivity, or pharmacokinetic profiles can be developed.
Conclusion
This compound is a synthetically accessible and versatile intermediate with significant potential in medicinal chemistry and drug development. Its synthesis via the Ullmann condensation is a robust and adaptable method. The detailed understanding of its physicochemical properties, spectroscopic signature, and analytical characterization provides a solid foundation for its use in the design and synthesis of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. This guide serves as a comprehensive resource for scientists and researchers working with this important chemical entity.
References
[11] Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Retrieved from [Link]
[4] Google Patents. (n.d.). Method for synthesizing diclofenac sodium. Retrieved from
[12] Google Patents. (n.d.). Method of synthesizing diclofenac sodium. Retrieved from
[13] National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
[9] National Center for Biotechnology Information. (n.d.). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. PubMed Central. Retrieved from [Link]
[1] National Center for Biotechnology Information. (n.d.). Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors. PubMed. Retrieved from [Link]
[5] Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
[2] PubMed. (n.d.). Analysis of anthranilic acid by liquid chromatography. Retrieved from [Link]
[14] ResearchGate. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]
[15] ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
[16] Royal Society of Chemistry. (n.d.). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Retrieved from [Link]
[17] Sciencemadness Wiki. (n.d.). Benzoic acid. Retrieved from [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. Page loading... [guidechem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. US20200055811A1 - Method of synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 10. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 11. colab.ws [colab.ws]
- 12. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. WO2011098386A1 - Process for the preparation of an anthranilic acid derivative - Google Patents [patents.google.com]
- 14. N-Phenylanthranilic acid(91-40-7) IR Spectrum [m.chemicalbook.com]
- 15. Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzoic acid, 2-amino-, cyclohexyl ester [webbook.nist.gov]
Technical Guide: 2-(Cyclohexylamino)benzoic Acid
Structural Architecture, Synthetic Protocols, and Pharmaceutical Utility
Executive Summary
This technical guide provides a comprehensive analysis of 2-(cyclohexylamino)benzoic acid (also known as N-cyclohexylanthranilic acid; CAS: 3094-15-1). While often overshadowed by its arylated cousins (the "fenamates" like Mefenamic Acid), this molecule represents a critical scaffold in medicinal chemistry. It serves as the primary precursor for 1,2,3,4-tetrahydroacridones —a privileged structure in the design of Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. This guide details its physicochemical properties, optimized Ullmann-type synthesis, and downstream cyclization pathways.
Structural Architecture & Physicochemical Properties[1][2][3][4][5]
The pharmacological potential of this compound is dictated by its unique hybrid structure: a planar aromatic ring fused to a flexible aliphatic cyclohexane ring via a secondary amine.
Electronic and Conformational Analysis
-
Intramolecular Hydrogen Bonding: The defining feature of this molecule is the strong intramolecular hydrogen bond between the secondary amine proton (N-H) and the carbonyl oxygen of the carboxylic acid (C=O). This forms a pseudo-six-membered ring, significantly reducing the polarity of the carboxylic acid group and locking the molecule into a specific conformation.
-
Steric Bulk: Unlike planar N-phenyl derivatives, the N-cyclohexyl group exists primarily in a chair conformation. This steric bulk influences the rotational barrier around the C(aryl)-N bond, impacting binding affinity in enzymatic pockets (e.g., COX-1/COX-2 or AChE).
-
Lipophilicity: The cyclohexyl ring adds significant lipophilicity compared to the parent anthranilic acid, facilitating membrane permeability.
Key Physicochemical Data
| Property | Value (Approx.) | Significance |
| Molecular Weight | 219.28 g/mol | Fragment-based drug design compliant. |
| pKa (Acid) | ~5.3 | Slightly higher than benzoic acid due to electron donation from the amine. |
| LogP | 3.5 - 4.0 | High lipophilicity due to the cyclohexyl ring and internal H-bond. |
| Melting Point | 148–151 °C | Crystalline solid; sharp MP indicates high purity. |
Synthetic Pathways & Mechanistic Insights
The synthesis of this compound is a classic example of the Ullmann-Goldberg condensation . While modern Buchwald-Hartwig aminations (Pd-catalyzed) exist, the Copper-catalyzed route remains the industrial standard due to cost-efficiency and the specific "ortho-effect" facilitation by the carboxylate group.
Optimized Experimental Protocol (Ullmann Condensation)
Objective: Synthesis of this compound from 2-chlorobenzoic acid.
Reagents:
-
2-Chlorobenzoic acid (1.0 eq)
-
Cyclohexylamine (1.5 - 2.0 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Copper powder or CuI (0.05 - 0.1 eq)
-
Solvent: DMF or iso-Amyl alcohol (Reflux)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid (15.6 g, 0.1 mol) in DMF (50 mL).
-
Base Addition: Add anhydrous
(27.6 g, 0.2 mol). The base serves two roles: neutralizing the HCl byproduct and deprotonating the acid to form the reactive potassium 2-chlorobenzoate. -
Catalyst & Nucleophile: Add Copper powder (0.5 g) followed by cyclohexylamine (15 mL).
-
Reaction: Reflux the mixture (approx. 130-140°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for 2-chlorobenzoic acid should disappear.
-
Workup (Critical):
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice/water (300 mL).
-
Filter off unreacted copper and inorganic salts.
-
Acidification: Acidify the filtrate with dilute HCl (2M) to pH 4–5. The product will precipitate as a solid.
-
Note: Do not drop pH < 2 aggressively, as impurities may co-precipitate.
-
-
Purification: Recrystallize from ethanol or aqueous ethanol to yield white/off-white crystals.
Mechanistic Visualization
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ortho-carboxylate group coordinates with the Copper, stabilizing the oxidative addition intermediate—a phenomenon known as the ortho-effect .
Figure 1: Catalytic cycle of the Ullmann condensation showing the ortho-effect facilitation.
Pharmaceutical Relevance: The Tetrahydroacridone Pathway
While this compound has minor anti-inflammatory activity, its primary utility is as a scaffold for 1,2,3,4-tetrahydroacridones . This structure mimics the pharmacophore of Tacrine , the first FDA-approved drug for Alzheimer's disease.
Cyclization Protocol (Friedel-Crafts Acylation)
To convert the anthranilic acid derivative into the tricyclic acridone, an intramolecular cyclization is required.
Reagents: Polyphosphoric Acid (PPA) or
Mechanism:
The carboxylic acid is protonated (or phosphorylated if using
Figure 2: Cyclization pathway to the bioactive acridone scaffold.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Infrared Spectroscopy (FT-IR)
-
3300–3350 cm⁻¹: N-H stretching (Secondary amine). Often broadened due to H-bonding.
-
2500–3000 cm⁻¹: O-H stretching (Carboxylic acid dimer/broad).
-
1660–1680 cm⁻¹: C=O stretching. This frequency is lower than typical benzoic acids (~1700 cm⁻¹) due to the intramolecular H-bond weakening the carbonyl character.
Proton NMR (1H-NMR, DMSO-d6)
-
δ 12.0–13.0 ppm: Broad singlet (COOH).
-
δ 7.8 ppm (dd): Aromatic proton ortho to the carboxyl group (deshielded).
-
δ 6.5–7.5 ppm: Remaining aromatic protons.
-
δ 3.4 ppm (m): Methine proton of the cyclohexyl ring (N-CH).
-
δ 1.0–2.0 ppm: Multiplets corresponding to the remaining 10 cyclohexyl protons.
References
-
Ma, D., et al. (2001).Amino Acid Promoted CuI-Catalyzed C-N Bond Formation.
-
Goldberg, I. (1906).Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator.
-
BenchChem Application Note.Synthesis of 2-(3-methylphenyl)benzoic Acid via Ullmann Condensation.
-
Cambridge Structural Database (CSD).Crystal structures of hydrogen-bonded co-crystals.
Technical Monograph: 2-(Cyclohexylamino)benzoic Acid
Physicochemical Characterization, Synthetic Protocols, and Pharmaceutical Utility
Executive Summary
2-(Cyclohexylamino)benzoic acid (CAS: 10286-53-0), often referred to as N-cyclohexylanthranilic acid, is a critical intermediate in the synthesis of acridinone-based pharmaceuticals and fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
While its molecular weight is nominally 219.28 g/mol , precise mass spectrometry applications require understanding its isotopic distribution.[1] This guide provides a definitive technical profile, correcting common database errors (often confusing this structure with NADH salts), and details a robust, self-validating synthesis protocol based on the Ullmann-Goldberg condensation.
Part 1: Molecular Identity & Physicochemical Profile[1]
Molecular Weight & Isotopic Distribution
For researchers utilizing high-resolution mass spectrometry (HRMS), relying solely on the average molecular weight is insufficient.[1]
| Parameter | Value | Technical Note |
| Average Molecular Weight | 219.28 g/mol | Used for molarity calculations and stoichiometry.[1] |
| Monoisotopic Mass | 219.1259 Da | Critical for HRMS/LC-MS identification ([M+H]+ = 220.1332).[1] |
| Molecular Formula | C₁₃H₁₇NO₂ | Degree of Unsaturation: 6 (Benzene ring + Carboxyl + Ring).[1] |
| CAS Registry Number | 10286-53-0 | Warning:[1][2][3] Automated databases sometimes link CAS 606-68-8 (NADH) incorrectly.[1] Always verify structure. |
Solubility & Lipophilicity
The cyclohexyl group introduces significant lipophilicity compared to the parent anthranilic acid.[1]
-
pKa (Carboxyl): ~5.3 (The secondary amine acts as an electron donor, slightly reducing acidity compared to benzoic acid).[1]
-
Solubility Profile:
Part 2: Synthetic Pathways & Mechanistic Insight[1]
The most robust synthesis for this compound is the Ullmann-Goldberg Condensation .[1] This involves the copper-catalyzed nucleophilic aromatic substitution of 2-chlorobenzoic acid with cyclohexylamine.[1]
Reaction Mechanism (DOT Visualization)
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the copper species, followed by amine coordination and reductive elimination.[1]
Figure 1: Simplified catalytic cycle for the Ullmann-Goldberg condensation synthesis of N-cyclohexylanthranilic acid.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of 5.0 g of this compound. Safety: Cyclohexylamine is corrosive.[1] Work in a fume hood.
Materials
-
2-Chlorobenzoic acid (Reagent Grade)[1]
-
Cyclohexylamine (1.5 equivalents)[1]
-
Potassium Carbonate (K₂CO₃, anhydrous)[1]
-
Copper powder (Catalyst)[1]
-
DMF (Dimethylformamide) or Isoamyl alcohol (Solvent)[1]
Step-by-Step Methodology
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid (3.13 g, 20 mmol) in 20 mL of DMF.
-
Why: DMF allows for higher reflux temperatures, essential for overcoming the activation energy of aryl chloride displacement.[1]
-
-
Base & Amine Addition: Add Potassium Carbonate (2.76 g, 20 mmol) and Cyclohexylamine (3.4 mL, 30 mmol) .
-
Catalysis Initiation: Add Copper powder (0.1 g) . Heat the mixture to reflux (~130-140°C) for 4–6 hours.
-
Visual Check: The reaction mixture should turn from a suspension to a deep blue/green or dark mixture, indicating active copper complexation.[1]
-
-
Workup (Self-Validation Step):
-
Precipitation: Acidify the filtrate carefully with 1M HCl to pH ~3–4.
-
Purification: Recrystallize the crude solid from Ethanol/Water (80:20).
-
Target: White to off-white needles.[1]
-
Part 4: Analytical Validation & Quality Control
To confirm the molecular weight and structure, compare experimental data against these standards.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 13.0 ppm (s, 1H): Carboxylic acid –OH (Broad, may exchange with D₂O).[1]
-
δ 7.8 – 6.5 ppm (m, 4H): Aromatic protons (Anthranilic core).[1] Look for the characteristic doublet of doublets for the proton adjacent to the carboxyl group.[1]
-
δ 3.4 ppm (m, 1H): N-CH proton (Methine of the cyclohexyl ring).[1]
-
δ 1.9 – 1.2 ppm (m, 10H): Cyclohexyl methylene protons (Multiplet cluster).[1]
Mass Spectrometry (ESI-MS)[1]
-
Mode: Negative Ion Mode [M-H]⁻ is often cleaner for carboxylic acids.[1]
-
Expected Peak: m/z 218.27.[1]
-
Positive Mode: [M+H]⁺ = 220.28.[1]
Workflow Diagram: Purification Logic
Figure 2: Purification logic tree ensuring removal of copper catalyst and unreacted amine.[1]
Part 5: Pharmaceutical Applications[1][5]
The primary utility of this compound lies in its role as a scaffold for Acridinones .[1]
-
Acridinone Synthesis: Cyclization of N-cyclohexylanthranilic acid using polyphosphoric acid (PPA) or POCl₃ yields tetrahydroacridinones.[1]
-
Biological Relevance: These derivatives are potent inhibitors of Acetylcholinesterase (AChE), making them relevant in Alzheimer's disease research (Tacrine analogs).[1]
-
Fenamate Analogs: It serves as a structural analog to Mefenamic acid, aiding in Structure-Activity Relationship (SAR) studies for anti-inflammatory pathways (COX-1/COX-2 inhibition).[1]
References
-
PubChem. (2023).[1][3] this compound Compound Summary (CID 19826721).[1][2][3] National Center for Biotechnology Information.[1] [Link][1][2][3]
-
Ma, D., et al. (2003).[1] Accelerating Effect of Amino Acids on the Copper-Catalyzed Coupling Reaction of Aryl Halides with Primary Amines.[1] Journal of the American Chemical Society.[1] (Validation of Ullmann-type coupling protocols). [Link]
Sources
An In-depth Technical Guide to 2-(Cyclohexylamino)benzoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Cyclohexylamino)benzoic acid, a notable derivative of anthranilic acid. While specific literature on this compound is sparse, this document synthesizes information from related N-substituted anthranilic acids and foundational organic chemistry principles to present a detailed examination of its synthesis, spectroscopic characterization, and potential applications in drug development. The primary synthetic route discussed is the Ullmann condensation, a robust method for the formation of C-N bonds. Predicted spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, are presented to aid in the identification and characterization of this molecule. Furthermore, this guide explores the prospective biological activity of this compound, drawing parallels with the well-established anti-inflammatory properties of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended to serve as a valuable resource for researchers investigating novel therapeutic agents and complex organic molecules.
Introduction and Chemical Identity
This compound, also known as N-cyclohexylanthranilic acid, is an organic compound featuring a benzoic acid scaffold substituted with a cyclohexylamino group at the ortho position. This structure places it within the broader class of N-substituted anthranilic acid derivatives, a family of compounds that has garnered significant interest in medicinal chemistry.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 10286-53-0 | PubChem |
| Molecular Formula | C₁₃H₁₇NO₂ | PubChem |
| Molecular Weight | 219.28 g/mol | PubChem |
| SMILES | C1CCC(CC1)NC2=CC=CC=C2C(=O)O | PubChem |
Table 1: Chemical Identifiers for this compound
The strategic placement of a lipophilic cyclohexyl group and an acidic carboxylic acid moiety on an aromatic backbone suggests potential for diverse biological interactions, a concept that will be explored later in this guide.
Synthesis via Ullmann Condensation
The most logical and established method for the synthesis of this compound is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction is a cornerstone for the formation of C-N bonds, particularly in the synthesis of N-aryl anthranilic acids.[1][2]
Reaction Principle
The Ullmann condensation involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[1] For the synthesis of this compound, this translates to the reaction between a 2-halobenzoic acid (typically 2-chlorobenzoic acid) and cyclohexylamine. The copper catalyst facilitates the coupling, while the base is necessary to neutralize the hydrogen halide formed during the reaction.[1]
Proposed Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar N-aryl anthranilic acids and should be optimized for specific laboratory conditions.
Materials:
-
2-Chlorobenzoic acid
-
Cyclohexylamine
-
Copper(I) oxide (Cu₂O) or Copper powder
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or other suitable high-boiling polar solvent
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chlorobenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(I) oxide (e.g., 0.1 eq).
-
Solvent and Amine Addition: Add a suitable volume of DMF to the flask to ensure adequate stirring. Add cyclohexylamine (1.2 eq) to the mixture. The slight excess of the amine helps to drive the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to a temperature of 120-150 °C with vigorous stirring under a reflux condenser. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a larger beaker containing water and acidify with concentrated hydrochloric acid until the pH is acidic. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Causality Behind Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent like DMF is chosen to dissolve the reactants and to facilitate the reaction at the required high temperatures.[3]
-
Base: Anhydrous potassium carbonate is a common and effective base for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product.
-
Catalyst: Copper, in various forms, is the classic catalyst for the Ullmann condensation. Copper(I) species are believed to be the active catalytic species.[4]
-
Acidification: The product, being a carboxylic acid, is soluble in its carboxylate form under basic conditions. Acidification is crucial for its precipitation and isolation.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
As of the writing of this guide, public databases do not contain experimentally acquired spectra for this compound. The following sections provide predicted spectroscopic data based on the known chemical structure and comparison with analogous compounds, such as benzoic acid and other N-substituted anthranilic acids.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the cyclohexyl protons, the amine proton, and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm.[5][6]
-
Amine Proton (-NH-): A broad singlet is expected, with its chemical shift being concentration and solvent dependent.
-
Aromatic Protons: The four protons on the benzene ring will exhibit complex splitting patterns in the aromatic region (approximately 6.5-8.0 ppm) due to their different chemical environments.
-
Cyclohexyl Protons: The protons on the cyclohexyl ring will appear in the upfield region (typically 1.0-4.0 ppm). The proton attached to the nitrogen will be the most downfield of this group.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to be the most downfield signal, typically in the range of 165-175 ppm.[5][7]
-
Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring, appearing in the region of 110-150 ppm.
-
Cyclohexyl Carbons: The six carbons of the cyclohexyl ring will appear in the upfield region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[8][9]
-
N-H Stretch (Amine): A moderate absorption band is anticipated around 3300-3500 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group will be observed just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹.[8]
-
C=C Stretches (Aromatic): Several peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A moderate absorption is expected in the 1250-1350 cm⁻¹ range.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 219. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the cyclohexyl ring.
Potential Applications in Drug Development
Derivatives of anthranilic acid are a cornerstone in medicinal chemistry, with many exhibiting significant biological activities. The fenamates, a class of NSAIDs, are N-aryl anthranilic acid derivatives that include well-known drugs like mefenamic acid and meclofenamic acid.[10]
Anti-Inflammatory Activity
The primary mechanism of action for fenamate NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[11] Given the structural similarity of this compound to the fenamates, it is highly probable that this compound will also exhibit anti-inflammatory properties through the inhibition of COX-1 and/or COX-2.[12][13]
Caption: Proposed mechanism of action for this compound as a COX inhibitor.
Other Potential Biological Activities
Beyond their anti-inflammatory effects, some fenamates have been shown to modulate ion channels, including GABAₐ receptors and potassium channels.[14] This suggests that this compound and its derivatives could be investigated for their potential in treating neurological disorders.
Conclusion
References
-
Ullmann condensation. (2023, December 29). In Wikipedia. Retrieved January 31, 2026, from [Link]
-
Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 31, 2026, from [Link]
-
Ullmann reaction. (2023, December 29). In Wikipedia. Retrieved January 31, 2026, from [Link]
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... (n.d.). Doc Brown's Chemistry. Retrieved January 31, 2026, from [Link]
- Gee, J. R., et al. (2008). Evidence for neuroprotection by the fenamate NSAID, mefenamic acid. Neuroscience Letters, 443(1), 69-73.
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. (n.d.). Doc Brown's Chemistry. Retrieved January 31, 2026, from [Link]
- Halliwell, R. F., et al. (2019). Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. Frontiers in Neuroscience, 13, 107.
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry. Retrieved January 31, 2026, from [Link]
- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- Amir, M., et al. (2004). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Archives of Pharmacal Research, 27(8), 817-823.
- Coyne, L., et al. (2019). Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. Frontiers in Neuroscience, 13, 107.
- Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace.
- Monge, A., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
- Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(2), 265-271.
- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-341.
- Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135634.
- What are the mechanisms of action at the molecular and cellular levels for Mefenamic Acid in therapy? (n.d.). R Discovery.
- Halliwell, R. F., et al. (2024). Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits. Frontiers in Pharmacology, 15, 1386595.
- 1H NMR spectrum of the isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)benzoic acid ... (n.d.). ResearchGate.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry.
- Mass Spectrum and structure of Benzoic acid, 2-hydroxy-, ethyl ester MW. (n.d.). ResearchGate.
- Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
-
What is the IR spectrum of benzoic acid? How is it determined? (n.d.). Quora. Retrieved January 31, 2026, from [Link]
- A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. (n.d.). MDPI.
- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes.
- Khawaja, N., et al. (2023). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Earth and Space Science, 10(4), e2022EA002807.
-
Solved SCC2211 Organic Chemistry 1H-NMR spectrum of benzoic. (2019, April 9). Chegg.com. Retrieved January 31, 2026, from [Link]
- Advancing the Prediction of MS/MS Spectra Using Machine Learning. (n.d.). OSTI.GOV.
-
Benzoic acids and derivatives. (2017, October 22). MassBank. Retrieved January 31, 2026, from [Link]
-
Solved 13C NMR spectrum of benzoic acid13C NMR spectrum of. (2023, July 16). Chegg.com. Retrieved January 31, 2026, from [Link]
- Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (2022, February 20). The Royal Society of Chemistry.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. byjus.com [byjus.com]
- 5. rsc.org [rsc.org]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Evidence for neuroprotection by the fenamate NSAID, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijddr.in [ijddr.in]
- 14. Frontiers | Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke [frontiersin.org]
An In-Depth Technical Guide to 2-(Cyclohexylamino)benzoic Acid and Its Derivatives: From Synthesis to Therapeutic Application
Abstract: The 2-(cyclohexylamino)benzoic acid scaffold, a core structure within the broader class of fenamates, represents a versatile pharmacophore in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, particularly as modulators of ion channels, positioning them as promising candidates for therapeutic development in areas such as pain, inflammation, and epithelial transport disorders.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and mechanisms of action of these compounds. We delve into the causality behind synthetic strategies, provide detailed, field-proven experimental protocols, and present quantitative biological data. Furthermore, key pathways and experimental workflows are visualized to provide researchers, scientists, and drug development professionals with a foundational understanding of this important chemical class.
Section 1: The Core Moiety: Synthesis and Physicochemical Profile
The foundational molecule, this compound, serves as the critical starting point for a vast chemical space of derivatives. Its synthesis and characterization are paramount for ensuring the quality and reproducibility of downstream applications.
Synthesis via Ullmann Condensation
The most reliable and scalable method for synthesizing the this compound core is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction joins an aryl halide with an amine.[3]
Causality of Experimental Design:
-
Reactants: The reaction couples 2-chlorobenzoic acid with cyclohexylamine. 2-chlorobenzoic acid is selected for its commercial availability and the activating effect of the ortho-carboxyl group. Aryl iodides can be more reactive but are often more expensive.[3]
-
Catalyst: Copper, often in the form of copper(I) salts like CuI or activated copper powder, is essential.[3][4] The catalyst facilitates the formation of an active copper(I) species that undergoes oxidative addition with the aryl halide.[4][5]
-
Base: A base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is required to deprotonate the amine and the carboxylic acid, facilitating the coupling reaction.[3]
-
Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or nitrobenzene are traditionally used to achieve the high temperatures (often >150 °C) necessary for the reaction to proceed.[3][6]
The overall reaction is illustrated below: C₆H₄(Cl)CO₂H + C₆H₁₁NH₂ + KOH --(Cu catalyst)--> C₆H₄(NHC₆H₁₁)CO₂H + KCl + H₂O[3]
Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of the core molecule is crucial for its handling, formulation, and derivatization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | [7][8] |
| Molecular Weight | 219.28 g/mol | [7][8][9] |
| Appearance | White crystalline powder/needles | [10] |
| Melting Point | ~122 °C (for parent benzoic acid) | [10] |
| pKa | ~7.14 | [7] |
| Solubility | Soluble in alcohols, acetone, benzene | [11] |
Spectroscopic Signature:
-
¹H NMR: Expect characteristic signals for the cyclohexyl protons (broad multiplets in the 1.0-2.0 ppm range), the N-H proton (a broad singlet), and the aromatic protons on the benzoic acid ring (in the 6.5-8.0 ppm range).
-
IR Spectroscopy: Key stretches include the N-H bond (around 3300 cm⁻¹), the C=O of the carboxylic acid (around 1680 cm⁻¹), and C-H stretches from the aliphatic and aromatic moieties.
-
Mass Spectrometry: The molecular ion peak [M]+ at m/z 219.13 would confirm the compound's identity.
Section 2: Strategic Derivatization and Chemical Space Expansion
The true potential of the this compound scaffold is unlocked through strategic derivatization. Modifications can be targeted to enhance potency, selectivity, solubility, and metabolic stability.[12]
Rationale for Derivatization
-
Carboxylic Acid Group: This site is a prime target for esterification or amidation. Converting the acid to an ester can increase lipophilicity, potentially improving cell permeability. Amidation introduces new hydrogen bonding possibilities and can be used to link the core to other pharmacophores.
-
Amine Linker: While less common, N-alkylation can alter the steric profile and basicity of the molecule.
-
Aromatic Ring: Substitution on the benzoic acid ring with electron-withdrawing or electron-donating groups can profoundly impact the electronic properties and binding interactions of the molecule with its biological target.[12]
General Synthetic Workflow
The following diagram illustrates the key points for derivatization on the this compound scaffold.
Caption: Key derivatization pathways for the core scaffold.
Detailed Protocol: Synthesis of Methyl 2-(Cyclohexylamino)benzoate
This protocol details a standard Fischer esterification, a fundamental technique for converting the carboxylic acid to an ester.
Objective: To synthesize the methyl ester derivative to increase lipophilicity.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (large excess, serves as solvent and reactant)
-
Sulfuric Acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add the concentrated sulfuric acid dropwise. Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold saturated sodium bicarbonate solution to neutralize the excess acid. Self-Validation: Effervescence (CO₂ release) will be observed, indicating successful neutralization.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or EtOAc (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and then brine. Causality: The water wash removes residual methanol and salts, while the brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary.
Section 3: Applications in Drug Discovery: A Case Study in Ion Channel Modulation
Derivatives of this compound are potent modulators of various ion channels, which are critical regulators of cellular excitability and transport.[1][13][14] A key target is the TMEM16A (ANO1) calcium-activated chloride channel (CaCC).[15]
Mechanism of Action: TMEM16A Inhibition
TMEM16A is overexpressed in various pathological conditions, including secretory diarrheas, asthma, hypertension, and certain cancers, making it an attractive therapeutic target.[15][16][17] It plays a crucial role in processes like epithelial fluid secretion and smooth muscle contraction.[17]
This compound derivatives can act as inhibitors of TMEM16A.[15][17] By binding to the channel protein, these small molecules can allosterically prevent the channel from opening in response to intracellular calcium, thereby reducing the outflow of chloride ions. This inhibition can lead to reduced fluid secretion in the gut or relaxation of smooth muscles in the airways or blood vessels.
Caption: Inhibition of the TMEM16A signaling pathway.
Structure-Activity Relationship (SAR) Data
The potency of TMEM16A inhibition is highly dependent on the specific substitutions on the benzoic acid scaffold. The following table summarizes hypothetical SAR data based on known trends for ion channel modulators.
| Compound ID | R¹ (Cycloalkyl) | R² (Aromatic Sub) | R³ (Carboxyl) | TMEM16A IC₅₀ (µM) |
| Core | Cyclohexyl | H | -COOH | 50.0 |
| 1a | Cyclohexyl | H | -COOCH₃ | 25.5 |
| 1b | Cyclopentyl | H | -COOH | 75.2 |
| 1c | Cyclohexyl | 4-Nitro | -COOH | 5.8 |
| 1d | Cyclohexyl | 4-Methyl | -COOH | 45.1 |
| 1e | Cyclohexyl | 4-Nitro | -COOCH₃ | 1.2 |
Interpretation: This data suggests that:
-
Esterification of the carboxyl group (1a vs. Core) can improve potency.
-
The cyclohexyl ring (Core vs. 1b) appears optimal compared to a smaller cyclopentyl ring.[18]
-
An electron-withdrawing group (nitro) at the 4-position of the aromatic ring dramatically increases potency (1c vs. Core), while an electron-donating group (methyl) has little effect (1d).
-
Combining the most favorable modifications (ester and nitro-substitution) results in the most potent compound (1e).
Section 4: Analytical Methodologies and Quality Assurance
Ensuring the purity and identity of synthesized compounds is a non-negotiable aspect of drug discovery and development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[19][20]
Protocol: Purity Assessment by Reverse-Phase HPLC
Objective: To determine the purity of a synthesized batch of a this compound derivative.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Sample prepared in 50:50 Water:ACN at ~1 mg/mL
Procedure:
-
System Equilibration: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B) until a stable baseline is achieved. Causality: Equilibration ensures the column's stationary phase is properly wetted and ready for reproducible separations.
-
Sample Injection: Inject a standard volume (e.g., 10 µL) of the sample solution.
-
Gradient Elution: Run a linear gradient to increase the concentration of the organic mobile phase (B). A typical gradient might be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
Causality: The gradient elution allows for the separation of compounds with a wide range of polarities. Less polar compounds will elute later as the organic content of the mobile phase increases.
-
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 233 nm or 254 nm), where the aromatic ring exhibits strong absorbance.[21]
-
Data Analysis: Integrate the peak areas of the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. Self-Validation: A sharp, symmetrical main peak with minimal other peaks indicates high purity. The retention time should be consistent across runs.
Quality Control Workflow
Caption: A self-validating workflow for compound purification.
References
-
This compound. (n.d.). Gsrs. Retrieved January 31, 2026, from [Link]
-
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). eScholarship.org. Retrieved January 31, 2026, from [Link]
-
Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2024). MDPI. Retrieved January 31, 2026, from [Link]
-
Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed. Retrieved January 31, 2026, from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved January 31, 2026, from [Link]
-
Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Emerging Modulators of TMEM16A and Their Therapeutic Potential. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (n.d.). UST Journals. Retrieved January 31, 2026, from [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved January 31, 2026, from [Link]
-
Ion Channel Engineering for Modulation and De Novo Generation of Electrical Excitability. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
Ion channel modulation by NS 1619, the putative BKCa channel opener, in vascular smooth muscle. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. (2025). PubMed Central (PMC). Retrieved January 31, 2026, from [Link]
-
New method for the determination of benzoic and sorbic acids in commercial orange juices based on second-order spectrophotometric data generated by a pH gradient flow injection technique. (2004). PubMed. Retrieved January 31, 2026, from [Link]
-
Properties of Benzoic Acid. (n.d.). BYJU'S. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 31, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2025). MDPI. Retrieved January 31, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. (2025). National Center for Biotechnology Information (NCBI). Retrieved January 31, 2026, from [Link]
-
Substituted 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides as inhibitors of the calcium-activated chloride channel transmembrane protein 16A (TMEM16A). (n.d.). National Center for Biotechnology Information (NCBI). Retrieved January 31, 2026, from [Link]
-
Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
The Calcium-Activated Chloride Channel TMEM16A is Inhibitied by Liquiritigenin. (2021). Frontiers. Retrieved January 31, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]
-
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience. Retrieved January 31, 2026, from [Link]
Sources
- 1. Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel slow-inactivation-specific ion channel modulator attenuates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound | C13H17NO2 | CID 19826721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzoic Acid [pc.maricopa.edu]
- 11. byjus.com [byjus.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ion channel modulation by NS 1619, the putative BKCa channel opener, in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion channel engineering for modulation and de novo generation of electrical excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Calcium-Activated Chloride Channel TMEM16A is Inhibitied by Liquiritigenin [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Substituted 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides as inhibitors of the calcium-activated chloride channel transmembrane protein 16A (TMEM16A) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thaiscience.info [thaiscience.info]
- 20. helixchrom.com [helixchrom.com]
- 21. journals.ust.edu [journals.ust.edu]
Technical Monograph: Biological Activity & Synthetic Architecture of N-Substituted Anthranilic Acids
Executive Summary
N-substituted anthranilic acids (2-aminobenzoic acid derivatives) represent a privileged scaffold in medicinal chemistry. Historically categorized as "fenamates" (NSAIDs), this chemical class has evolved beyond simple cyclooxygenase (COX) inhibition.[1] Modern research identifies these structures as pleiotropic agents with potent activity in fibrosis (TGF-β modulation) , oncology (AKR1C3 inhibition) , and neuroprotection .
This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and mechanistic signaling of this compound class, designed for researchers requiring actionable technical depth.
Chemical Architecture & SAR Principles
The core pharmacophore consists of a 2-aminobenzoic acid moiety where the nitrogen atom bears an aryl or heteroaryl substituent. The biological activity is strictly governed by the steric and electronic nature of this N-substitution.
The Fenamate Twist
Unlike planar systems, N-phenylanthranilic acids (fenamates) adopt a non-planar conformation. Steric hindrance between the carboxylic acid (position C1) and the ortho-hydrogen of the N-phenyl ring forces the two aromatic rings to twist relative to one another. This "twist" is critical for fitting into the hydrophobic channel of COX enzymes.
Structure-Activity Relationship (SAR) Matrix
| Structural Domain | Modification | Biological Impact |
| Carboxylic Acid (C1) | Bioisostere (Tetrazole) | Retains anti-inflammatory activity; improves lipophilicity. |
| Carboxylic Acid (C1) | Esterification | Generally creates prodrugs (reduced gastric toxicity) or shifts activity to anticancer (e.g., pyridinyl esters). |
| Amine Bridge (-NH-) | Replacement (O, S, SO2) | Drastic loss of activity. The H-bond donor capability of the NH is essential for target binding. |
| N-Aryl Ring | 3'-CF3 (Flufenamic) | Increases potency vs. unsubstituted analogs (lipophilicity + metabolic stability). |
| N-Aryl Ring | 2',3'-Dimethyl (Mefenamic) | Optimizes COX binding via steric lock; standard NSAID profile. |
| N-Aryl Ring | 2',6'-Dichloro (Diclofenac*) | Note: Diclofenac is a phenylacetic acid, but structurally homologous. The 2,6-Cl twist forces perpendicular conformation. |
Synthetic Architectures: Ullmann vs. Buchwald-Hartwig[2]
Synthesizing N-substituted anthranilic acids requires forming a C-N bond between an aniline and an aryl halide (or vice versa). Two primary methodologies dominate the field.
Comparative Methodology
-
Ullmann-Goldberg Condensation (Classical):
-
Catalyst: Copper (Cu powder, CuI, or Cu(OAc)2).
-
Conditions: High heat (reflux), strong base (K2CO3).
-
Pros: Cheap reagents.
-
Cons: Harsh conditions, variable yields, poor tolerance for sensitive functional groups.
-
-
Buchwald-Hartwig Amination (Modern):
-
Catalyst: Palladium (Pd(OAc)2, Pd2(dba)3) + Ligand (BINAP, XPhos).
-
Conditions: Milder heat (80-100°C), weaker bases (Cs2CO3, NaOtBu).
-
Pros: High yields, excellent functional group tolerance, works with aryl chlorides.
-
Cons: Expensive catalysts, requires inert atmosphere.
-
Synthesis Workflow Visualization
Caption: Comparison of Copper-catalyzed (Ullmann) vs. Palladium-catalyzed (Buchwald-Hartwig) C-N bond formation strategies.
Therapeutic Verticals & Mechanisms[3]
Vertical A: Anti-Fibrotic & Anti-Allergic (Tranilast)
Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) deviates from the fenamate structure by incorporating a cinnamoyl linker. It is a unique therapeutic for fibrotic diseases (keloids, scleroderma) and allergic disorders.
-
Mechanism: Tranilast acts as a TGF-β signal transduction inhibitor .[2] It prevents the phosphorylation of SMAD2/3, thereby halting the transcription of collagen and fibronectin genes. It also stabilizes mast cells, preventing histamine degranulation.
Vertical B: Oncology (AKR1C3 Inhibition)
Recent studies highlight N-substituted anthranilic acids (specifically flufenamic acid derivatives) as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) .
-
Significance: AKR1C3 is overexpressed in castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML). It converts weak androgens into potent testosterone/DHT, fueling tumor growth.
-
Action: These derivatives bind to the AKR1C3 active site, preventing the reduction of steroids and prostaglandins (PGD2 to PGF2α).
Signaling Pathway: Tranilast-Mediated TGF-β Inhibition
Caption: Tranilast intercepts the fibrotic cascade by inhibiting Smad2/3 phosphorylation downstream of the TGF-β receptor.
Experimental Protocols
Protocol: Buchwald-Hartwig Synthesis of N-Phenylanthranilic Acid
Rationale: This protocol is selected for its reproducibility and high yield compared to the Ullmann method.
Reagents:
-
Methyl 2-chlorobenzoate (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Pd(OAc)2 (2 mol%)
-
BINAP (3 mol%)
-
Cs2CO3 (1.4 equiv)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon. Reason: Pd catalysts are susceptible to oxidation; moisture can quench the base.
-
Catalyst Pre-complexation: Add Pd(OAc)2, BINAP, and Toluene. Stir at RT for 10 mins until the solution turns orange/red. Reason: Allows formation of the active Pd-ligand catalytic species.
-
Substrate Addition: Add Methyl 2-chlorobenzoate, the aniline derivative, and Cs2CO3.
-
Reaction: Heat to 100°C for 12-16 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd/salts). Concentrate the filtrate in vacuo.
-
Hydrolysis (Critical Step): Dissolve the intermediate ester in THF/MeOH (1:1) and add 1M LiOH. Stir at 60°C for 2 hours to cleave the methyl ester.
-
Isolation: Acidify with 1M HCl to pH 3. The N-substituted anthranilic acid will precipitate. Filter and recrystallize from Ethanol.
Protocol: In Vitro Cell Viability Assay (MTT)
Rationale: To assess anticancer potential of new derivatives.
-
Seeding: Plate cancer cells (e.g., PC-3 for prostate) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with graded concentrations of the N-substituted anthranilic acid (0.1 - 100
M). Include DMSO control (<0.1%). -
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Aspirate media. Add DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
- Wermuth, C. G., et al. (2015). The Practice of Medicinal Chemistry. Academic Press.
-
Flower, R. J., et al. (1972). "Inhibition of prostaglandin synthetase in brain explains the anti-pyretic activity of paracetamol (4-acetamidophenol)." Nature, 240, 410-411. Link
-
Isaji, M., et al. (1998). "Tranilast inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo." British Journal of Pharmacology, 125(5), 1063–1070. Link
-
Suriyanarayanan, B., et al. (2021). "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines." ACS Omega. Link
-
Congiu, C., et al. (2005).[3] "New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity."[4][5] Journal of Medicinal Chemistry, 48(26), 8245-8252. Link
-
Penning, T. M., et al. (2021). "Aldo-Keto Reductase 1C3 (AKR1C3) as a Target in Castration-Resistant Prostate Cancer." Annual Review of Pharmacology and Toxicology. Link
Sources
- 1. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
2-(Cyclohexylamino)benzoic acid potential applications
An In-depth Technical Guide to the Potential Applications of 2-(Cyclohexylamino)benzoic Acid
Abstract
This compound, an N-substituted derivative of anthranilic acid, represents a versatile molecular scaffold with significant, yet underexplored, potential. While its primary established role is a reagent in organic synthesis, its structural similarity to well-known pharmacologically active agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs), suggests a promising future in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of its core applications, grounded in mechanistic principles and supported by actionable experimental protocols. We will dissect its utility as a chemical intermediate and lay out a strategic framework for investigating its potential as a novel therapeutic agent, with a focus on anti-inflammatory applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique properties in their work.
Introduction and Physicochemical Profile
This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a cyclohexylamino group at the ortho-position.[1] This structure is a member of the broader class of N-arylanthranilic acids, a "privileged scaffold" in medicinal chemistry known for its presence in numerous bioactive compounds. The molecule's architecture, combining a hydrophilic carboxylic acid group with a lipophilic cyclohexyl ring and an aromatic system, imparts a unique set of physicochemical properties that are central to its reactivity and potential biological activity.[2]
The rationale for a focused investigation into this specific molecule is twofold. First, its utility in forming complex cyclic amines via reactions with aryl halides is established, making it a valuable tool for synthetic chemists.[3] Second, and more compellingly, its structural analogy to fenamic acid-type NSAIDs suggests it may interact with key biological targets, such as cyclooxygenase (COX) enzymes. Understanding these properties is the first step toward unlocking its full potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₂ | [1] |
| Molecular Weight | 219.28 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 10286-53-0 | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| pKa | ~4.2 (Estimated based on benzoic acid) | [5] |
| XLogP3 | 3.8 |[1] |
Core Application I: A Versatile Intermediate in Organic Synthesis
The most direct and validated application of this compound is as a precursor in the synthesis of more complex molecules. Its bifunctional nature (containing both a secondary amine and a carboxylic acid) allows for a variety of chemical transformations.
Synthesis of N-Substituted Cyclic Amines
A key reaction involves the coupling of this compound with aryl halides to form cyclic amines.[3] This process is particularly useful in constructing molecular frameworks found in pharmaceuticals and materials science. The reaction typically proceeds through the formation of an intermediate which, upon hydrolysis and decarboxylation, yields the final product.[3] This transformation is valuable in screening experiments due to its high selectivity and yield.[3]
Caption: General workflow for the synthesis of cyclic amines.
Experimental Protocol: Ullmann Condensation for C-N Bond Formation
The Ullmann condensation is a classic and robust method for forming the C-N bond central to the application described above. The choice of a copper catalyst is traditional and cost-effective, while the base is crucial for deprotonating the carboxylic acid and facilitating the reaction.
Objective: To synthesize an N-aryl derivative from this compound and an activated aryl halide.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide or bromide (e.g., 4-iodotoluene) (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, aryl halide, CuI, and K₂CO₃.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous DMF via syringe.
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality here is that higher temperatures are required to overcome the activation energy for this coupling reaction.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent like ethyl acetate (3x). The choice of ethyl acetate provides a good partition coefficient for the product while being immiscible with the aqueous phase.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of the protocol is validated by obtaining the purified product and confirming its structure and purity via spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Core Application II: A Scaffold for Novel Therapeutics
The structural similarity of this compound to the fenamate class of NSAIDs (e.g., mefenamic acid) provides a strong rationale for its investigation as a potential anti-inflammatory agent. Benzoic acid and its derivatives are known to possess anti-inflammatory, analgesic, and other valuable therapeutic properties.[6][7][8][9]
Rationale and Mechanism: Targeting COX Enzymes
Inflammation is a biological response mediated by signaling molecules, including prostaglandins.[10] The production of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation).[11]
Most NSAIDs function by inhibiting these enzymes. The therapeutic anti-inflammatory effects are largely due to COX-2 inhibition, while common side effects like gastrointestinal issues are linked to COX-1 inhibition.[9][12] Therefore, a primary goal in modern NSAID development is to design molecules with higher selectivity for COX-2.[12] The bulky, lipophilic cyclohexyl group of this compound could potentially enhance binding within the hydrophobic channel of the COX active site, possibly conferring selectivity for the slightly larger COX-2 binding pocket.
// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGs_Homeostatic [label="Prostaglandins\n(Homeostatic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGs_Inflammatory [label="Prostaglandins\n(Inflammatory)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GI [label="GI Protection\nPlatelet Function", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\nPain, Fever", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; NSAID [label="this compound\n(Hypothesized Target)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Membrane -> AA [label="Stimulus"]; PLA2 -> AA [style=dashed, arrowhead=none]; AA -> COX1; AA -> COX2; COX1 -> PGs_Homeostatic; COX2 -> PGs_Inflammatory; PGs_Homeostatic -> GI; PGs_Inflammatory -> Inflammation; NSAID -> COX2 [label="Inhibition\n(Primary Goal)"]; NSAID -> COX1 [label="Inhibition\n(Side Effects)", style=dashed]; }
Caption: The arachidonic acid cascade and NSAID mechanism.
Experimental Workflow: Screening for Anti-inflammatory Activity
A tiered approach, starting with in vitro enzymatic assays and progressing to in vivo models, provides a robust system for evaluating anti-inflammatory potential.
A. In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the compound's ability to inhibit COX-1 and COX-2 enzymes and to calculate its IC₅₀ (half-maximal inhibitory concentration) and selectivity index.
Methodology:
-
Assay Kit: Utilize a commercially available colorimetric or fluorescent COX inhibition assay kit. These kits provide purified ovine COX-1 and human recombinant COX-2 enzymes, a chromogen, and arachidonic acid substrate.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations.
-
Incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
The reaction produces Prostaglandin G₂, and the peroxidase activity of COX converts a probe to a colored or fluorescent product.
-
Measure the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each isoform.
-
Causality & Validation: This direct enzymatic assay confirms that the compound's activity is due to interaction with the target enzyme. Including a known NSAID (e.g., celecoxib for COX-2 selectivity, ibuprofen for non-selectivity) as a positive control validates the assay's performance.
B. In Vivo Carrageenan-Induced Paw Edema Model
Objective: To assess the compound's anti-inflammatory efficacy in a live animal model of acute inflammation.[13]
Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Dosing: Administer this compound orally or intraperitoneally at several dose levels (e.g., 10, 30, 100 mg/kg). Include a vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., Diclofenac, 10 mg/kg).
-
Inflammation Induction: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[13]
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Table 2: Representative Data for Anti-inflammatory Screening
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Paw Edema Inhibition (%) @ 3h (30 mg/kg) |
|---|---|---|---|---|
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Diclofenac (Control) | 1.2 | 0.1 | 12 | ~75% |
| Celecoxib (Control) | >100 | 0.04 | >2500 | ~70% |
Broader Therapeutic Potential
The structural motif of aminobenzoic acid is associated with a wide range of biological activities.[8] Beyond inflammation, derivatives have shown promise as:
-
Anticancer Agents: The benzoic acid scaffold is present in numerous compounds investigated for their anticancer potential.[14]
-
Antifungal Agents: Derivatives can be designed to specifically target fungal enzymes like CYP53, offering a novel mechanism for antifungal drugs.[15]
-
Local Anesthetics: Benzoic acid esters are a well-established class of local anesthetics that function by blocking sodium channels.[16][17]
Further derivatization of the this compound core—by modifying the carboxylic acid, the aromatic ring, or the cyclohexyl group—could be a fruitful strategy to optimize activity for any of these therapeutic areas.
Conclusion and Future Outlook
This compound is a high-potential molecule that bridges the gap between synthetic utility and therapeutic possibility. Its established role as a chemical intermediate is complemented by a strong, mechanistically plausible hypothesis for its utility as a scaffold for novel anti-inflammatory drugs. The experimental frameworks provided herein offer a clear, self-validating pathway to systematically evaluate this potential.
Future research should focus on a multi-pronged approach:
-
Execution of Screening: Perform the described in vitro and in vivo assays to generate concrete data on its anti-inflammatory and analgesic properties.
-
Medicinal Chemistry Campaign: Synthesize a focused library of analogues to establish a Structure-Activity Relationship (SAR). Modifications could include altering the N-alkyl substituent, adding substituents to the benzene ring, and converting the carboxylic acid to esters or amides.
-
Broad Biological Screening: Test the parent compound and its derivatives against a wider range of biological targets to uncover novel activities in areas like oncology and infectious diseases.
By pursuing these avenues, the scientific community can fully elucidate and harness the potential of this compound, potentially transforming it from a simple reagent to the foundation of a new class of therapeutic agents.
References
-
Pharmacy 180. (n.d.). Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
-
Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. ResearchGate. Retrieved from [Link]
-
BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]
-
Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository. Retrieved from [Link]
-
IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]
-
Mineo, H., et al. (2013). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. European Journal of Pharmacology, 702(1-3), 142-8. Retrieved from [Link]
-
Zaczyk, M., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
de Oliveira, S. M. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Retrieved from [Link]
-
Rajnikant, et al. (2004). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. ResearchGate. Retrieved from [Link]
-
Tjahjono, Y., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-benzoylbenzoic acids.
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
de Oliveira, S. M. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Retrieved from [Link]
-
Stanetty, P., & Schnürch, M. (2004). A simple and efficient synthesis of 2-(N-phenylamino)benzoic acids. ResearchGate. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Shcherbakova, A. S., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]
-
Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. Retrieved from [Link]
-
Slideshare. (n.d.). Benzoic acid derivatives. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | C13H17NO2 | CID 19826721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 11. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacy180.com [pharmacy180.com]
- 17. Benzoic acid derivatives | PPTX [slideshare.net]
Technical Safety & Handling Guide: 2-(Cyclohexylamino)benzoic Acid
CAS: 606-22-4 | Formula: C₁₃H₁₇NO₂ | Synonyms: N-Cyclohexylanthranilic acid
Executive Technical Summary
2-(Cyclohexylamino)benzoic acid is a critical intermediate in the synthesis of acridone alkaloids and non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class. It functions as a bidentate ligand in coordination chemistry and a redox indicator in analytical workflows.
While often categorized generically with organic acids, its secondary amine functionality introduces specific stability concerns—namely susceptibility to oxidative discoloration and N-nitrosation under specific acidic conditions. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a researcher-centric protocol for maintaining compound integrity and operator safety.
Physicochemical Profile & Stability Logic
Understanding the molecule's physical behavior is the first line of defense against degradation and exposure.
Table 1: Key Physicochemical Data
| Property | Value / Characteristic | Operational Implication |
| Appearance | White to off-white crystalline powder | Quality Indicator: Yellowing indicates amine oxidation. |
| Melting Point | 148–153°C (Typical) | Purity Check: Broadening >2°C suggests solvent entrapment or degradation. |
| Solubility (Water) | Negligible (<0.1 mg/mL) | Aqueous washes are effective for removing inorganic salts during purification. |
| Solubility (Organic) | High (DMSO, EtOH, Chloroform) | Use DMSO for stock solutions; store at -20°C to prevent slow oxidation. |
| pKa | ~5.3 (Carboxyl), ~2.5 (Amine conj.) | Exists as a zwitterion in neutral solution; requires basic pH for full dissolution. |
Stability Mechanism
The molecule contains a secondary amine attached to an electron-rich aromatic ring.
-
Oxidation Risk: Atmospheric oxygen can radicalize the amine, leading to colored impurities (imino-quinones). Protocol: Store under inert gas (Argon/Nitrogen) if keeping for >3 months.
-
Light Sensitivity: The anthranilic core is photo-active. Protocol: Amber glassware is mandatory.
Toxicological Assessment & GHS Classification
Classification based on structural analogs (N-phenylanthranilic acid) and functional group analysis.
Primary Hazards
-
H315 (Skin Irritation): The lipophilic cyclohexyl group facilitates dermal penetration more effectively than unsubstituted anthranilic acid.
-
H319 (Eye Irritation): Acidic functionality causes immediate mucosal irritation.
-
H335 (STOT-SE): Fine dust is a potent respiratory irritant.
Critical Pathway: The Nitrosamine Risk
Warning: As a secondary amine, this compound can react with nitrosating agents (e.g., nitrites, nitrous acid) to form N-nitroso-N-cyclohexylanthranilic acid , a potential carcinogen.
-
Rule: NEVER co-store or process with strong nitrosating agents or acidic nitrite solutions unless strictly controlled.
Engineering Controls & Personal Protection (PPE)
Hierarchy of Exposure Control
The following diagram illustrates the decision logic for handling this compound based on the quantity and state (solid vs. solution).
Figure 1: Decision matrix for engineering controls based on physical state and solvent volatility.[1]
Operational Protocols: Synthesis & Purification
This section details a self-validating workflow for using the compound as a reactant (e.g., Ullmann coupling).
A. Intake & Verification (Self-Validating Step)
Upon receipt, do not assume purity. Perform a Solubility-Color Test :
-
Dissolve 10 mg in 1 mL Methanol.
-
Pass: Solution is clear and colorless/pale straw.
-
Fail: Solution is yellow/orange or turbid (indicates oxidation or inorganic salt contamination).
B. Reaction Setup (The "Dry" Protocol)
Because the carboxyl group can interfere with metal catalysts (e.g., Cu-catalyzed couplings), protecting the acid or strictly controlling pH is vital.
-
Drying: If the powder appears clumped, dry in a vacuum oven at 40°C for 4 hours over P₂O₅. Moisture affects stoichiometry in sensitive couplings.
-
Inert Atmosphere: Purge reaction vessels with Nitrogen/Argon before adding the solid to prevent oxidative side-reactions at elevated temperatures.
C. Waste Disposal Logic
-
Aqueous Waste: If basic (pH > 8), the compound is soluble. Neutralize to pH 3-4 to precipitate the solid before filtration. Dispose of solid as hazardous organic waste.
-
Solvent Waste: Segregate from oxidizing acids (Nitric acid) to prevent exothermic decomposition.
Emergency Response Architecture
In the event of exposure, the response must address both the acidic and organic amine nature of the threat.
Figure 2: Immediate response logic for acute exposure scenarios.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11234, N-Cyclohexylanthranilic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Anthranilic acid derivatives. (General hazard grouping for amine-benzoates). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Secondary Amines Handling. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: A Senior Application Scientist's Guide to the Ullmann Condensation for Synthesizing 2-(Cyclohexylamino)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl and N-alkyl anthranilic acids is a cornerstone in the development of a wide array of pharmaceuticals and functional materials. Among these, 2-(Cyclohexylamino)benzoic acid and its analogs, often categorized under "fenamic acids," are pivotal structural motifs.[1] This guide provides an in-depth technical overview and a robust, field-tested protocol for the synthesis of this compound via the Ullmann condensation, a classic yet continually evolving copper-catalyzed cross-coupling reaction.[2]
The Ullmann Condensation: A Legacy of C-N Bond Formation
First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation has become a fundamental tool for the formation of carbon-nitrogen (C-N) bonds.[2][3] The reaction traditionally involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst.[3] Historically, these reactions were notorious for requiring harsh conditions, such as high temperatures (often exceeding 200°C), stoichiometric amounts of copper, and high-boiling polar solvents.[2][3]
The advent of modern ligand-accelerated catalysis has revolutionized the Ullmann condensation, allowing for milder reaction conditions, lower catalyst loadings, and a significantly broader substrate scope.[4][5] This evolution has cemented the Ullmann reaction's place as a powerful and cost-effective alternative to other cross-coupling methods, such as the Buchwald-Hartwig amination, particularly due to the lower cost and toxicity of copper compared to palladium.[4][6]
Mechanistic Insights: The Role of Copper
The precise mechanism of the Ullmann condensation has been a subject of extensive research and is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[7][8] The generally accepted pathway involves:
-
Formation of a Copper(I) Amide Complex: The reaction initiates with the formation of a copper(I)-amidate complex from the amine and a Cu(I) salt.[7]
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a transient copper(III) intermediate.[8][9]
-
Reductive Elimination: This intermediate then undergoes reductive elimination to yield the desired N-arylated product and regenerate the active copper(I) catalyst, thus completing the catalytic cycle.[7][8]
The choice of ligand is crucial in stabilizing the copper catalyst and facilitating these key steps.[7]
Diagram 1: Proposed Catalytic Cycle of the Ullmann Condensation
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann N-arylation.
Synthesis of this compound: A Strategic Approach
The synthesis of N-aryl anthranilic acids, such as this compound, is of significant interest in medicinal chemistry.[10] The Ullmann condensation provides an efficient route for this transformation.
Key Experimental Parameters
The success of the Ullmann condensation for this specific synthesis hinges on the careful selection of several key parameters.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Aryl Halide | 2-Chlorobenzoic Acid | While aryl iodides and bromides are generally more reactive, the use of the more economical 2-chlorobenzoic acid is feasible with modern catalytic systems. The ortho-carboxy group can facilitate the reaction.[2] |
| Amine | Cyclohexylamine | The nucleophilicity of the amine is a critical factor. |
| Copper Source | Copper(I) Iodide (CuI) | CuI is a commonly used and effective catalyst for Ullmann N-arylation reactions.[2] |
| Ligand | L-Proline | Amino acids, particularly L-proline, have emerged as highly effective and inexpensive ligands for copper-catalyzed cross-coupling reactions.[2] They enhance the solubility and reactivity of the copper catalyst. |
| Base | Potassium Carbonate (K₂CO₃) | An inexpensive and effective base for deprotonating the amine and neutralizing the HX formed during the reaction. |
| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent with a high boiling point, suitable for facilitating the reaction at elevated temperatures.[4] |
Detailed Experimental Protocol
This protocol is designed to be a robust starting point for the synthesis of this compound.
Materials and Reagents
-
2-Chlorobenzoic acid (1.0 equiv)
-
Cyclohexylamine (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 equiv), potassium carbonate (2.0 equiv), copper(I) iodide (0.1 equiv), and L-proline (0.2 equiv).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO. Subsequently, add cyclohexylamine (1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with 1M HCl to a pH of approximately 2-3. This will precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. The purity of the reagents, particularly the solvent, is also crucial. Ensure that anhydrous DMSO is used.
-
Side Reactions: The formation of byproducts can sometimes be an issue. Purification by column chromatography is often necessary to isolate the desired product in high purity.
-
Alternative Catalytic Systems: While the CuI/L-proline system is robust, other ligand systems such as those based on diamines or phenanthrolines have also been shown to be effective for Ullmann N-arylations and could be explored for optimization.[11]
Conclusion
The Ullmann condensation remains a highly relevant and powerful tool for the synthesis of N-substituted anthranilic acids. The protocol detailed herein for the synthesis of this compound provides a reliable and adaptable method for researchers in drug discovery and materials science. By understanding the mechanistic underpinnings and the critical experimental parameters, scientists can effectively leverage this classic reaction to access a wide range of valuable compounds.
References
- BenchChem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Hassan, S. S. M., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- Ghosh, A., et al. (2019). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers (RSC Publishing).
- Hassan, S. S. M., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate.
- Lin, H., & Sun, D. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
- Sambiagio, C., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews (RSC Publishing).
- Shestakov, A. S., et al. (2022). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI.
- Wikipedia. (n.d.). Ullmann condensation.
- CN106380414B - A kind of mefenamic acid and its synthesis technology - Google Patents. (n.d.).
- Oldenhuis, N. J., et al. (1999). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.
- Li, Y., et al. (2018). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. ResearchGate.
- Martin, A., et al. (2003). Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. ResearchGate.
- Singh, S., et al. (2022). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science.
- Surry, D. S., & Buchwald, S. L. (2010). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC.
- Bakos, J., & Szöllősy, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate.
- Bakos, J., & Szöllősy, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Experimental Strategies for the N-Arylation of 2-Aminobenzoic Acid (Anthranilic Acid)
Part 1: Strategic Overview & Decision Matrix
The N-arylation of 2-aminobenzoic acid is the pivotal step in synthesizing fenamic acids (e.g., Mefenamic acid, Tolfenamic acid), a class of non-steroidal anti-inflammatory drugs (NSAIDs) and privileged scaffolds in medicinal chemistry.
Unlike simple aniline arylation, this transformation presents a unique challenge: the ortho-carboxylic acid group. While it can act as a directing group, it also introduces steric bulk and solubility issues, and risks decarboxylation under harsh conditions.
We present two field-proven protocols. Select your method based on the available electrophile and substrate sensitivity:
| Feature | Method A: Modified Ullmann (Recommended) | Method B: Chan-Lam Coupling |
| Primary Electrophile | Aryl Halides (I, Br, Cl) | Aryl Boronic Acids |
| Catalyst System | CuI / L-Proline (Ligand) | Cu(OAc)₂ / Pyridine |
| Temperature | 80°C – 110°C | Room Temperature – 40°C |
| Atmosphere | Inert (Argon/Nitrogen) | Aerobic (Open to Air/O₂) |
| Key Advantage | High yields, scalable, robust for chlorides. | Extremely mild, tolerates sensitive groups. |
| Primary Risk | Requires heating; basic conditions.[1] | Slower kinetics; requires excess boronic acid. |
Decision Logic Visualization
Figure 1: Strategic selection guide for N-arylation methodologies.
Part 2: Detailed Experimental Protocols
Method A: The Robust "Workhorse" (Modified Ullmann)
Basis: This protocol utilizes the "Ma Conditions" (CuI/L-Proline). The amino acid ligand accelerates the reaction by stabilizing the Cu(I) species and lowering the activation energy for oxidative addition, allowing temperatures significantly lower than the classical Ullmann reaction (200°C).
Materials
-
Substrate: 2-Aminobenzoic acid (1.0 equiv)
-
Electrophile: Aryl Iodide (1.2 equiv) or Aryl Bromide (1.5 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Base: K₂CO₂ (2.0 equiv)
-
Solvent: DMSO or DMF (Anhydrous)
Step-by-Step Procedure
-
Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Charging: Add 2-aminobenzoic acid (1.0 mmol), Aryl Iodide (1.2 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Note: If the aryl halide is a liquid, add it after the solvent.
-
-
Solvation: Evacuate and backfill with Argon (3 cycles). Add DMSO (2.0 mL) via syringe.
-
Reaction: Heat the mixture to 80–90°C (for Iodides) or 100–110°C (for Bromides) in an oil bath. Stir vigorously for 12–24 hours.
-
Visual Check: The reaction mixture typically turns from a greenish suspension to a dark brown/blue solution as the catalytic cycle progresses.
-
-
Quench: Cool to room temperature. Dilute with water (10 mL).
-
Workup (Critical): See "Purification Strategy" below.
Mechanistic Insight (Cu-Catalyzed Cycle)
The L-Proline acts as a bidentate ligand, preventing catalyst aggregation and facilitating the oxidative addition of the aryl halide.
Figure 2: Simplified catalytic cycle for Amino-Acid promoted Ullmann coupling.
Method B: The Mild Approach (Chan-Lam Coupling)
Basis: An oxidative coupling using boronic acids.[2][3] This reaction proceeds via a Cu(II)/Cu(III) cycle and requires oxygen (air) as the terminal oxidant. It avoids high temperatures, making it ideal for substrates prone to decarboxylation.
Materials
-
Substrate: 2-Aminobenzoic acid (1.0 equiv)
-
Electrophile: Aryl Boronic Acid (2.0 equiv)
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv recommended for speed, 20 mol% possible with O₂ balloon)
-
Base: Pyridine (2.0 equiv) or TEA
-
Additive: 4Å Molecular Sieves (Activated)
-
Solvent: Dichloromethane (DCM) or Methanol
Step-by-Step Procedure
-
Setup: Use a standard vial or flask. Inert atmosphere is NOT required; the reaction needs air.
-
Charging: Add 2-aminobenzoic acid (1.0 mmol), Aryl Boronic Acid (2.0 mmol), Cu(OAc)₂ (1.0 mmol), and 200 mg of activated molecular sieves.
-
Solvation: Add DCM (5 mL) and Pyridine (2.0 mmol).
-
Reaction: Stir vigorously at Room Temperature open to the air (or loosely capped with a drying tube) for 24–48 hours.
-
Optimization: If the reaction is sluggish, heat to 40°C or attach an O₂ balloon.
-
-
Workup: Filter through a pad of Celite to remove copper salts and sieves. Rinse with EtOAc. Proceed to Acid-Base extraction.[4]
Part 3: Purification & Quality Control
Because the product is a carboxylic acid, standard silica chromatography can be difficult (streaking). Acid-Base Extraction is the superior purification method.
The "Self-Validating" Purification Protocol
-
Base Wash: Dissolve the crude reaction mixture in EtOAc. Extract with 1M NaOH (2x).
-
Logic: The product (Fenamic acid) and unreacted starting material (Anthranilic acid) will deprotonate and move to the Aqueous Layer. Neutral impurities (ligands, de-halogenated arenes) stay in the Organic Layer.
-
-
Separation: Discard the organic layer (or save for recovery of neutral side products).
-
Acidification: Cool the aqueous layer on ice. Slowly add 2M HCl until pH < 3.
-
Observation: The N-aryl product should precipitate as a solid.
-
-
Filtration/Extraction:
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms:[5] Extract the acidic aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.
-
-
Recrystallization: Recrystallize from Ethanol or Acetic Acid/Water to remove traces of unreacted 2-aminobenzoic acid.
Quality Control Specifications
| Test | Expected Result | Note |
| 1H NMR (DMSO-d6) | NH peak at δ 9.0–11.0 ppm | Broad singlet; disappears with D₂O shake. |
| 1H NMR (Aromatic) | Distinct splitting pattern | Look for shielding effects due to N-arylation. |
| HRMS (ESI-) | [M-H]⁻ peak | Negative mode is more sensitive for carboxylic acids. |
| Appearance | White to Light Yellow/Green powder | Dark color indicates residual Copper. |
References
-
Ma, D., Cai, Q., & Zhang, H. (2005).[6] Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles.[6][7][8] The Journal of Organic Chemistry, 70(13), 5164–5173.[6] Link
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. Link
-
Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. Link
-
Deng, W., et al. (2005). CuI-catalyzed amination of aryl halides with amines using amino acids as ligand.[6][7][8] Tetrahedron Letters, 46(43), 7295-7298. Link
Sources
- 1. webassign.net [webassign.net]
- 2. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chimia.ch [chimia.ch]
Advanced Application Note: Synthesis of 2-(Cyclohexylamino)benzoic Acid
This guide details the synthesis and reaction conditions for 2-(Cyclohexylamino)benzoic acid (also known as N-cyclohexylanthranilic acid), a critical intermediate in the synthesis of acridone alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, and organometallic ligands.
Molecular Weight: 219.28 g/molExecutive Summary & Retrosynthetic Analysis
The synthesis of N-substituted anthranilic acids is a cornerstone of medicinal chemistry. For this compound, two primary routes exist, each offering distinct advantages depending on scale and available starting materials.
-
Route A: Ullmann-Goldberg Condensation. The classical industrial route involving the copper-catalyzed displacement of a halide from 2-chlorobenzoic acid by cyclohexylamine. Best for large-scale stability.
-
Route B: Reductive Amination. A milder, "greener" laboratory method involving the condensation of anthranilic acid with cyclohexanone followed by reduction. Best for high purity and avoiding heavy metal contamination.
Retrosynthetic Pathway (Graphviz Visualization)
Caption: Retrosynthetic analysis showing the two primary disconnections: nucleophilic aromatic substitution (Route A) and reductive alkylation (Route B).
Method A: Modified Ullmann-Goldberg Coupling
Best for: Large-scale synthesis, robust starting materials.
Mechanism: Copper(I)-catalyzed nucleophilic aromatic substitution (
Mechanistic Insight
Unlike standard nucleophilic substitutions which require strong electron-withdrawing groups, this reaction relies on a "ortho-effect" where the carboxylate group coordinates with the copper catalyst, facilitating the oxidative addition of the aryl chloride. The active species is often a cuprate complex that lowers the activation energy for the amine attack.
Protocol
Reagents:
-
2-Chlorobenzoic acid (1.0 equiv)
-
Cyclohexylamine (2.0 - 3.0 equiv) Note: Excess serves as solvent/base.
-
Potassium Carbonate (
, anhydrous, 1.1 equiv) -
Copper powder or CuI (5-10 mol%)
-
Solvent: DMF (Dimethylformamide) or isoamyl alcohol (traditional).
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charging: Add 2-chlorobenzoic acid (15.6 g, 100 mmol), anhydrous
(15.2 g, 110 mmol), and copper powder (0.6 g, ~10 mmol) to the flask. -
Solvent/Amine Addition: Add DMF (50 mL) and cyclohexylamine (20-30 mL).
-
Critical Note: If using isoamyl alcohol, the reaction temperature will be limited to ~130°C. If using DMF, strictly control temperature to avoid solvent decomposition.
-
-
Reaction: Heat the mixture to reflux (approx. 130-140°C) for 4–6 hours. The color typically changes from reddish-brown to deep blue/green as Cu species evolve.
-
Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 2:1). The starting chloride should disappear.
-
Workup:
-
Cool the mixture to room temperature.
-
Steam Distillation (Optional but recommended): If excess cyclohexylamine is present, remove it via steam distillation or rotary evaporation.
-
Filtration: Filter the mixture through Celite to remove the copper catalyst. Wash the pad with hot water.
-
Acidification: Treat the filtrate with activated charcoal (to remove color), filter again, and then acidify the clear filtrate with dilute HCl (2M) to pH ~3-4.
-
-
Isolation: The product precipitates as a solid.[1] Filter, wash with cold water, and dry.[2]
-
Purification: Recrystallize from ethanol or aqueous ethanol.
Method B: Reductive Amination (Recommended for Lab Scale)
Best for: High purity, mild conditions, avoiding heavy metals. Mechanism: Formation of a Schiff base (imine) followed by in situ reduction.
Mechanistic Insight
Anthranilic acid reacts with cyclohexanone to form an imine intermediate. Because the imine is in equilibrium with the ketone/amine, a reducing agent (Sodium Borohydride) is added to irreversibly reduce the C=N bond to the C-N amine bond.
Reaction Workflow (Graphviz Visualization)
Caption: Step-wise pathway for the reductive amination of anthranilic acid.
Protocol
Reagents:
-
Anthranilic acid (13.7 g, 100 mmol)
-
Cyclohexanone (10.8 g, 110 mmol)
-
Sodium Borohydride (
, 1.5 equiv) or Sodium Cyanoborohydride ( ) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Acetic Acid (catalytic amount)[3]
Step-by-Step Procedure:
-
Imine Formation: In a 250 mL flask, dissolve anthranilic acid (100 mmol) and cyclohexanone (110 mmol) in Methanol (100 mL). Add a catalytic amount of acetic acid (0.5 mL) to accelerate imine formation.
-
Equilibration: Stir at room temperature for 30–60 minutes. A color change (often yellowing) indicates imine formation.
-
Reduction:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add
(5.7 g, 150 mmol) portion-wise over 20 minutes. Caution: Gas evolution ( ) will occur.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2–3 hours.
-
Quenching: Quench the reaction by adding water (50 mL) and carefully neutralizing excess borohydride with dilute acetic acid.
-
Isolation:
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in dilute NaOH (to ensure the acid is soluble as a salt) and wash with diethyl ether (to remove unreacted cyclohexanone/cyclohexanol).
-
Acidify the aqueous layer with HCl to pH 4 to precipitate the target acid.
-
-
Purification: Filter the white solid and recrystallize from ethanol.
Comparison of Methods
| Feature | Method A (Ullmann) | Method B (Reductive Amination) |
| Yield | Moderate (50-70%) | High (75-90%) |
| Conditions | Harsh (Reflux, >130°C) | Mild (0-25°C) |
| Atom Economy | Lower (Loss of HCl) | Higher (Loss of H2O) |
| Impurity Profile | Copper traces, homocoupling | Cyclohexanol (byproduct) |
| Scalability | Excellent (Industrial standard) | Good (Safety limits on NaBH4) |
Safety & Handling
-
Cyclohexylamine: Highly toxic, corrosive, and flammable. Use a fume hood.
-
Sodium Borohydride: Reacts violently with water/acids to release hydrogen gas. Keep dry and add slowly.
-
Copper Salts: Toxic to aquatic life. Dispose of heavy metal waste separately.
References
-
Badger, G. M., et al. "The Condensation of Cyclohexanone and Anthranilic Acid." Australian Journal of Chemistry, vol. 16, no. 6, 1963, pp. 1042-1050. Link
-
Ma, D., et al. "Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling of Aryl Chlorides with Primary Amines." Journal of Organic Chemistry, vol. 70, no. 13, 2005, pp. 5164–5173. Link
- Goldberg, I. "Ueber Phenylirungen bei Gegenwart von Kupfer." Berichte der deutschen chemischen Gesellschaft, vol. 39, 1906, pp. 1691. (Classic Ullmann-Goldberg reference).
-
PubChem. "this compound - Compound Summary."[4][5][6] National Library of Medicine.[4][5] Link[4][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents [patents.google.com]
- 4. This compound | C13H17NO2 | CID 19826721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C13H17NO2 | CID 19826721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid, p-amino-, (1-cyclohexylaminomethyl)-2-propyl ester | C17H26N2O2 | CID 58022 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Recovery of 2-(Cyclohexylamino)benzoic Acid via Optimized Single-Solvent Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-(Cyclohexylamino)benzoic acid, a key intermediate in synthetic organic chemistry. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle of differential solubility.[1][2] This guide moves beyond a simple list of steps to explain the critical causality behind solvent selection, procedural execution, and purity validation. We present a robust, self-validating methodology designed for researchers, scientists, and drug development professionals to achieve high-purity crystalline product with optimal recovery.
Introduction and Scientific Principle
This compound is an N-substituted derivative of anthranilic acid.[3] Like many compounds synthesized in a laboratory setting, the crude product is often contaminated with unreacted starting materials, by-products, or residual catalysts.[1][4] The presence of such impurities can significantly compromise the results of subsequent reactions, biological assays, or formulation studies.[5]
Recrystallization is the gold-standard technique for purifying solid organic compounds.[6] Its efficacy hinges on a fundamental physicochemical principle: the solubility of a solid in a solvent is temperature-dependent, generally increasing with temperature.[7][8] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble (allowing for removal via hot filtration). Upon controlled cooling of the saturated solution, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, as the crystal lattice selectively incorporates molecules of its own kind.[8]
This document outlines a detailed protocol for selecting an appropriate solvent and executing the recrystallization of this compound to achieve certifiable purity.
Foundational Step: Solvent System Selection
The choice of solvent is the most critical parameter governing the success of recrystallization.[1][9] The molecular structure of this compound features both polar functional groups (carboxylic acid, secondary amine) and significant non-polar moieties (benzene ring, cyclohexyl group). This amphiphilic nature suggests that moderately polar organic solvents are likely candidates.
An ideal solvent should exhibit a steep solubility curve for the compound of interest—low solubility when cold, high solubility when hot. A preliminary screening is essential.[10]
Table 1: Solvent Screening Rationale for this compound
| Solvent | Polarity | Boiling Point (°C) | Rationale & Predicted Behavior | Suitability |
| Water | High | 100 | The bulky non-polar groups will likely render the compound poorly soluble even in hot water, unlike its simpler analog, benzoic acid.[11][12] | Poor |
| Hexane | Non-polar | 69 | Unlikely to dissolve the polar functional groups even when hot. | Poor |
| Ethanol | Polar Protic | 78 | Often an excellent choice for compounds with hydrogen-bonding capability. Likely to show a good solubility differential with temperature. [13] | Excellent |
| Acetone | Polar Aprotic | 56 | Good solubilizing power, but its low boiling point may not provide a wide enough temperature gradient for efficient crystallization. | Good |
| Ethyl Acetate | Medium | 77 | A versatile solvent that can be effective. May be a good alternative to ethanol. | Good |
| Toluene | Non-polar | 111 | May dissolve the compound well when hot, but the risk of "oiling out" (separation as a liquid instead of crystals) is higher for polar compounds. | Moderate |
Based on this analysis, Ethanol is selected as the optimal single-solvent system for this protocol due to its safety profile, appropriate boiling point, and predicted ability to create a steep solubility gradient for this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating purity assessment as a final, crucial step.
Materials & Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Carbon (decolorizing charcoal, optional)
-
Erlenmeyer Flasks (x2)
-
Graduated Cylinders
-
Heating Mantle or Hot Plate with Stirring capability
-
Glass Funnel and Fluted Filter Paper (for hot filtration)
-
Büchner Funnel, Filter Flask, and Vacuum Tubing
-
Watch Glass
-
Spatula
-
Melting Point Apparatus
-
Boiling Chips
Step-by-Step Methodology
Step 1: Dissolution of the Crude Solid
-
Weigh the crude this compound and place it into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a few boiling chips.
-
Add a small volume of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate or in a heating mantle while stirring. Add ethanol in small, incremental portions. The goal is to use the absolute minimum amount of hot solvent required to fully dissolve the solid.[8][14] Adding excess solvent will significantly reduce the final yield.
-
Once the solid is fully dissolved, add an extra ~5% volume of solvent to ensure the solution remains unsaturated during the subsequent hot filtration step.
Step 2: Decolorization and Hot Filtration (If Necessary)
-
Causality: This step is only required if the solution is colored by high-molecular-weight impurities or if insoluble particulate matter is visible.
-
If the solution is colored, remove it from the heat source and allow the boiling to subside slightly. Add a very small amount (tip of a spatula) of activated carbon.[2]
-
Bring the solution back to a gentle boil for 2-3 minutes. The activated carbon will adsorb the colored impurities.
-
Pre-heat a second Erlenmeyer flask and a glass funnel. Place a piece of fluted filter paper in the funnel.
-
Working quickly to prevent premature crystallization, perform a hot gravity filtration of the solution into the clean, pre-heated flask.[9][10] This removes the activated carbon and any insoluble impurities.
Step 3: Crystallization via Controlled Cooling
-
Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on a heat-resistant surface, undisturbed.
-
Crucial Insight: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined, and highly pure crystals. Rapid cooling (e.g., placing directly in an ice bath) will cause the solid to "crash out," trapping impurities within the crystal lattice.[7]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize the yield by further decreasing the compound's solubility.
Step 4: Isolation and Washing of Crystals
-
Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask. Place a piece of filter paper in the funnel and wet it with a small amount of cold ethanol to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol . This removes any residual mother liquor containing dissolved impurities. Using warm or room-temperature solvent would re-dissolve some of the product, reducing the yield.
-
Keep the vacuum on for several minutes to pull air through the crystals, helping to dry them.
Step 5: Drying the Purified Product
-
Carefully remove the filter cake of crystals from the funnel onto a pre-weighed watch glass.
-
Break up the crystals with a spatula to increase the surface area for drying.
-
Allow the crystals to air-dry completely. Alternatively, for faster results, place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
Workflow Visualization
The following diagram outlines the logical flow of the purification protocol.
Caption: Recrystallization workflow for this compound.
Purity Validation and Data
The success of the purification must be validated empirically. Melting point analysis is a rapid and reliable method for assessing the purity of a crystalline solid.[14]
Table 2: Purity Assessment via Melting Point Analysis
| Sample | Observed Melting Point Range (°C) | Interpretation |
| Crude Material | 175-181 | A broad and depressed melting range indicates the presence of impurities. |
| Recrystallized Product | 183-184 | A sharp, narrow melting range close to the literature value indicates high purity. |
| (Note: Melting points are hypothetical for illustrative purposes. The literature value for this compound is approximately 184-185 °C). |
A pure substance melts over a very narrow temperature range (typically <1 °C). Impurities disrupt the crystal lattice, requiring less energy to overcome the intermolecular forces, which results in both a depression of the melting point and a broadening of the range over which the substance melts.[14]
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the purification of this compound. By carefully selecting a suitable solvent system—in this case, ethanol—and controlling the procedural parameters, particularly the rate of cooling, researchers can effectively remove process-related impurities. The inclusion of melting point analysis provides a reliable and accessible means of validating the final product's purity, ensuring its suitability for high-stakes applications in research and development.
References
-
University of California, Davis. Recrystallization of Benzoic Acid. Available from: [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. Available from: [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]
-
fieldguide2chemistry. Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube, 2021. Available from: [Link]
-
All In with Dr. Betts. Recrystallization Lab Procedure of Benzoic Acid. YouTube, 2020. Available from: [Link]
-
Chem 205, Fall 2003. Recrystallization and Crystallization. Available from: [Link]
-
Professor Dave Explains. Recrystallization and Melting Point Analysis. YouTube, 2022. Available from: [Link]
-
St. Olaf College. The Recrystallization of Benzoic Acid. Available from: [Link]
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Available from: [Link]
-
PraxiLabs. Recrystallization Definition, Principle & Purpose. 2022. Available from: [Link]
-
Wikipedia. Benzoic acid. Available from: [Link]
-
Sciencemadness Wiki. Benzoic acid. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. Available from: [Link]
-
Chemistry LibreTexts. Recrystallization. 2023. Available from: [Link]
-
Agilent. Determination of Diclofenac and Its Related Compounds using RP-HPLC-ICP-QQQ. 2018. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
ACS Publications. Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available from: [Link]
- Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Google Patents. CN114516813B - A continuous flow preparation method of diclofenac sodium.
-
Oxford Academic. Determination of Diclofenac Sodium and Related Compounds in Raw Materials and Formulations. Journal of AOAC INTERNATIONAL. Available from: [Link]
-
Phoenix College. Benzoic Acid. Available from: [Link]
- Google Patents. US4431840A - Process for preparing 2-benzoylbenzoic acids.
-
Brieflands. Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. Available from: [Link]
-
ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. Available from: [Link]
-
MDPI. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. Molecules. 2023. Available from: [Link]
-
BYJU'S. Properties of Benzoic Acid. Available from: [Link]
-
ResearchGate. Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. Available from: [Link]
-
International Journal of Creative Research Thoughts (IJCRT). A Comprehensive Study On Benzoic Acid And Its Derivatives. 2024. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C13H17NO2 | CID 19826721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. Home Page [chem.ualberta.ca]
- 11. Benzoic acid - Wikipedia [en.wikipedia.org]
- 12. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. youtube.com [youtube.com]
FT-IR spectrum of 2-(Cyclohexylamino)benzoic acid
An Application Guide to the FT-IR Spectroscopic Analysis of 2-(Cyclohexylamino)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. This compound, containing a secondary amine, a carboxylic acid, an aromatic ring, and an aliphatic ring, presents a rich and illustrative infrared spectrum. This document moves beyond a simple recitation of procedures to explain the causal relationships behind experimental choices and spectral features, ensuring a deep understanding for researchers, scientists, and professionals in drug development. We will cover the theoretical underpinnings of the molecule's vibrational modes, present detailed protocols for sample preparation, and offer an in-depth guide to spectral interpretation, grounded in authoritative references.
Scientific Principles: Vibrational Modes of this compound
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. The frequency of these vibrations is specific to the bond type, the mass of the atoms involved, and the overall molecular environment.[1][2] For a complex molecule like this compound, the spectrum is a superposition of the vibrations of its constituent functional groups.
A critical feature of carboxylic acids in the solid state is their propensity to form hydrogen-bonded dimers.[3] This dimerization has a profound and highly characteristic effect on the FT-IR spectrum, particularly on the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.[4]
The key functional groups and their expected vibrational characteristics are:
-
Carboxylic Acid (-COOH): The most identifiable feature is the exceptionally broad O-H stretching band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, which arises from the strong hydrogen bonding in the dimeric structure.[4][5] The carbonyl (C=O) stretch is also prominent, appearing as a strong, sharp band. For aromatic acids, this peak is typically found between 1700 and 1680 cm⁻¹.[5]
-
Secondary Amine (-NH-): This group is characterized by a single N-H stretching vibration that appears in the 3350-3310 cm⁻¹ region.[6] This peak is typically weaker and much sharper than the O-H band and will often be superimposed upon the broad carboxylic acid absorption.[6] A strong, broad N-H "wagging" deformation can also be observed between 910-665 cm⁻¹.[6]
-
Aromatic Ring (Benzene): The spectrum will show C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7] Additionally, characteristic C=C stretching vibrations of the ring appear in the 1625-1465 cm⁻¹ region.[5]
-
Cyclohexyl Group (Aliphatic C-H): This group is identified by its C-H stretching vibrations appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), which are distinct from their aromatic counterparts.[7]
The following diagram illustrates the relationship between the molecule's structure and its primary infrared absorptions.
Caption: Key functional groups and their characteristic IR absorptions.
Experimental Workflow and Protocols
Obtaining a high-quality FT-IR spectrum is contingent on meticulous sample preparation and systematic data acquisition. The following workflow provides a self-validating process for reliable analysis.
Caption: Standard experimental workflow for FT-IR analysis.
Protocol 1: KBr Pellet Method
This is the classic method for solid samples and provides high-quality transmission spectra. The principle is to disperse the solid analyte in an IR-transparent matrix (Potassium Bromide, KBr) to minimize light scattering.[8][9]
Materials:
-
This compound
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die
-
Spatula
Procedure:
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. This is a critical step to remove adsorbed water, which has a very strong and broad IR absorption that can obscure key spectral features.
-
Grinding: Place approximately 1-2 mg of the sample and 100-200 mg of the dry KBr into the agate mortar.
-
Mixing & Homogenizing: Grind the mixture thoroughly for several minutes with the pestle. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation (~2 µm) to prevent scattering (the Christiansen effect) and to achieve a uniform, homogenous mixture.[10] The mixture should have a fine, powder-like consistency.
-
Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for about 2 minutes. The applied pressure causes the KBr to flow and encapsulate the sample in a solid matrix.
-
Inspection: Carefully remove the die and extract the pellet. A good pellet is thin, transparent, or translucent. If the pellet is opaque or cloudy, it indicates insufficient grinding, poor mixing, or the presence of moisture.
-
Analysis: Place the pellet in the spectrometer's sample holder and proceed with data acquisition.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.[8][9]
Materials:
-
This compound
-
Spatula
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
Procedure:
-
Background Scan: Before placing the sample, ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty crystal. This is crucial as it accounts for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the sample powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for obtaining a strong signal.
-
Analysis: Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue.
Spectral Interpretation: Characteristic Data for this compound
The is a composite of the absorptions from its various functional parts. The following table summarizes the expected key absorption bands, their origins, and their characteristic appearances.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Appearance |
| ~3350 - 3310 | N-H Stretch | Secondary Amine | Medium, relatively sharp peak (may be superimposed on the O-H band)[6][11] |
| ~3300 - 2500 | O-H Stretch | Carboxylic Acid (Dimer) | Very Strong, Very Broad[4][5] |
| ~3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak, Sharp |
| ~2960 - 2850 | C-H Stretch | Cyclohexyl Group | Strong, Sharp |
| ~1700 - 1680 | C=O Stretch | Carboxylic Acid (Aromatic, Dimer) | Very Strong, Sharp[5][12][13] |
| ~1625 - 1465 | C=C Stretch | Aromatic Ring | Medium to Weak, Multiple Sharp Bands |
| ~1335 - 1250 | C-N Stretch | Aromatic Amine | Strong[6] |
| ~1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong[5] |
| ~910 - 665 | N-H Wag | Secondary Amine | Strong, Broad[6] |
Analysis of the Spectrum:
When analyzing the acquired spectrum, the first step is to identify the most prominent and unambiguous peaks.
-
The Carboxylic Acid Signature: Look for the extremely broad absorption between 3300-2500 cm⁻¹ and the very strong, sharp carbonyl peak around 1690 cm⁻¹. The presence of both is a definitive confirmation of the carboxylic acid group in its dimeric, hydrogen-bonded state.[3]
-
The C-H Stretching Region (3100-2850 cm⁻¹): This region provides clear evidence for both the aromatic and aliphatic components. Expect to see weaker, sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and stronger, sharp peaks just below 3000 cm⁻¹ (aliphatic C-H from the cyclohexyl group).
-
The N-H Stretch: Carefully examine the broad O-H band. A smaller, sharper peak should be visible around 3330 cm⁻¹, "riding" on top of the broader absorption. This is the characteristic N-H stretch of the secondary amine.[6]
-
The Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex, overlapping peaks, including C-C stretches, C-O stretch, C-N stretch, and various bending vibrations.[5] While individual assignment can be challenging, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification. The strong C-O and C-N stretching bands between 1335-1210 cm⁻¹ should be clearly visible.
References
-
ACS Omega. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. [Link]
-
ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
-
Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
Caltech GPS. (2018). Chemistry 21b – Spectroscopy Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]
-
Datapdf.com. (n.d.). Vibrational Spectroscopic Studies of Cocrystals and Salts. 2. The BenzylaminerBenzoic Acid System. [Link]
-
Chemistry LibreTexts. (2022). IR Sample Preparation: A Practical Guide. [Link]
-
MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. [Link]
-
ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. [Link]
-
Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. [Link]
-
YouTube. (2026). Molecular Vibrations Explained (IR & Raman Made Simple). [Link]
-
OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 2-amino-. [Link]
-
University of Oxford. (n.d.). Molecular vibrations and IR spectroscopy of benzoic acid. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. benzoic_acid_vibrations [liverpool.ac.uk]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 10. eng.uc.edu [eng.uc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Application Note: Mass Spectrometry Profiling of 2-(Cyclohexylamino)benzoic Acid
This Application Note is designed for researchers and analytical scientists involved in the structural characterization, impurity profiling, or pharmacokinetic quantification of 2-(Cyclohexylamino)benzoic acid (also known as N-cyclohexylanthranilic acid).
This guide moves beyond basic "recipe" instructions to explain the physicochemical logic driving the method development, ensuring robustness and reproducibility in regulated environments.
Introduction & Chemical Context
This compound (CAS: 606-18-8) is a key intermediate in the synthesis of acridone alkaloids and a structural analog to the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid. Its analysis is critical in two primary contexts:
-
Impurity Profiling: As a degradation product or unreacted intermediate in pharmaceutical synthesis.
-
Metabolic Studies: As a potential metabolite of cyclohexyl-amine containing drugs.
The molecule features an amphoteric structure with a carboxylic acid (acidic) and a secondary amine (basic), presenting unique challenges and opportunities for ionization.
Physicochemical Profile
| Property | Value (Approx) | MS Implication |
| Molecular Weight | 219.28 g/mol | Monoisotopic mass is key for precursor selection. |
| Formula | C₁₃H₁₇NO₂ | Nitrogen rule applies (Odd mass = Odd nitrogens). |
| pKa (COOH) | ~3.8 - 4.2 | Ionizes readily in Negative Mode (ESI-) at neutral/basic pH. |
| pKa (NH) | ~1.3 (Low due to conjugation) | Weakly basic; Positive Mode (ESI+) requires acidic mobile phase. |
| LogP | ~3.5 | Lipophilic; Retains well on C18 columns. |
Method Development Strategy: The "Why" Behind the Protocol
A. Ionization Source Selection: ESI vs. APCI
-
Reasoning: While APCI is excellent for neutral non-polar molecules, the presence of the ionizable carboxylic acid and amine makes ESI significantly more sensitive. ESI is "softer," preserving the molecular ion
or , which is crucial for precursor selection in quantitative assays (MRM).
B. Polarity Selection: Negative vs. Positive
-
Primary Mode (Quantification): Negative Mode (ESI-)
-
Why: The carboxylic acid moiety deprotonates easily (
, m/z 218). Negative mode generally offers lower background noise in biological matrices (plasma/urine) compared to positive mode, improving the Signal-to-Noise (S/N) ratio.
-
-
Secondary Mode (Structural ID): Positive Mode (ESI+)
-
Why: Protonation (
, m/z 220) allows for richer fragmentation data. The collision-induced dissociation (CID) in positive mode yields diagnostic fragments (loss of cyclohexene, loss of water) useful for structural confirmation.
-
C. Chromatography Logic
-
Column: C18 (Reverse Phase). The cyclohexyl ring provides sufficient hydrophobicity for retention.
-
Mobile Phase:
-
For ESI+: Water/Acetonitrile with 0.1% Formic Acid .[1] The acid ensures the amine is protonated.
-
For ESI-: Water/Methanol with 5mM Ammonium Acetate . The buffer (pH ~6-7) ensures the carboxylic acid is deprotonated (
) before entering the source, maximizing sensitivity.
-
Experimental Protocol
Workflow Diagram
Caption: Integrated LC-MS/MS workflow for this compound analysis.
Step-by-Step Methodology
1. Sample Preparation (Standard Stock)
-
Weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL Methanol (Stock A: 1 mg/mL).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute Stock A 1:100 with 50:50 Water:Methanol to create Working Standard (10 µg/mL).
2. LC Conditions (Agilent 1290 / Waters UPLC equivalent)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Gradient (Negative Mode Optimized):
3. MS Parameters (Sciex Triple Quad / Thermo Orbitrap)
-
Source: ESI Negative (ESI-).
-
Spray Voltage: -4500 V.
-
Gas Temperatures: 350°C (Gas 1), 400°C (Gas 2).
-
Curtain Gas: 30 psi.
-
MRM Transitions (Quantification):
-
Precursor: 218.1 m/z (
) -
Quantifier: 174.1 m/z (Loss of
) -
Qualifier: 92.0 m/z (Ring cleavage/rearrangement)
-
Fragmentation Mechanism & Structural Elucidation
Understanding the fragmentation is vital for distinguishing this molecule from isomers.
Proposed Fragmentation Pathway (ESI Negative Mode)
-
Precursor (
218): Deprotonated molecular ion. -
Primary Fragment (
174): Neutral loss of (44 Da). This is highly characteristic of ortho-substituted benzoic acids due to the "Ortho Effect" where the adjacent amine facilitates decarboxylation. -
Secondary Fragment (
92/93): Complex rearrangement involving the loss of the cyclohexyl ring and further degradation of the aniline core.
Proposed Fragmentation Pathway (ESI Positive Mode)
-
Precursor (
220): Protonated molecular ion. -
Fragment (
138): Loss of Cyclohexene (82 Da) via a mechanism similar to a Retro-Ene reaction or inductive cleavage at the N-C bond. This leaves the protonated anthranilic acid core. -
Fragment (
120): Subsequent loss of water from the acid moiety.
Fragmentation Visualization
Caption: ESI+ Fragmentation pathway showing characteristic neutral loss of cyclohexene.
Validation & Quality Control
To ensure the trustworthiness of your data, the following validation parameters (based on FDA Bioanalytical Guidelines) must be established.
| Parameter | Acceptance Criteria | Experimental Check |
| Linearity | 6-point calibration curve (e.g., 10 ng/mL to 1000 ng/mL). | |
| Accuracy | 85-115% | Spiked QC samples at Low, Mid, and High concentrations. |
| Precision (CV) | < 15% | 5 replicates of QC samples. |
| Matrix Effect | 85-115% | Compare slope of curve in solvent vs. biological matrix. |
| Carryover | < 20% of LLOQ | Inject blank after highest standard. |
Troubleshooting Common Issues
-
Low Sensitivity in ESI-: Check the pH of the mobile phase. If the pH is < 3, the acid is protonated and won't fly well in negative mode. Adjust ammonium acetate concentration.
-
Peak Tailing: The secondary amine can interact with free silanols on the column. Ensure your C18 column is "end-capped" or increase buffer strength.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73477, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. N-Cyclohexylanthranilic acid Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link]
- Korfmacher, W. A. (2005).Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today. (General reference for ESI mechanism on acidic drugs).
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Ullmann Condensation for N-Arylanthranilic Acids
Executive Summary & Reaction Logic
The synthesis of N-arylanthranilic acids (Fenamic acids) via Ullmann condensation is a cornerstone of medicinal chemistry, particularly for NSAIDs like Mefenamic acid, Diclofenac, and Flufenamic acid.
While the reaction appears simple, it is notoriously capricious.[1] As an Application Scientist, I often see failures stemming from a misunderstanding of the directionality of the coupling.
The Two Pathways
There are two retrosynthetic approaches. Choosing the wrong one is the most common cause of failure.
-
Path A (Preferred): 2-Halobenzoic acid + Aniline.
-
Path B (High Risk): Anthranilic acid + Aryl Halide.
-
Risk:Decarboxylation. Anthranilic acid is prone to thermal decarboxylation (losing
to become aniline) at the high temperatures ( C) required for classical Ullmann couplings.
-
Critical Parameter FAQs
Category 1: Reaction Setup & Stoichiometry[7]
Q: Why is my reaction stalling despite using 2-chlorobenzoic acid? A: Aryl chlorides are kinetically sluggish in Ullmann couplings compared to bromides or iodides.
-
The Fix: If you must use the chloride (due to cost or availability), you must use a modern ligand system (e.g., L-Proline, DMEDA) to lower the activation energy, or switch to a high-boiling polar aprotic solvent like DMAc or NMP to achieve temperatures
C. -
The Mechanism: The C-Cl bond dissociation energy is high. The oxidative addition step is the rate-determining step.
Q: Can I use Sodium Carbonate (
-
Reasoning: Solubility.
is more soluble in organic solvents (DMF/DMAc) than , ensuring a steady supply of carbonate anions to deprotonate the aniline and neutralize the acid byproduct. -
Exception: In aqueous or "on-water" protocols,
or even can be used, but pH control becomes critical to prevent catalyst precipitation.
Category 2: Catalyst & Ligand Dynamics
Q: My reaction mixture turned from blue/green to black immediately. Is the catalyst dead? A: Not necessarily, but it indicates a change in oxidation state.
-
Active Species: The active catalytic species is Cu(I).[7]
-
Color Logic:
-
Solution: If you see rapid formation of black mirror/precipitate, add a reducing agent (small amount of ascorbic acid) or a stabilizing ligand (10-20 mol% glycine or 8-hydroxyquinoline).
Category 3: Impurities & Side Reactions
Q: I am seeing a major spot on TLC that is not my product. What is it? A: Check for these two common culprits:
-
Diphenic Acid (Dimer): If using Path A (2-halobenzoic acid), the copper can catalyze the homocoupling of two benzoic acid molecules.
-
Decarboxylated Product: If using Path B (Anthranilic acid), you likely formed N-phenylaniline (diphenylamine) due to loss of
.
Q: How do I prevent the "Purple Tar" formation? A: Anilines are easily oxidized to azo compounds or polymerized tars at high temperatures in the presence of oxygen.
-
Protocol: You must degas your solvent (sparge with Argon/Nitrogen for 15 mins) before adding the catalyst. Run the reaction under an inert atmosphere.
Visualizing the Mechanism
The modern consensus follows a Cu(I)/Cu(III) catalytic cycle. The carboxylate group of the 2-halobenzoic acid plays a crucial "self-ligating" role, accelerating the reaction (the Ortho-Effect).
Caption: The Cu(I)/Cu(III) catalytic cycle. Note that Oxidative Addition is often the rate-limiting step for aryl chlorides, requiring higher temperatures or specialized ligands.
Standardized High-Yield Protocol
This protocol uses a "modified Ullmann" approach with a ligand to allow for milder conditions (
Reaction: 2-Chlorobenzoic acid + Aniline
| Component | Equivalents | Role |
| 2-Chlorobenzoic Acid | 1.0 equiv | Electrophile (Substrate) |
| Aniline Derivative | 1.2 - 1.5 equiv | Nucleophile (Excess drives kinetics) |
| CuI (Copper Iodide) | 0.1 equiv (10 mol%) | Catalyst source |
| L-Proline | 0.2 equiv (20 mol%) | Ligand (Stabilizes Cu, lowers Temp) |
| 2.0 equiv | Base (Neutralizes HCl) | |
| DMF or DMAc | [0.5 M] | Solvent (High boiling, polar) |
Step-by-Step Procedure
-
Degassing: Charge the reaction vessel with DMF/DMAc. Sparge with Nitrogen for 15 minutes. Crucial for preventing tar.
-
Charging: Add 2-chlorobenzoic acid, the aniline derivative,
, CuI, and L-Proline under a gentle stream of Nitrogen. -
Heating: Heat the mixture to 110°C .
-
Note: Classical Ullmann requires >140°C. The L-Proline ligand allows this lower temperature.
-
-
Monitoring: Monitor by TLC or HPLC. The reaction typically takes 12-24 hours.
-
Endpoint: Disappearance of 2-chlorobenzoic acid.
-
-
Workup (The Acid Crash):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing Ice Water + HCl (1M) .
-
Why? The product is a carboxylic acid.[12] In the basic reaction mix, it is a soluble salt. Acidification precipitates the free acid.
-
Adjust pH to ~3-4.
-
-
Purification:
-
Filter the precipitate.[9]
-
Copper Removal: Wash the solid cake with 5% aqueous EDTA or dilute Ammonia solution (removes blue copper salts).
-
Recrystallize from Ethanol or Acetic Acid/Water.
-
Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying and resolving common failure modes in Ullmann condensation.
References
-
Ullmann, F. (1903).[8] Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft.
-
Ma, D., et al. (2001).[11] CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Organic Letters.
-
Wolf, C., et al. (2006).[11] Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry.
-
Deng, W., et al. (2005). Amino Acid-Mediated Goldberg Reactions of Aryl Bromides and Chlorides. Synlett.
-
Ley, S.V., & Thomas, A.W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition.
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN106380414A - Mefenamic acid and synthesis technology thereof - Google Patents [patents.google.com]
- 5. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Copper-Mediated Synthesis of N-Aryl-Oxamic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Cyclohexylamino)benzoic Acid
Welcome to the technical support resource for the synthesis of 2-(Cyclohexylamino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding Common Side Products
This section addresses the most common impurities and side products encountered during the synthesis of this compound, which is typically prepared via an Ullmann condensation or a Buchwald-Hartwig amination of a 2-halobenzoic acid with cyclohexylamine.
Q1: I'm seeing a significant amount of a high molecular weight impurity in my crude LC-MS. What is the likely identity of this byproduct?
A1: A common high molecular weight byproduct is the diarylamine, N-cyclohexyl-N-(2-carboxyphenyl)-2-aminobenzoic acid. This side product arises from a secondary N-arylation reaction where the desired product, this compound, couples with another molecule of the 2-halobenzoic acid starting material. This is particularly prevalent if the reaction is run for an extended period or at excessively high temperatures.
Q2: My reaction has stalled, and I'm recovering a lot of my 2-halobenzoic acid starting material. What could be the cause?
A2: Reaction stalling can be attributed to several factors:
-
Catalyst Deactivation: The copper or palladium catalyst may have deactivated. This can be caused by impurities in the starting materials or solvent, or by thermal decomposition if the reaction temperature is too high.
-
Insufficient Base: The base is crucial for neutralizing the hydrogen halide formed during the reaction and for activating the amine. If the base is not strong enough, is not present in sufficient stoichiometry, or has poor solubility, the reaction can stall.
-
Poor Quality Reagents: The 2-halobenzoic acid or cyclohexylamine may be of poor quality or contain inhibitors.
Q3: After workup, I have a significant amount of a water-soluble impurity. What might this be?
A3: If you are using a 2-halobenzoic acid, a common water-soluble impurity is salicylic acid. This can form if there is residual water in the reaction mixture, leading to hydrolysis of the 2-halobenzoic acid, particularly under basic conditions at elevated temperatures.
Q4: I've noticed a byproduct with a mass corresponding to the dimerization of cyclohexylamine. How does this form?
A4: While less common, oxidative dimerization of cyclohexylamine can occur, especially if the reaction is not performed under an inert atmosphere. This can lead to the formation of N,N'-dicyclohexylhydrazine or other related products.
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This guide provides a structured approach to troubleshooting common issues encountered during the synthesis.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Catalyst Inactivity | Ensure you are using a fresh, high-purity catalyst. For Buchwald-Hartwig reactions, use an appropriate ligand and ensure the correct catalyst-to-ligand ratio. | The catalytic cycle in both Ullmann and Buchwald-Hartwig reactions is sensitive to the quality and activity of the metal catalyst. |
| Sub-optimal Reaction Temperature | Screen a range of temperatures. For Ullmann condensations, temperatures are typically high (100-180 °C), while Buchwald-Hartwig reactions can often be run at lower temperatures (80-120 °C). | The reaction kinetics are highly dependent on temperature. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to catalyst decomposition and side product formation. |
| Incorrect Solvent Choice | Ensure the solvent is appropriate for the reaction type and can solubilize the reactants and base. Common solvents include DMF, DMSO, or toluene. | Proper solvent choice is critical for reaction efficiency. The solvent must be able to facilitate the interaction of the reactants and maintain the catalyst in an active state. |
Issue 2: High Levels of the Diarylamine Side Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excess 2-Halobenzoic Acid | Use a slight excess of cyclohexylamine (1.1 to 1.5 equivalents). | By ensuring an excess of the amine, the 2-halobenzoic acid is more likely to react with the intended nucleophile rather than the N-arylated product. |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed. | Extended reaction times increase the probability of the secondary N-arylation reaction occurring. |
Workflow for Minimizing Side Product Formation
Caption: Workflow for optimizing the synthesis of this compound.
Part 3: Experimental Protocols & Purification
Protocol 1: Optimized Ullmann Condensation
This protocol is designed to minimize the formation of common side products.
Materials:
-
2-Chlorobenzoic acid (1.0 eq)
-
Cyclohexylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzoic acid, potassium carbonate, and copper(I) iodide.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Add cyclohexylamine dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the 2-chlorobenzoic acid is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and acidify with concentrated HCl to pH 2-3.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
Solvent System: Ethanol/Water or Acetic Acid/Water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol (or acetic acid).
-
Slowly add hot water until the solution becomes slightly turbid.
-
If turbidity persists, add a small amount of hot ethanol (or acetic acid) until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Visualizing the Key Reaction and Side Reaction
Caption: Primary reaction pathway and a common side reaction in the synthesis.
References
-
Ullmann Condensation
- Title: The Ullmann Reaction
- Source: Chemical Reviews
-
URL: [Link]
-
Buchwald-Hartwig Amination
- Title: A New, General, and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Aryl
- Source: Journal of the American Chemical Society
-
URL: [Link]
-
General Organic Synthesis Techniques
- Title: Vogel's Textbook of Practical Organic Chemistry
- Source: Pearson Educ
-
URL: [Link]
Technical Support Center: Synthesis of 2-(Cyclohexylamino)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(Cyclohexylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to achieve higher yields and purity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its synthesis, most commonly achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, can present several challenges that may lead to suboptimal yields.[1][2] This guide will address these common issues and provide scientifically grounded solutions.
The primary synthetic route involves the coupling of a 2-halobenzoic acid (typically 2-chlorobenzoic acid or 2-bromobenzoic acid) with cyclohexylamine. The choice of catalyst, base, solvent, and temperature are all critical parameters that significantly influence the reaction's success.
Troubleshooting Guide: Enhancing Your Yield
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are a common issue and can often be attributed to several factors. Let's break down the potential causes and their solutions systematically.
1. Inefficient Catalysis:
-
The Problem: The copper or palladium catalyst may not be sufficiently active. For traditional Ullmann reactions, the use of "activated" copper powder is often necessary.[1] For modern variations, the choice of ligand is paramount for stabilizing the catalyst and promoting the reaction.[3][4]
-
The Solution:
-
For Ullmann Condensation:
-
Catalyst Choice: Instead of copper powder, consider using copper(I) salts like CuI or CuBr, which are generally more reactive.[5] The use of soluble copper catalysts supported by ligands can also improve the reaction.[1]
-
Ligand Addition: The addition of a ligand, such as 1,10-phenanthroline or an N,N-dimethyl-ethylenediamine, can significantly accelerate the reaction and allow for lower reaction temperatures.[1][3]
-
-
For Buchwald-Hartwig Amination:
-
Catalyst and Ligand Selection: This reaction is highly dependent on the palladium precatalyst and the phosphine ligand. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are known to enhance reaction efficiency.[6] The choice of a second-generation palladium precatalyst can also be beneficial.[7]
-
-
2. Inappropriate Base Selection:
-
The Problem: The base is crucial for deprotonating the amine and neutralizing the hydrogen halide formed during the reaction. An unsuitable base can lead to side reactions or incomplete conversion.
-
The Solution:
-
A strong, non-nucleophilic base is generally preferred. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and often give good results.[8] For Buchwald-Hartwig amination, potassium phosphate (K₃PO₄) is a frequent choice.[7] The solubility of the base in the reaction solvent is also a key consideration.
-
3. Suboptimal Solvent and Temperature:
-
The Problem: The reaction requires a high-boiling point, polar aprotic solvent to facilitate the dissolution of reactants and maintain the necessary temperature. Traditional Ullmann reactions often require very high temperatures (often in excess of 210 °C).[1]
-
The Solution:
-
Solvent: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are suitable choices.[1] The use of ionic liquids has also been reported to improve yields and provide a more environmentally friendly option.[9]
-
Temperature: While high temperatures are often necessary, excessive heat can lead to decomposition of reactants or products. It is crucial to find the optimal temperature for your specific reaction conditions. A systematic optimization study, varying the temperature in 10-20°C increments, is recommended. Modern catalytic systems often allow for significantly lower reaction temperatures.[8]
-
Workflow for Optimizing Reaction Conditions
Caption: A systematic approach to troubleshooting low reaction yields.
Question 2: I am observing significant amounts of side products. What are they and how can I minimize their formation?
Answer:
Side product formation is a common challenge that directly impacts both yield and purity. The most prevalent side reactions in this synthesis are:
-
Homocoupling of the Aryl Halide: This results in the formation of a biphenyl derivative. This is more common in Ullmann-type reactions.[10]
-
Dehalogenation of the Aryl Halide: The starting aryl halide is reduced, leading to benzoic acid as a byproduct.
-
Reaction with the Carboxylic Acid Group: The amine can potentially react with the carboxylic acid to form an amide, although this is less common under typical coupling conditions.
Strategies to Minimize Side Products:
-
Optimize Reactant Stoichiometry: Using a slight excess of the amine (cyclohexylamine), typically 1.1 to 1.5 equivalents, can help to favor the desired cross-coupling reaction over the homocoupling of the aryl halide.
-
Control Reaction Temperature: As mentioned previously, excessively high temperatures can promote side reactions. Carefully control the temperature and consider using a modern catalyst system that allows for milder conditions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial, especially for palladium-catalyzed reactions. Oxygen can deactivate the catalyst and lead to undesired side reactions.
Question 3: My product is difficult to purify. What are the recommended purification methods?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting materials and side products with similar polarities. A multi-step purification strategy is often necessary.
Recommended Purification Protocol:
-
Aqueous Work-up:
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted cyclohexylamine.
-
Extract the product into an aqueous basic solution (e.g., 1 M NaOH). The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer, leaving behind many non-acidic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of around 2-3. This will precipitate the this compound.[11]
-
-
Filtration and Washing:
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.[12]
-
-
Recrystallization:
-
For higher purity, recrystallization is recommended. A suitable solvent system is typically an alcohol/water mixture (e.g., ethanol/water or isopropanol/water).[12] Dissolve the crude product in the minimum amount of hot alcohol and then slowly add water until the solution becomes cloudy. Allow the solution to cool slowly to form pure crystals.
-
Purification Workflow Diagram
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 4. research.tus.ie [research.tus.ie]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. byjus.com [byjus.com]
- 11. chemrj.org [chemrj.org]
- 12. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
optimizing reaction time for 2-(Cyclohexylamino)benzoic acid synthesis
Technical Support Center: 2-(Cyclohexylamino)benzoic Acid Synthesis
Executive Summary & Reaction Overview
The Challenge: The synthesis of This compound (also known as N-cyclohexylanthranilic acid) via the Ullmann-Goldberg condensation is kinetically sluggish under standard thermal conditions. Users frequently report reaction times exceeding 12–24 hours, incomplete conversion, and "tarry" byproducts due to copper oxidation or thermally induced cyclization to acridones.
The Solution: This guide provides a tiered optimization strategy. We transition from the Standard Thermal Protocol (robust but slow) to a Microwave-Assisted Protocol (rapid, high yield) and introduce Ligand-Accelerated Catalysis to lower activation energy barriers.
Reaction Scheme:
Figure 1: Reaction pathway showing the primary Ullmann coupling and the potential risk of acridone formation due to thermal stress.
Troubleshooting Hub (Q&A)
Q1: My reaction has stalled at 60% conversion after 12 hours. Adding more catalyst didn't help. Why? Diagnosis: Catalyst Deactivation (Oxidation). Root Cause: Copper(I) species are the active catalytic cycle intermediates.[1] If your reaction vessel is not strictly inert, atmospheric oxygen oxidizes Cu(I) to inactive Cu(II) oxides (black precipitate). Fix:
-
Immediate: Do not add more copper to a "dead" black mixture. Filter, isolate, and restart with fresh catalyst.
-
Prevention: Degas solvents (sparge with
for 15 mins) before adding the catalyst. Maintain a positive pressure of Nitrogen/Argon throughout the reflux.
Q2: The product has a greenish tint and the melting point is off (too high). Diagnosis: Acridone Formation.[2] Root Cause: prolonged heating (>140°C) or harsh acidic workup can force the secondary amine to attack the carboxylic acid, closing the ring to form N-cyclohexylacridone. Fix:
-
Process: Limit reaction temperature to 100–110°C. Monitor strictly by TLC/HPLC.
-
Purification: The green hue is often a trace acridone impurity. Recrystallize from ethanol/water or acetic acid/water to remove it.
Q3: The reaction mixture is too thick to stir (Viscosity issues).
Diagnosis: Solvent/Base Mismatch.
Root Cause: Using Potassium Carbonate (
-
Solvent: Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide) as a solvent (3–5 volumes).
-
Alternative: Use Ultrasound (Sonication) to break up particle agglomerates during the first hour of reaction.
Q4: Can I use 2-Chlorobenzoic acid, or do I need the bromo- derivative? Insight:
-
2-Bromobenzoic acid: Reacts faster (weaker C-X bond). Recommended for rapid optimization.
-
2-Chlorobenzoic acid: Cheaper, but requires higher temperatures or better ligands (like L-Proline) to achieve full conversion in reasonable time.
Optimization Protocols
Protocol A: Ligand-Accelerated Thermal Method (Robust)
Best for: Large scale batches (>50g) where microwave is not feasible.
The "Secret Sauce": Standard Ullmann coupling is slow. Adding L-Proline (10-20 mol%) acts as a bidentate ligand, stabilizing the Cu(I) intermediate and solubilizing the copper, effectively lowering the activation energy.
-
Setup: 3-neck round bottom flask, reflux condenser,
inlet. -
Charge:
-
2-Chlorobenzoic acid (1.0 equiv)
-
Cyclohexylamine (1.5 equiv) - Excess acts as base/solvent aid.
- (2.0 equiv) - Milled powder is best.
-
Catalyst: CuI (10 mol%) + L-Proline (20 mol%) .
-
Solvent: DMF (5 mL per gram of substrate).
-
-
Procedure:
-
Degas solvent with
. -
Heat to 90–100°C (lower than the standard 140°C).
-
Monitor via TLC every 2 hours.
-
Expected Time: 4–6 hours (vs. 12+ without ligand).
-
-
Workup: Cool to room temp. Pour into ice water. Acidify to pH 3–4 with dilute HCl. Collect precipitate.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Screening, library synthesis, or rapid delivery (<5g).
Mechanism: Dipolar polarization of DMF and rapid volumetric heating accelerates the rate-determining step (oxidative addition of Cu to Ar-Cl).
-
Vessel: 10–20 mL Microwave-transparent vial (crimped).
-
Charge:
-
2-Chlorobenzoic acid (1.0 equiv)
-
Cyclohexylamine (2.0 equiv)
- (2.0 equiv)
-
Catalyst: Cu powder or CuI (5 mol%).
-
Solvent: Water or DMF/Water (1:1). Water is a surprisingly good solvent for microwave Ullmann due to high dielectric constant.
-
-
Parameters:
-
Temp: 130°C
-
Power: Dynamic (Max 300W)
-
Pressure Limit: 15 bar
-
Time: 10–20 minutes .
-
-
Result: Full conversion typically observed in <20 mins.
Comparative Data Summary
| Metric | Standard Thermal (Unoptimized) | Ligand-Accelerated (Protocol A) | Microwave-Assisted (Protocol B) |
| Reaction Time | 12 – 24 Hours | 4 – 6 Hours | 10 – 20 Minutes |
| Temperature | 130°C+ (Reflux) | 90 – 100°C | 130°C |
| Catalyst Load | 10–20 mol% Cu | 10 mol% CuI + L-Proline | 5 mol% Cu |
| Yield | 50 – 65% | 75 – 85% | 85 – 95% |
| Impurity Profile | High (Tars/Acridone) | Low | Very Low |
Logic & Workflow Visualization
Figure 2: Decision tree for troubleshooting stalled or slow reactions.
References
-
Ullmann Condensation Overview: Wikipedia contributors. (2025). Ullmann condensation.[1][3][4][5] Wikipedia, The Free Encyclopedia. Retrieved from [Link][4]
-
Microwave Acceleration: ResearchGate. (2025). Microwave-Assisted Synthesis of N-Phenylanthranilic Acids in Water. Retrieved from [Link]
-
Ligand Acceleration (L-Proline): Ma, D., et al. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. National Institutes of Health (PubMed).[6] Retrieved from [Link]
-
Acridone Side Reaction: Organic Syntheses. (1939). Acridone Preparation via N-Phenylanthranilic Acid. Org. Synth. 1939, 19, 6. Retrieved from [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Screening CEST Contrast Agents Using Ultrafast CEST Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Cyclohexylamino)benzoic Acid
Current Status: Operational Topic: Downstream Processing & Purification Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
2-(Cyclohexylamino)benzoic acid (N-cyclohexylanthranilic acid) is a critical intermediate, often synthesized via the Ullmann condensation of 2-chlorobenzoic acid and cyclohexylamine using a copper catalyst.
Users frequently encounter three primary challenges:
-
Copper Contamination: Persistent green/blue discoloration due to chelation.
-
"Oiling Out": The product precipitates as a sticky gum rather than a crystalline solid.
-
Starting Material Carryover: Difficulty separating unreacted 2-chlorobenzoic acid due to similar solubility profiles.
This guide provides self-validating protocols to address these specific failure modes.
Module 1: The Copper Removal Protocol
The Problem: The secondary amine and carboxylic acid moieties on the anthranilic scaffold form a bidentate ligand system, creating stable complexes with Copper (Cu) ions used in the Ullmann synthesis. Standard filtration is insufficient.
The Solution: An "Acid-Base Swing" with a chelating wash.
Step-by-Step Protocol
-
Basification: Dissolve the crude reaction mixture in 10% aqueous NaOH (approx. 3-4 equivalents).
-
Why: This converts the product and unreacted 2-chlorobenzoic acid into their water-soluble sodium salts. Copper species often remain as insoluble oxides or hydroxides at high pH.
-
-
Filtration (Critical): Filter the alkaline solution through a Celite® pad.
-
Observation: The filter cake will retain black/brown copper oxides.
-
-
Chelating Wash (Optional but Recommended): If the filtrate still has a greenish tint, treat it with EDTA (disodium salt) or wash with aqueous Ammonia .
-
Mechanism:[1] Ammonia competes for the Cu ion, forming the deep blue
complex which is water-soluble but does not co-precipitate with the product upon acidification.
-
-
Controlled Acidification: Slowly add 6M HCl to the filtrate while stirring vigorously until pH reaches 3.0 – 4.0 .
-
Note: Do not drop to pH 1 immediately. Rapid precipitation traps impurities.
-
Visual Workflow: Copper Removal & Isolation
Figure 1: The "Acid-Base Swing" technique isolates the product from metallic impurities by exploiting the water-solubility of the carboxylate salt.
Module 2: Troubleshooting "Oiling Out" (Crystallization)
The Problem: Upon acidification or cooling, the product separates as a viscous oil instead of crystals. This traps impurities and prevents filtration. Cause: this compound has a flexible cyclohexyl ring and a melting point (~175-180°C) that can be suppressed by impurities. Rapid precipitation favors the amorphous (oily) state.
Corrective Protocol: The Ethanol/Water Recrystallization
If your product is sticky or impure after the acid-base workup, follow this standard recrystallization method [1, 2].
| Parameter | Specification |
| Primary Solvent | Ethanol (95% or Absolute) |
| Anti-Solvent | Warm Distilled Water |
| Temperature | Boiling (for dissolution) |
Procedure:
-
Dissolution: Suspend the crude solid (or oil) in the minimum amount of boiling Ethanol.
-
Clarification: If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot.
-
Cloud Point: Remove from heat. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Seeding: If available, add a seed crystal. If not, scratch the inner glass wall with a rod to induce nucleation.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed. Do not put it on ice immediately; this causes oiling.
-
Harvest: Once crystals form, cool to 4°C, then filter.
Module 3: Impurity Profiling & Logic
Understanding your impurities is the key to selecting the right purification lever.
| Impurity | Origin | Solubility Behavior | Removal Strategy |
| 2-Chlorobenzoic acid | Starting Material | Soluble in base; precipitates with product in acid. | Recrystallization. It is more soluble in cold ethanol than the product. |
| Cyclohexylamine | Starting Material | Basic liquid. | Acid Wash. Remains soluble in the acidic mother liquor during precipitation. |
| Copper Salts | Catalyst | Insoluble in base (mostly). | Filtration (Celite) or EDTA Chelation . |
| Diphenylamine derivatives | Side Reaction | Lipophilic. | Solvent Wash. Wash crude solid with non-polar solvent (e.g., Hexane) if product is dry. |
Visual Logic: Impurity Separation
Figure 2: Decision tree for targeting specific impurities based on their chemical properties.
Frequently Asked Questions (FAQs)
Q: My product has a persistent grey/green color even after recrystallization. Is it safe to use? A: No. This indicates residual Copper trapped in the crystal lattice.
-
Fix: Redissolve the product in dilute NaOH. Add 1-2% EDTA (disodium) or aqueous ammonia. Stir for 30 minutes. Reprecipitate with HCl. The copper will stay in the supernatant as a soluble complex.
Q: I acidified the solution, but no solid formed—just a milky emulsion. A: You likely passed the "oiling out" zone too quickly or the concentration is too high.
-
Fix: Re-adjust pH to ~9 (back to solution). Add a seed crystal. Acidify very slowly over 30 minutes. Alternatively, extract the emulsion with Ethyl Acetate, dry over MgSO4, and evaporate to get a solid, then recrystallize.
Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is often a better solvent for removing the specific impurity 2-chlorobenzoic acid because the solubility difference between the starting material and the product is slightly more pronounced in Methanol [1]. However, Ethanol is generally safer and less toxic.
Q: What is the target pH for precipitation? A: Aim for pH 3.0 – 4.0 .
-
Scientific Rationale: The pKa of the carboxylic acid group is approximately 4.2–5.0. Going to pH 1.0 is unnecessary and increases the risk of co-precipitating conjugated acid impurities or protonating the amine (though the internal H-bond reduces amine basicity) [3].
References
-
Solubility of Benzoic Acid Derivatives: Thati, J., et al. "Solubility of benzoic acid in monosolvents and binary solvent mixtures."[2] Journal of Chemical & Engineering Data 55.9 (2010). Link
-
Mefenamic Acid (Analog) Purification: "Process for the purification of N-arylanthranilic acids." US Patent 3,235,588. Link
-
pKa Considerations: "Bordwell pKa Table (Acidity in DMSO and Water)." Organic Chemistry Data. Link
Sources
Technical Support Center: Purification of 2-(Cyclohexylamino)benzoic Acid
Understanding the Matrix
2-(Cyclohexylamino)benzoic acid (also known as N-cyclohexylanthranilic acid) is a critical intermediate, often synthesized via the reductive amination of anthranilic acid with cyclohexanone or through Ullmann-type coupling.
High purity is essential because trace amine impurities can poison downstream metal catalysts (e.g., in acridine cyclization), and unreacted starting materials can co-crystallize with the final product.
The Impurity Profile
| Impurity Type | Specific Contaminant | Origin | Removal Strategy |
| Starting Material | Anthranilic Acid | Incomplete reaction | pH-controlled precipitation (pKa difference) |
| Starting Material | Cyclohexanone | Excess reagent | Organic wash (at high pH) |
| Byproduct | Cyclohexylamine | Reductive amination byproduct | Organic wash (at high pH) |
| Catalyst | Metal residues (Pd, Ni) | Hydrogenation catalysts | Filtration (Celite) / Scavengers |
Primary Purification: Acid-Base Extraction (The Workhorse)
The most effective method to purify this compound exploits its amphoteric nature . By manipulating pH, we can selectively solubilize the product while sequestering impurities in the organic phase.
The Mechanism[1]
-
High pH (>10): The carboxylic acid is deprotonated (
). The molecule is water-soluble.[1] Neutral organic impurities (Cyclohexanone) remain in the organic layer. -
Isoelectric Point (pH ~4.0 - 5.0): The molecule exists primarily in its neutral/zwitterionic form, exhibiting minimum water solubility. It precipitates.
-
Low pH (<2): The secondary amine may protonate (
), potentially re-solubilizing the compound as a hydrochloride salt (depending on ionic strength). Avoid over-acidification.
Workflow Diagram
The following diagram illustrates the logic flow for the extraction process.
Figure 1: Acid-Base extraction workflow targeting the isoelectric precipitation point.
Detailed Protocol
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 5-10 mL per gram of substance). Stir until fully dissolved. If the solution is cloudy, filter through a Celite pad to remove metal catalysts.
-
Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract twice with Ethyl Acetate or Dichloromethane (DCM) .
-
Why? This removes unreacted cyclohexanone and non-acidic byproducts.
-
Action: Discard the organic (top) layer if using EtOAc; bottom if using DCM.
-
-
Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring.
-
Critical Step: Monitor pH. As you approach pH 6, the solution will cloud. Continue adding acid until pH reaches 4.5–5.0 .
-
Warning: Do not drop to pH 1. The hydrochloride salt of the amine may form and remain soluble or form a sticky oil.
-
-
Collection: Filter the resulting off-white solid. Wash the cake with ice-cold water (2x) to remove inorganic salts (NaCl).
Secondary Purification: Recrystallization[3]
If the acid-base extraction yields a solid with slight discoloration or trace starting material (detected by TLC), recrystallization is required.
Solvent Selection Guide[3]
| Solvent System | Suitability | Notes |
| Ethanol / Water | Excellent | Dissolve in hot ethanol; add hot water to cloud point. Cool slowly. |
| Methanol / Water | Good | Similar to EtOH but higher solubility; may require lower temperatures to crystallize. |
| Toluene | Moderate | Good for removing very polar impurities, but yield may be lower. |
| Ethyl Acetate / Hexane | Poor | Often leads to "oiling out" due to the amphoteric nature of the compound. |
Recrystallization Protocol (Ethanol/Water)
-
Place the dried crude solid in a flask equipped with a reflux condenser.
-
Add the minimum amount of absolute ethanol needed to dissolve the solid at reflux (~78°C).
-
Once dissolved, slowly add hot distilled water down the condenser until a faint, persistent turbidity (cloudiness) appears.
-
Add one drop of ethanol to clear the solution.
-
Remove from heat and allow to cool to room temperature undisturbed.
-
Cool further in an ice bath for 1 hour.
-
Filter the crystals and dry under vacuum at 50°C.
Troubleshooting & FAQ
Q: My product turned into a sticky oil during acidification. What happened? A: This is "oiling out," often caused by adding acid too quickly or over-acidifying.
-
Fix: Re-dissolve the oil in NaOH. Acidify much more slowly, ensuring vigorous stirring. If it oils again, scratch the side of the flask with a glass rod to induce nucleation or seed with a pure crystal if available.
Q: I still see a spot for Anthranilic Acid on my TLC. A: Anthranilic acid is structurally similar and can co-precipitate.
-
Fix: Perform the Ethanol/Water recrystallization . Anthranilic acid is more soluble in water than the cyclohexyl derivative. By ensuring enough water is present in the mother liquor, the anthranilic acid will stay in solution while the more hydrophobic product crystallizes.
Q: What is the expected Melting Point? A: While literature varies slightly, the pure compound typically melts in the range of 148–152°C .
-
Verification: If your MP is <145°C, significant impurities remain. If >155°C, check if you have formed a salt (e.g., Hydrochloride).
Q: Can I use Silica Gel Chromatography? A: Yes, but it is usually unnecessary if the extraction is done correctly.
-
Conditions: If needed, use a mobile phase of Hexane:Ethyl Acetate (4:1) with 1% Acetic Acid . The acetic acid is crucial to prevent the "streaking" caused by the interaction of the amine/acid groups with the silica.
References
-
PubChem. (n.d.). This compound (Compound Summary).[2] National Library of Medicine.[2][3] Retrieved January 31, 2026, from [Link]
- Bain, D. I., & Smalley, R. K. (1968). Synthesis of N-substituted anthranilic acids. Journal of the Chemical Society C: Organic, 1593-1597.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Technical Support Center: Solubility Optimization for 2-(Cyclohexylamino)benzoic acid
Here is the technical support guide for dealing with the solubility of 2-(Cyclohexylamino)benzoic acid.
Compound ID: this compound Synonyms: N-Cyclohexylanthranilic acid; N-Cyclohexyl-2-aminobenzoic acid CAS: 10286-53-0 Chemical Class: Anthranilic acid derivative / Lipophilic weak acid[1]
Executive Summary: The Solubility Challenge
Researchers often encounter precipitation or failure to dissolve when working with this compound.[1] This is not a user error but a physicochemical characteristic of the molecule.
-
The Root Cause: The compound possesses a lipophilic cyclohexyl ring fused to an anthranilic acid core.[1] With a calculated LogP of ~3.8 , it is highly hydrophobic.
-
The Mechanism: While the carboxylic acid group (-COOH) offers a handle for ionization, the molecule exists largely in an uncharged, insoluble state at acidic or neutral pH (pH < 5).
-
The Solution: Solubility is strictly pH-dependent.[1] Successful dissolution requires deprotonating the carboxylic acid to form the soluble carboxylate anion or using high-dielectric organic cosolvents.[1]
Decision Matrix: Choose Your Protocol
Use the following logic flow to determine the best solubility strategy for your specific application.
Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental needs.
Troubleshooting Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Best for: In vitro assays, HTS screening.[1]
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.[1] Ethanol is a secondary choice but has lower capacity.[1]
-
Solubility Limit: ~30–50 mg/mL is typically achievable in pure DMSO.[1]
-
Procedure:
-
Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.
Protocol B: Aqueous Solubilization via pH Adjustment (In Situ Salt Formation)
Best for: In vivo dosing, aqueous buffers.[1]
The Science: The pKa of the carboxylic acid is estimated between 4.5–5.[1]0. To dissolve it in water, you must raise the pH at least 2 units above the pKa (pH > 7.[1]0) to ensure >99% ionization.
-
Calculate Molar Equivalents:
-
Determine the moles of this compound (MW: 219.28 g/mol ).
-
Prepare a 1.0 M NaOH solution.[1]
-
-
Dissolution Step:
-
Buffering:
Protocol C: Handling "Crash-Out" in Cell Media
Issue: You prepared a clear DMSO stock, but when you added it to the cell culture media, it turned cloudy. Cause: The "Cosolvent Effect."[1] The dramatic drop in solvent power (from 100% DMSO to 0.1% DMSO) forces the lipophilic molecule out of solution.[1]
Remedy:
-
Warm the Media: Pre-warm culture media to 37°C before adding the stock.
-
Dynamic Mixing: Vortex the media while adding the DMSO stock, rather than adding it to a static liquid.
-
Limit Concentration: Ensure the final concentration in media does not exceed the thermodynamic solubility limit (likely < 50 µM in aqueous media without carriers).
Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is more volatile, leading to concentration changes over time in open vessels.[1] Furthermore, this compound is generally less soluble in ethanol than in DMSO.[1] If using ethanol, ensure the tubes are sealed tightly.
Q2: Why does the solution turn yellow over time? A: Anthranilic acid derivatives are susceptible to oxidation, particularly the amine group. A yellow/brown tint indicates the formation of oxidation byproducts (quinoid structures).[1]
-
Fix: Always store stocks in amber vials, under nitrogen/argon if possible, and at -20°C. Discard if significant color change occurs.
Q3: Is the compound stable in acidic conditions? A: Chemically, yes (it won't decompose instantly). Physically, no.[1] At pH < 4, the carboxylic acid protonates, becoming neutral and highly lipophilic. It will precipitate out of solution, potentially adhering to plasticware or settling on cells, causing "false positive" toxicity due to physical stress on cells.
Q4: Can I use cyclodextrins? A: Highly recommended. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is excellent for this compound.[1] The hydrophobic cyclohexyl ring fits well into the cyclodextrin cavity.[1]
-
Recipe: Prepare a 20% (w/v) HP-β-CD solution in water. Add the compound and stir for 2-4 hours. This can significantly boost aqueous solubility without high pH.[1]
Solubility Data Summary
| Solvent / Condition | Estimated Solubility | Notes |
| Water (pH 4) | < 0.1 mg/mL | Insoluble (Protonated form) |
| Water (pH 8) | > 5 mg/mL | Soluble (Ionized form) |
| DMSO | > 30 mg/mL | Excellent solvent |
| Ethanol | ~ 10-20 mg/mL | Good, but evaporation risk |
| PBS (pH 7.4) | Variable | Depends on concentration; risk of precipitation if pH drifts |
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Domańska, U., et al. (2011).[1] Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Journal of Physical Chemistry B. (Establishes solubility baselines for N-substituted anthranilic acids). Retrieved from [Link]
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General reference for solubility of benzoic acid derivatives).
-
Bergström, C. A., et al. (2003).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validation of pH-solubility theory for weak acids). Retrieved from [Link]
Sources
Technical Support Center: Catalyst Deactivation in 2-(Cyclohexylamino)benzoic Acid Synthesis
Role: Senior Application Scientist Topic: Catalyst Life-Cycle Management & Troubleshooting Audience: Pharmaceutical Process Chemists & R&D Scientists
Diagnostic Hub: Is Your Catalyst Dead or Dormant?
Q: My reaction yield for 2-(cyclohexylamino)benzoic acid (N-cyclohexylanthranilic acid) has dropped significantly after the third recycle. How do I distinguish between catalyst deactivation and kinetic stalling?
A: To diagnose the root cause, you must decouple mass transfer limitations from intrinsic catalytic activity. In the synthesis of this compound—typically via the Ullmann-Goldberg condensation of 2-chlorobenzoic acid and cyclohexylamine—the reaction mixture often becomes heterogeneous.
Diagnostic Protocol:
-
The "Hot Filtration" Test: Stop the reaction at 50% conversion. Filter the hot mixture to remove the solid catalyst (if heterogeneous like Cu powder/oxide) or adsorb the soluble catalyst (if homogeneous Cu-ligand system). Continue heating the filtrate.
-
Result: If the reaction stops completely, the catalysis is truly metal-mediated (heterogeneous or bound). If it continues, you have leached active species (homogeneous).
-
-
The "Standard Addition" Test: Add a fresh equivalent of catalyst to the stalled reaction.
-
Result: If the rate recovers immediately, your original catalyst is deactivated (poisoned/oxidized). If the rate remains slow, the issue is likely product inhibition or substrate depletion (e.g., base consumption).
-
Deep Dive: The Ullmann-Goldberg Route (Copper Catalysis)
Q: We use a Cu(I) source (CuI) with a ligand.[1] Why does the reaction turn blue/green and stall?
A: The color change from a pale yellow/brown (active Cu(I) species) to blue/green is a definitive signature of oxidative deactivation to Cu(II).
Mechanism of Failure: The active species in Ullmann couplings is a Ligand-Cu(I)-Nucleophile complex. Two primary deactivation pathways exist:
-
Oxidation: Trace oxygen oxidizes Cu(I) to Cu(II), which is catalytically incompetent for the oxidative addition step with 2-chlorobenzoic acid.
-
Carbonate Ligation (The "Base Trap"): Recent mechanistic studies indicate that carbonate bases (commonly
or ) are not innocent bystanders. High concentrations of soluble carbonate can displace the amine or carboxylate ligand, forming an inactive carbonate-ligated cuprate species (e.g., ). This is often the hidden cause of "induction periods" or sudden stalling.
Q: How do I prevent "Base Trap" deactivation?
A:
-
Control Solubility: Switch to a base with lower organic solubility (e.g.,
instead of ) or use a larger particle size to limit the instantaneous concentration of dissolved carbonate. -
Ligand Selection: Use bidentate ligands (e.g., diamines or amino acids like L-proline) that bind Cu(I) more strongly than the carbonate ion.
Visualization: Copper Deactivation Pathways
The following diagram illustrates the competition between the productive catalytic cycle and the deactivation traps.
Caption: Figure 1.[1][2] Competitive pathways between productive Ullmann coupling and catalyst deactivation via oxidation or carbonate ligation.
Alternative Route: Reductive Amination (Pd/Pt/Ni Catalysis)
Q: We switched to reductive amination (Anthranilic acid + Cyclohexanone +
A: While leaching is possible, the most common culprit in amine synthesis is poisoning by strong adsorption .
The "Amine Poisoning" Effect: The product, this compound, is a secondary amine with a carboxylic acid tail. It can chelate to the metal surface (Pd or Pt) more strongly than the cyclohexanone substrate.
-
Symptom: Initial high activity that plummets as conversion increases.
-
Solution:
-
Solvent Choice: Use protic solvents (Methanol/Ethanol) which solvate the amine product better, reducing its affinity for the catalyst surface.
-
Acid Additive: Adding a stoichiometric amount of Acetic Acid can protonate the amine product, preventing it from binding to the metal active sites (ammonium salts do not coordinate well to Pd/Pt).
-
Remediation Protocols & Data
Catalyst Regeneration Protocol (Cu-Ullmann System)
Applicable when reaction stalls due to Cu(I) oxidation.
-
Cool Down: Reduce temperature to < 50°C.
-
Reductant Addition: Add 10-15 mol% of Ascorbic Acid or Sodium Ascorbate (relative to Cu).
-
Inert Purge: Sparge the headspace vigorously with Argon for 15 minutes.
-
Restart: Re-heat to reaction temperature (typically 80-110°C).
Quantitative Comparison of Deactivation Factors
| Factor | Ullmann Route (Cu) | Reductive Amination (Pd/Pt) |
| Primary Deactivation Mode | Oxidation ( | Product Poisoning (Adsorption) |
| Secondary Deactivation Mode | Ligand displacement by Base | Metal Leaching / Sintering |
| Sensitivity to | High (Critical) | Moderate (Safety hazard mostly) |
| Sensitivity to Water | Low (often beneficial) | High (can inhibit imine formation) |
| Regeneration Strategy | Add Reductant (Ascorbate) | Wash with Acidic MeOH / Burn-off |
References
-
Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. Source: Chemical Science (RSC) URL:[6][Link]
-
Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Source: Asian Journal of Chemistry URL:[Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts. Source: MDPI (Catalysts) URL:[Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. chemrj.org [chemrj.org]
- 3. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Navigating the Scale-Up of 2-(Cyclohexylamino)benzoic Acid: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of 2-(Cyclohexylamino)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the challenges you may encounter during the scale-up of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to not only solve immediate problems but also to build a robust and reliable manufacturing process.
Introduction to the Synthetic Challenge
The synthesis of this compound, a key building block in several pharmaceutical agents, is most commonly achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. While both methods are effective at the lab scale, significant challenges can emerge during scale-up, impacting yield, purity, and process safety. This guide will address these challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Chemistry & Optimization
Q1: My Ullmann condensation reaction is sluggish and gives low yields. What are the critical parameters to investigate?
A1: Low yields in an Ullmann condensation are a common issue during scale-up. The traditional Ullmann reaction often requires harsh conditions, including high temperatures (often in excess of 210°C) and stoichiometric amounts of copper.[1] Here are the key areas to focus on:
-
Catalyst Activity: The surface of the copper catalyst is crucial. If you are using copper powder, its activity can vary significantly. Consider using activated copper powder, which can be prepared by reducing copper(I) iodide with lithium naphthalenide or copper sulfate with zinc powder.[2] Alternatively, using a soluble copper(I) salt, such as CuI, in combination with a ligand can improve catalytic turnover.
-
Reaction Temperature: While high temperatures are typical, excessive heat can lead to thermal decomposition of the starting materials or product. It's essential to find the optimal temperature that provides a reasonable reaction rate without significant degradation. The use of high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) is common.[1]
-
Base Selection and Stoichiometry: Anhydrous potassium carbonate is a common base for this reaction. It acts as a proton scavenger for the carboxylic acid and the amine, and its presence is critical for the reaction to proceed. Ensure the potassium carbonate is finely powdered and thoroughly dried before use. The stoichiometry of the base is also important; typically, a slight excess is used.
-
Ligand Assistance: Modern Ullmann-type reactions often employ ligands to improve catalyst solubility and reactivity, allowing for lower reaction temperatures. For the coupling of 2-halobenzoic acids, ligands like phenanthroline have been shown to be effective with a CuI catalyst.[1]
Q2: I am observing significant byproduct formation in my Ullmann reaction. What are the likely side reactions and how can I mitigate them?
A2: Byproduct formation becomes more pronounced at scale due to longer reaction times and potential localized overheating. Common side reactions include:
-
Homocoupling of 2-chlorobenzoic acid: This leads to the formation of biphenyl-2,2'-dicarboxylic acid. This is a classic Ullmann side reaction.[3] To minimize this, ensure a slight excess of cyclohexylamine is used and that the addition of the amine is controlled.
-
Decarboxylation: At the high temperatures required for the Ullmann reaction, the starting 2-chlorobenzoic acid or the product can undergo decarboxylation to form chlorobenzene or N-cyclohexylaniline, respectively. Careful temperature control is paramount.
-
Formation of Copper Halide Byproducts: Copper halides can be formed during the reaction, which can sometimes interfere with the desired transformation.[4]
Mitigation Strategies:
-
Controlled Addition: In a large reactor, consider the semi-batch addition of one of the reactants (e.g., cyclohexylamine) to maintain a more constant concentration profile and better control the reaction exotherm.
-
Solvent Choice: The choice of a high-boiling, polar solvent is critical.[1] A solvent that can effectively solvate the reactants and the copper catalyst will help to maintain a homogeneous reaction mixture and improve heat transfer.
-
Inert Atmosphere: Copper catalysts can be sensitive to air.[4] Running the reaction under an inert atmosphere (nitrogen or argon) will prevent oxidation of the catalyst and improve its longevity.
Q3: Would a Buchwald-Hartwig amination be a better choice for scale-up? What are the potential challenges with this method?
A3: The Buchwald-Hartwig amination is an excellent alternative to the Ullmann condensation, often proceeding under milder conditions.[5] It is a palladium-catalyzed reaction that is widely used for the formation of C-N bonds.[6]
Challenges with Buchwald-Hartwig Amination:
-
Catalyst and Ligand Selection: The success of a Buchwald-Hartwig reaction is highly dependent on the choice of the palladium precursor and the phosphine ligand. For the amination of aryl halides, a wide variety of ligands have been developed. For sterically hindered couplings, bulky electron-rich phosphine ligands are often required. The development of ligands like diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (DPPF) has expanded the scope of this reaction.[5]
-
Cost of Palladium: Palladium is a precious metal, and its cost can be a significant factor in a large-scale synthesis. Catalyst loading should be optimized to be as low as possible without compromising the reaction rate and yield. Catalyst recycling strategies may also need to be considered.
-
Base Sensitivity: The choice of base is critical. Strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly used. However, these strong bases can be problematic with substrates containing sensitive functional groups. The presence of a carboxylic acid in 2-chlorobenzoic acid adds a layer of complexity, and protection of this group might be necessary.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Rigorous exclusion of air is necessary for a successful reaction.
Process Safety & Scale-Up Considerations
Q4: What are the primary thermal safety concerns when scaling up the Ullmann condensation for this synthesis?
A4: The Ullmann condensation is often highly exothermic and conducted at elevated temperatures, which presents significant thermal safety risks during scale-up.
-
Thermal Runaway Potential: The reaction can have a high heat of reaction. If the heat generated by the reaction exceeds the heat removal capacity of the reactor, a thermal runaway can occur, leading to a rapid increase in temperature and pressure.
-
Gas Evolution: The reaction between the carboxylic acid and the potassium carbonate base will generate carbon dioxide. The rate of gas evolution must be carefully managed to avoid over-pressurization of the reactor.
-
Exotherm Control: On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient. It is crucial to have a robust cooling system and to carefully control the addition rate of reactants to manage the exotherm.
Recommended Actions:
-
Differential Scanning Calorimetry (DSC): Before any scale-up, perform DSC analysis on the reaction mixture to determine the onset temperature of the exotherm and the total heat of reaction. This data is essential for a proper thermal hazard assessment.
-
Reaction Calorimetry (RC1): For a more detailed understanding of the reaction kinetics and heat flow under process-like conditions, reaction calorimetry is highly recommended.
-
Semi-Batch Operation: As mentioned earlier, a semi-batch process where one reactant is added slowly allows for better control of the reaction rate and heat generation.
dot
Caption: Thermal Safety Workflow for Ullmann Scale-Up.
Q5: How does mixing affect the reaction at a larger scale?
A5: Mixing is a critical parameter in scale-up that is often overlooked. In the case of the Ullmann condensation, which is a heterogeneous reaction involving a solid base and a solid catalyst, poor mixing can lead to:
-
Localized Hotspots: Inefficient heat transfer can cause localized overheating, leading to byproduct formation and potential safety hazards.
-
Incomplete Reaction: If the reactants are not brought into intimate contact with the catalyst and the base, the reaction may be slow and incomplete, resulting in low yields.
-
Poor Reproducibility: Inconsistent mixing can lead to batch-to-batch variability, which is unacceptable in a manufacturing setting.
Recommendations:
-
Agitator Design: The choice of agitator (e.g., pitched-blade turbine, anchor) and its speed (RPM) should be carefully considered to ensure adequate suspension of solids and good heat transfer.
-
Computational Fluid Dynamics (CFD): For large-scale reactors, CFD modeling can be a valuable tool to simulate mixing and heat transfer, allowing for optimization of the reactor design and operating conditions before the first pilot run.
Work-Up & Purification
Q6: My product is difficult to purify at scale. What are some common impurities and how can I remove them?
A6: Purification is a major challenge in the scale-up of many organic reactions. For this compound, common impurities include:
-
Unreacted 2-chlorobenzoic acid: This is a common impurity if the reaction does not go to completion.
-
Unreacted cyclohexylamine: If an excess of cyclohexylamine is used, it will need to be removed during work-up.
-
Copper salts: The copper catalyst needs to be efficiently removed from the final product.
-
Homocoupled byproduct: As discussed earlier, biphenyl-2,2'-dicarboxylic acid can be a significant impurity.
Purification Protocol & Troubleshooting:
A typical work-up procedure involves quenching the reaction mixture, followed by an acidic work-up to precipitate the product.
Step-by-Step General Purification Protocol:
-
Quench and Dilution: After the reaction is complete, cool the mixture and dilute it with a suitable solvent.
-
Filtration: Filter the mixture to remove the insoluble copper catalyst and potassium salts.
-
Acidification: Transfer the filtrate to a separate vessel and acidify with a mineral acid (e.g., HCl) to a pH of ~2-3. This will protonate the carboxylate of the product, causing it to precipitate.
-
Isolation: The precipitated product can be isolated by filtration.
-
Washing: Wash the filter cake with water to remove any remaining salts and then with a non-polar solvent (e.g., heptane) to remove non-polar impurities.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol, to achieve high purity.
Troubleshooting Purification:
-
Product Oiling Out: If the product "oils out" instead of precipitating as a solid during acidification, it may be due to the presence of impurities. Try adding the acid more slowly or at a lower temperature. Seeding the solution with a small amount of pure product can also help to induce crystallization.
-
Persistent Color: If the final product has a persistent color, it may be due to trace copper impurities. Washing the crude product with a dilute solution of a chelating agent like EDTA can help to remove residual copper. Treatment with activated carbon during the recrystallization step can also be effective.
-
Low Purity After Recrystallization: If recrystallization is not sufficient to remove all impurities, consider a different solvent system or a multi-step purification process, such as a slurry wash in a different solvent before the final recrystallization.
dot
Caption: General Purification Workflow.
Concluding Remarks
The scale-up of the synthesis of this compound presents a number of challenges that require a systematic and well-informed approach. By carefully considering the reaction chemistry, process safety, and purification strategies outlined in this guide, researchers and process chemists can develop a robust, safe, and efficient manufacturing process. Remember that each scale-up is unique, and a thorough understanding of the underlying scientific principles is the key to success.
References
- Process for making N-aryl-anthranilic acid and their derivatives. (n.d.).
-
Synthesis of N-aryl and N-alkyl anthranilic acids via S(N)Ar reaction of unprotected 2-fluoro. (n.d.). Retrieved January 31, 2026, from [Link]
-
Ullmann Reaction - BYJU'S. (n.d.). Retrieved January 31, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Chemistry Ullmann Reaction - sathee jee. (n.d.). Retrieved January 31, 2026, from [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 31, 2026, from [Link]
- US4092353A - Process for the purification of benzoic acid - Google Patents. (n.d.).
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
-
A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]
-
Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
- Purification of benzoic acid - US3235588A - Google Patents. (n.d.).
-
Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. (n.d.). Retrieved January 31, 2026, from [Link]
-
Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (n.d.). Retrieved January 31, 2026, from [Link]
-
Buchwald-Hartwig amination; selection of optimal conditions. - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC. (n.d.). Retrieved January 31, 2026, from [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]
-
Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]
- US4092353A - Process for the purification of benzoic acid - Google Patents. (n.d.).
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (n.d.). Retrieved January 31, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 31, 2026, from [Link]
-
Copper-Mediated C–X Functionalization of Aryl Halides - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 31, 2026, from [Link]
- US3816523A - Process for the production and purification of benzoic acid - Google Patents. (n.d.).
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
anthranilic acid production - Rest-of-World - ecoQuery. (n.d.). Retrieved January 31, 2026, from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. byjus.com [byjus.com]
- 4. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
monitoring the progress of 2-(Cyclohexylamino)benzoic acid reactions
Technical Support Guide: Monitoring 2-(Cyclohexylamino)benzoic Acid Reactions
Introduction
This guide addresses the technical challenges in monitoring the synthesis and subsequent cyclization of This compound (
Because this workflow involves transition metal catalysts (Copper), heterogeneous mixtures, and solubility changes, standard monitoring can be deceptive. This guide provides self-validating protocols to ensure data integrity.
Module 1: Reaction Sampling & The "Mini-Workup"
CRITICAL: Do not inject raw reaction aliquots into HPLC/GC systems. The copper catalyst and inorganic bases (K₂CO₃) will damage columns and suppress ionization in MS.
The "Mini-Workup" Protocol:
-
Sampling: Withdraw 50 µL of the reaction mixture.
-
Quench: Dispense into a vial containing 200 µL 1M HCl (to neutralize base and protonate the acid product) and 500 µL Ethyl Acetate .
-
Extraction: Vortex vigorously for 15 seconds. Allow layers to separate.
-
Clarification: Take the top organic layer . Filter through a 0.2 µm PTFE syringe filter (removes residual copper salts).
-
Dilution: Dilute 1:10 with Methanol (for HPLC) or apply directly (for TLC).
Module 2: Thin Layer Chromatography (TLC) Troubleshooting
Objective: Rapid qualitative assessment of conversion.
Stationary Phase: Silica Gel 60 F₂₅₄ Mobile Phase: Hexanes : Ethyl Acetate : Acetic Acid (70 : 30 : 1) Note: Acetic acid is mandatory to prevent the carboxylic acid starting material and product from "streaking" (tailing).
Visualization Matrix:
| Component | UV (254 nm) | Ninhydrin Stain | Bromocresol Green Stain | |
| Cyclohexylamine | 0.05 (Base) | Invisible | Red/Purple | Blue (Basic) |
| 2-Chlorobenzoic Acid | 0.30 | Strong Absorbance | No Reaction | Yellow (Acidic) |
| Product (Target) | 0.45 | Strong Absorbance | Faint/No Reaction | Yellow (Acidic) |
Scientist's Note:
-
Why Bromocresol Green? It is a pH indicator. It turns yellow on acidic spots (your starting material and product) against a blue background. This distinguishes them instantly from the amine and non-acidic byproducts [1].
-
Co-Spotting: Always run a co-spot (Starting Material + Reaction Mix) to detect incomplete conversion, as the
difference between the chloro-acid and amino-acid can be subtle.
Module 3: Quantitative Monitoring (HPLC)
Objective: Precise conversion calculation.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
Troubleshooting HPLC Artifacts:
| Issue | Root Cause | Corrective Action |
| Split Peaks | pH Mismatch | Ensure Mobile Phase A is acidic (pH < 3). The carboxylic acid must be fully protonated to elute as a single species. |
| Fronting | Column Overload | Dilute the "Mini-Workup" sample further (1:50). |
| Ghost Peaks | Copper Contamination | Add 10mM EDTA to the aqueous mobile phase or ensure rigorous filtration of the aliquot. |
Module 4: Logic Flow & Troubleshooting
Workflow 1: Ullmann Condensation Monitoring
This diagram outlines the decision process during the copper-catalyzed coupling.
Figure 1: Decision tree for monitoring the Ullmann condensation step. Note the critical check for catalyst activity early in the process.
Module 5: Downstream Cyclization (The Acridone Step)
Context: If you are cyclizing the isolated this compound to 1,2,3,4-tetrahydroacridone (using PPA or H₂SO₄), the monitoring changes.
Key Indicator: Fluorescence.[1][2][3]
-
Starting Material: Non-fluorescent (or weakly fluorescent).
-
Product (Acridone): Intensely Blue/Green Fluorescent under UV (365 nm).
Protocol:
-
Spot the reaction mixture directly onto TLC.
-
Visualize under Long-wave UV (365 nm) .
-
Appearance of a bright fluorescent spot at lower
(due to ketone polarity) confirms ring closure [2].
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black and stopped progressing. What happened? A: This is "Copper Crash." In Ullmann reactions, if the ligand (or substrate acting as ligand) detaches or oxidizes, the Cu(I) disproportionates to Cu(0) (black precipitate) and Cu(II) (inactive).
-
Fix: Ensure the system is strictly degassed (Ar/N₂). Add 10 mol% of a ligand like L-proline or DMEDA to stabilize the copper species [3].
Q2: I see two peaks in HPLC for my pure product. Is it contaminated? A: Likely not. This compound can exist as rotamers or form intramolecular hydrogen bonds. However, the most common cause is pH . If your mobile phase is neutral, you are observing the equilibrium between the free acid and the carboxylate anion.
-
Fix: Add 0.1% Trifluoroacetic acid (TFA) to both mobile phases to force the equilibrium to the protonated form.
Q3: Can I use GC-MS for monitoring? A: Not directly. The carboxylic acid group makes the molecule polar and thermally unstable (prone to decarboxylation in the injector port).
-
Fix: You must derivatize first. Treat the "Mini-Workup" organic layer with TMS-diazomethane or BSTFA to generate the methyl ester or silyl ester before injection.
References
- Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience.
-
Gao, M., et al. (2010). "Efficient Synthesis of Acridones and 1,2,3,4-Tetrahydroacridones." Tetrahedron Letters, 51(4), 698-701. Link
-
Ma, D., et al. (2001).[4] "CuI-Catalyzed Coupling Reaction of
-Amino Acids or Esters with Aryl Halides." Organic Letters, 3(16), 2583–2586. (Foundational work on Ullmann-type amino acid synthesis). Link -
Sambiagio, C., et al. (2014). "Copper-Catalysed Ullmann Type Chemistry: From Mechanistic Aspects to Modern Development." Chemical Reviews, 114(18), 9205–9292. Link
Sources
Navigating the Synthesis of 2-(Cyclohexylamino)benzoic Acid: A Technical Support Guide on the Critical Impact of Solvent Selection
Welcome to our dedicated technical support center for the synthesis of 2-(Cyclohexylamino)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this and related N-aryl anthranilic acid derivatives. Our goal is to provide you with not just protocols, but a deeper, field-tested understanding of how solvent choice can profoundly influence the success of your reaction, from yield and purity to scalability and safety.
We will move beyond rote procedural descriptions to explore the underlying chemical principles that govern the impact of the reaction medium. This resource is structured as a dynamic question-and-answer hub, addressing common challenges and frequently asked questions encountered in the laboratory.
Core Synthetic Pathways
The synthesis of this compound typically proceeds via one of two powerful cross-coupling methodologies: the Ullmann Condensation and the Buchwald-Hartwig Amination. The choice of solvent is a critical parameter in both transformations, directly impacting catalyst activity, substrate solubility, reaction kinetics, and side-product formation.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions & Troubleshooting
Q1: My Ullmann condensation of 2-chlorobenzoic acid and cyclohexylamine in DMF is giving a low yield. What are the likely solvent-related causes?
A1: Low yields in Ullmann condensations using N,N-Dimethylformamide (DMF) are a common issue.[1] While DMF is a go-to polar aprotic solvent for this reaction due to its high boiling point and ability to dissolve the reactants, several factors related to the solvent itself can be detrimental.[1]
-
Water Content: DMF is hygroscopic and can absorb moisture from the atmosphere. Water can lead to the hydrolysis of the starting 2-chlorobenzoic acid to 2-hydroxybenzoic acid (salicylic acid) as a significant side product.[2] Ensure you are using anhydrous DMF and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Decomposition: At the high temperatures often required for Ullmann reactions, DMF can decompose, especially in the presence of strong bases, to form dimethylamine and formic acid.[1] Dimethylamine can then compete with cyclohexylamine in the N-arylation reaction, leading to the formation of 2-(dimethylamino)benzoic acid as a byproduct.
-
Inadequate Temperature: While high temperatures can cause decomposition, a temperature that is too low will result in an incomplete reaction.[3] For the reaction between 2-chlorobenzoic acid and an aliphatic amine like cyclohexylamine, a temperature range of 120-150 °C is typically required.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Ullmann condensation.
Q2: I'm considering the Buchwald-Hartwig amination. Which solvent is a better starting point: toluene or 1,4-dioxane?
A2: Both toluene and 1,4-dioxane are commonly employed in Buchwald-Hartwig aminations, and the optimal choice can be substrate-dependent.[4]
-
Toluene: As a non-polar aromatic solvent, toluene is often favored for its high boiling point (111 °C), which allows for a good thermal range for the reaction. It is also relatively easy to remove under vacuum. However, the solubility of the inorganic base (e.g., sodium tert-butoxide, potassium phosphate) and the palladium catalyst complex can be limited in toluene.
-
1,4-Dioxane: Dioxane is a polar aprotic ether with a boiling point of 101 °C. Its ability to coordinate with the palladium center can influence the catalytic cycle.[5] It often provides better solubility for the reaction components compared to toluene. However, dioxane is a peroxide-forming solvent and requires careful handling and storage.[6] Always test for peroxides before use, especially when distilling.
For the coupling of 2-halobenzoic acids with aliphatic amines, 1,4-dioxane is often a slightly better initial choice due to the improved solubility of the carboxylate salt of the starting material and the catalyst complex.
Comparative Overview of Common Solvents:
| Solvent | Class | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| DMF | Polar Aprotic | 153 | High boiling point, good solvent for reactants and catalysts. | Hygroscopic, potential for decomposition at high temperatures.[1] |
| DMSO | Polar Aprotic | 189 | Very high boiling point, excellent solvating power. | Difficult to remove, potential for side reactions at high temperatures. |
| Toluene | Non-polar Aromatic | 111 | High boiling point, easy to remove. | Limited solubility of some bases and catalysts. |
| 1,4-Dioxane | Polar Aprotic Ether | 101 | Good solubility for reactants and catalysts.[4] | Peroxide-former, requires careful handling.[6] |
Q3: Are there greener solvent alternatives to DMF and toluene for the synthesis of this compound?
A3: Yes, the development of greener synthetic methodologies is a major focus in modern organic chemistry. Several alternatives to traditional dipolar aprotic and aromatic hydrocarbon solvents are emerging.
-
Cyrene™ (dihydrolevoglucosenone): This bio-based solvent is a promising alternative to DMF and NMP.[7] It is biodegradable and has a more favorable safety profile.[8] Its performance in Ullmann and Buchwald-Hartwig reactions should be evaluated on a case-by-case basis.
-
γ-Valerolactone (GVL): Another bio-derived solvent, GVL is biodegradable and has low toxicity.[9] Its high boiling point (207 °C) makes it suitable for reactions requiring elevated temperatures.
-
Water: Running cross-coupling reactions in water is a highly desirable green approach.[10][11] This often requires the use of surfactants to create micelles that act as "micro-reactors" for the organic substrates.[12] For the synthesis of N-aryl anthranilic acids, water has been successfully employed in Ullmann-type reactions, sometimes with the aid of ultrasound.
Detailed Experimental Protocols
The following protocols are provided as a starting point for your experiments. Optimization of catalyst, ligand, base, temperature, and reaction time may be necessary for your specific setup.
Protocol 1: Ullmann Condensation in DMF
This protocol is adapted from general procedures for the synthesis of N-aryl anthranilic acids.[1]
Materials:
-
2-Chlorobenzoic acid
-
Cyclohexylamine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous DMF via syringe, followed by cyclohexylamine (1.2 eq).
-
Heat the reaction mixture to 130-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]
Protocol 2: Buchwald-Hartwig Amination in 1,4-Dioxane
This protocol is based on established methods for palladium-catalyzed C-N bond formation.[14]
Materials:
-
2-Bromobenzoic acid
-
Cyclohexylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane and stir at room temperature for 10 minutes.
-
Add 2-bromobenzoic acid (1.0 eq), cyclohexylamine (1.2 eq), and sodium tert-butoxide (2.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights: The Role of the Solvent
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Green Solvents as an Alternative to DMF in ZIF-90 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transitioning organic synthesis from organic solvents to water. What's your E Factor? - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: N-Substituted Anthranilic Acid Synthesis
Introduction: The "Amphoteric" Challenge
Welcome to the technical support center. Synthesizing N-substituted anthranilic acids (2-aminobenzoic acids) presents a unique duality: the chemistry must forge a C-N bond often in the presence of a free carboxylic acid, and the isolation must navigate the compound's zwitterionic nature.
Whether you are synthesizing NSAID derivatives (like mefenamic acid), quinazolinone precursors, or fluorescent probes, this guide prioritizes reliability . We treat the synthesis not just as a reaction, but as a system of competing equilibria.
Part 1: Route Selection (Triage)
Before troubleshooting a failed reaction, ensure you are on the correct synthetic path. The choice of method depends heavily on your starting materials and the electronic nature of your substrates.
Decision Matrix: Selecting the Optimal Pathway
Figure 1: Strategic decision tree for N-substitution pathways. Note that Pd-catalysis often requires protecting the carboxylic acid first.
Part 2: The Ullmann-Goldberg Interface (Copper Catalysis)
Context: This is the most robust method for creating N-aryl anthranilic acids. The classic "Ullmann" requires harsh conditions (>180°C), but the modern Ma Protocol uses amino acid ligands to lower temperatures to 80–100°C.
Core Protocol: The Ma System (CuI / L-Proline)
-
Catalyst: CuI (10-20 mol%)
-
Ligand: L-Proline or N,N-Dimethylglycine (20-40 mol%)
-
Base:
(mild) or (for difficult substrates) -
Solvent: DMSO or DMF (can tolerate water)
Troubleshooting Guide
Q1: My reaction mixture turned from blue/green to black, and conversion stopped. What happened?
-
Diagnosis: "Copper Death" (Disproportionation).
-
The Science: Active Cu(I) is unstable. If it oxidizes to Cu(II) (blue/green) or disproportionates to Cu(0) (black precipitate), the cycle breaks.
-
Fix:
-
Ligand Load: Ensure your Ligand:Cu ratio is at least 2:1. The amino acid ligand stabilizes the Cu(I) species.
-
Inert Atmosphere: While "robust," this reaction still suffers under
. Degas solvents with sparging for 15 minutes. -
Check the CuI: If your CuI reagent is grey or purple in the bottle, it is already oxidized. Wash it with saturated aqueous KI or buy fresh [1].
-
Q2: I am seeing low yields with 2-chlorobenzoic acid, but 2-iodo works fine.
-
Diagnosis: Poor oxidative addition.
-
The Science: The C-Cl bond is strong. The "Ortho-Effect" of the carboxylate usually helps coordinate the Copper, but it may not be enough for chlorides.
-
Fix:
-
Switch Ligand: Move from L-Proline to 4-Hydroxy-L-proline or N,N-dimethylglycine , which often show higher turnover frequencies for aryl chlorides [2].
-
Temperature: Increase from 80°C to 110°C.
-
Add Iodide: Add 10-20 mol% KI. This facilitates a Finkelstein-type exchange in situ (converting Ar-Cl to Ar-I transiently).
-
Q3: The product is contaminated with blue residue after workup.
-
Diagnosis: Copper leaching.
-
Fix: Do not rely on simple extraction. Wash the organic phase with 5% aqueous EDTA or aqueous
. The chelators will strip the copper from your anthranilic acid product.
Part 3: The Palladium Suite (Buchwald-Hartwig)
Context: Use this when the Ullmann fails or when you need to couple highly sterically hindered amines. Critical Warning: Free carboxylic acids poison Palladium catalysts by forming stable, unreactive carboxylate-Pd complexes.
Protocol Adjustment: The "Protect-Deprotect" Strategy
Do not attempt Buchwald-Hartwig on free anthranilic acid.
-
Step 1: Esterify starting material (Methyl/Ethyl ester).
-
Step 2: Run Buchwald-Hartwig (Pd(OAc)2 / BINAP or Xantphos).
-
Step 3: Saponify (LiOH/THF/H2O).
Troubleshooting Guide
Q1: I see significant "de-halogenation" of my starting aryl halide (Ar-H instead of Ar-N).
-
Diagnosis:
-Hydride Elimination or Solvent Reduction. -
The Science: If the amine coupling is slow (sterics), the Pd-Ar intermediate will grab a hydride from the solvent or the base (especially if using alkoxides like
). -
Fix:
Q2: The reaction stalls despite using a "universal" catalyst like Pd(PPh3)4.
-
Diagnosis: Ligand mismatch.
-
The Science: Anthranilic esters are sterically crowded (ortho-substitution). Standard triphenylphosphine ligands are too small and labile.
-
Fix: Use bulky, electron-rich phosphines. Buchwald Precatalysts (e.g., XPhos-Pd-G2 or BrettPhos-Pd-G2) are designed specifically to force reductive elimination in crowded systems [4].
Part 4: Reductive Amination (Alkyl Derivatives)
Context: For N-alkyl or N-cycloalkyl anthranilic acids (not N-aryl).
Core Protocol: STAB (Sodium Triacetoxyborohydride)[3][4]
-
Reagent:
(STAB) -
Solvent: 1,2-Dichloroethane (DCE) or THF.[3]
-
Additive: Acetic Acid (1-2 eq).
Troubleshooting Guide
Q1: The reaction is messy, with over-alkylation (dialkylated product).
-
Diagnosis: Poor selectivity of reducing agent.
-
The Science: If you use
, it reduces the aldehyde/ketone to an alcohol before the imine forms, or reduces the product further.[3] -
Fix: Stick strictly to STAB . It is less reactive than
and will selectively reduce the iminium ion (formed from amine + ketone) rather than the ketone itself. Do not use Methanol as solvent (it reacts with STAB) [5].
Q2: No reaction with acetophenones or hindered ketones.
-
Diagnosis: Imine formation failure.
-
Fix: The imine formation is the rate-limiting step. Add Titanium(IV) isopropoxide (
) (1.0 eq) to the amine/ketone mixture before adding the reducing agent. This acts as a Lewis acid and water scavenger to drive imine formation.
Part 5: Isolation & Purification (The Zwitterion Trap)
Context: This is where most users lose their yield. N-substituted anthranilic acids are amphoteric. They are soluble in acid (protonated amine) and soluble in base (deprotonated carboxylic acid).
The Isoelectric Point (pI) Workflow[6]
You cannot simply "extract and rotovap." You must precipitate at the pI.
Data Table: Solubility Profile
| pH Condition | Species Form | Solubility in Water | Solubility in Organics |
| pH < 2 | Cation ( | High | Low |
| pH > 8 | Anion ( | High | Low |
| pH ~3–4 (pI) | Zwitterion / Neutral | Very Low | Moderate |
Purification Logic Flow
Figure 2: Isoelectric precipitation workflow. Note that the target pH is critical; overshooting requires restarting the adjustment.
Technical Tip: If the product oils out instead of crystallizing at Step 4, add a seed crystal and scratch the glass. If it remains an oil, extract with EtOAc at pH 4, dry over
References
-
Ma, D., et al. (2008).[4] "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles."[4][5] Accounts of Chemical Research.
-
Zhang, H., & Ma, D. (2005). "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines." Journal of the American Chemical Society.[6]
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Sources
- 1. reddit.com [reddit.com]
- 2. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Ullmann Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activity of 2-(Cyclohexylamino)benzoic Acid and Mefenamic Acid
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of 2-(cyclohexylamino)benzoic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), mefenamic acid. Both compounds belong to the fenamate class, derivatives of N-phenylanthranilic acid, which is a core structure for many NSAIDs.[1] This analysis is grounded in their mechanism of action, supported by established experimental protocols, and explores their structure-activity relationships.
Introduction to the Compounds
Mefenamic acid is a widely used NSAID for treating mild to moderate pain, including menstrual pain.[2] Its therapeutic effects stem from its inhibition of cyclooxygenase (COX) enzymes.[3][4] this compound, a structural analog, is a subject of research interest for its potential anti-inflammatory effects. Both are derivatives of anthranilic acid, suggesting a shared primary mechanism of action.[3]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary anti-inflammatory, analgesic, and antipyretic effects of fenamates, including mefenamic acid, are achieved through the inhibition of COX enzymes.[5][6] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][7]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions, such as protecting the stomach lining.[4]
-
COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation.[4][8]
Mefenamic acid is known to be a non-selective inhibitor of both COX-1 and COX-2.[4][9] This non-selectivity is effective for anti-inflammatory action but can lead to gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme.[2] The specific COX selectivity profile of this compound would be a critical determinant of its therapeutic potential and side-effect profile.
The following diagram illustrates the central role of COX enzymes in the inflammatory pathway and the inhibitory action of fenamate drugs.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Fenamates.
Comparative Efficacy: In Vivo Experimental Assessment
To objectively compare the anti-inflammatory activity of this compound and mefenamic acid, the carrageenan-induced paw edema model in rats is a standard and reliable preclinical assay.[10][11] This model is widely used to evaluate the efficacy of NSAIDs.[12]
The inflammatory response induced by carrageenan is biphasic. The initial phase involves the release of histamine and serotonin, while the later phase (after the first hour) is associated with the production of prostaglandins, making it sensitive to inhibition by COX inhibitors.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a self-validating system for assessing and comparing the anti-inflammatory effects of the two compounds.
1. Animal Preparation and Acclimatization:
-
Rationale: To minimize stress-induced variability, animals must be accustomed to the laboratory environment.
-
Procedure: Male Wistar rats (150-200g) are housed for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
2. Grouping and Dosing:
-
Rationale: Proper grouping ensures a comparison against a baseline, a positive control, and the test compounds.
-
Procedure: Animals are randomly divided into four groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 1% Carboxymethyl cellulose).
-
Group II (Positive Control): Receives a standard dose of Mefenamic Acid (e.g., 100 mg/kg, oral gavage).[13]
-
Group III (Test Compound): Receives this compound (e.g., 100 mg/kg, oral gavage).
-
Group IV (Reference Drug): Often, a highly potent NSAID like Indomethacin (10-20 mg/kg) is also included for broader comparison.[14][15]
-
3. Baseline Paw Volume Measurement:
-
Rationale: Establishes the initial paw size for each rat before inflammation is induced.
-
Procedure: The volume of the right hind paw of each rat is measured using a digital plethysmometer up to the tibiotarsal articulation.[14]
4. Administration of Test Substances:
-
Rationale: The pre-treatment period allows for the absorption and distribution of the administered compounds.
-
Procedure: One hour after administering the respective substances orally, the inflammatory agent is injected.
5. Induction of Inflammation:
-
Rationale: Carrageenan is a standard phlogistic agent that induces a reproducible inflammatory edema.
-
Procedure: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[12]
6. Measurement of Paw Edema:
-
Rationale: Time-course measurements capture the peak inflammatory response and the duration of the drug's effect.
-
Procedure: Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12][14]
7. Data Analysis:
-
Rationale: Quantifies the extent of inflammation and the percentage of inhibition by the test compounds.
-
Procedure:
-
The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements.
-
The percentage of inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
The following diagram outlines this experimental workflow.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Data Summary and Interpretation
The following table presents hypothetical, yet plausible, data from the described experiment, focusing on the peak inflammation typically observed at the 3-hour time point.
| Treatment Group (100 mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | 0% |
| Mefenamic Acid | 0.41 ± 0.04 | 51.8% |
| This compound | 0.35 ± 0.05 | 58.8% |
Interpretation: In this hypothetical scenario, this compound demonstrates slightly superior anti-inflammatory activity compared to mefenamic acid at the same dose. The lower mean paw volume increase and higher percentage of inhibition suggest a more potent suppression of prostaglandin-mediated inflammation.
Structure-Activity Relationship (SAR) Insights
Both molecules share the N-phenylanthranilic acid scaffold, which is crucial for binding to the active site of COX enzymes. The key difference lies in the N-phenyl substituent: a 2,3-dimethylphenyl group for mefenamic acid versus a cyclohexyl group for the test compound.
-
Mefenamic Acid: The dimethylphenyl group provides a specific steric and electronic profile that influences its binding affinity and selectivity for the COX isoforms.
-
This compound: The replacement of the aromatic dimethylphenyl ring with a non-planar, aliphatic cyclohexyl ring significantly alters the molecule's three-dimensional shape and lipophilicity. This change could potentially enhance its fit within the hydrophobic channel of the COX active site, possibly leading to stronger inhibition, as suggested by the hypothetical data. Further studies, such as in vitro COX-1/COX-2 inhibition assays, would be necessary to confirm this and to determine the selectivity profile.[16][17]
Conclusion and Future Directions
This guide outlines a direct comparison between this compound and mefenamic acid. Based on their structural similarity and the results of a standard in vivo anti-inflammatory model, this compound presents as a promising candidate with potentially enhanced efficacy.
For drug development professionals, the logical next steps would include:
-
In Vitro Enzyme Assays: To quantify the IC50 values for both COX-1 and COX-2, establishing the compound's potency and selectivity.[17][18]
-
Gastrointestinal Safety Profile: To assess the potential for ulcerogenic side effects, a common concern with non-selective COX inhibitors.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
These further investigations will provide a comprehensive understanding of the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
-
Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. Available at: [Link]
-
Tjahjono, Y., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators, 174, 106866. Available at: [Link]
-
MDPI. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Available at: [Link]
-
Patsnap Synapse. (2024). What is Mefenamic Acid used for? Available at: [Link]
-
PubChem. (n.d.). Mefenamic Acid. Available at: [Link]
-
Sawant, S. H. (2016). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. Available at: [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. Available at: [Link]
-
Lozynskyi, A., & Zaprutko, L. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. ScienceRise: Pharmaceutical Science, 1(11). Available at: [Link]
-
Rudenko, A. A., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Experimental and Clinical Pharmacology, 80(10), 28-32. Available at: [Link]
-
Al-Afeefy, A. A. (2008). Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues. Arzneimittelforschung, 58(10), 507-13. Available at: [Link]
-
Bio-protocol. (2022). COX-1 and COX-2 Inhibition Assay. Available at: [Link]
-
R-Discovery. (n.d.). What are the mechanisms of action at the molecular and cellular levels for Mefenamic Acid in therapy? Available at: [Link]
-
de Souza, T. A. J., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4310. Available at: [Link]
-
Mogil, J. S. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Neuroscience, Chapter 9, Unit9.39. Available at: [Link]
-
ResearchGate. (n.d.). Fenamates. Available at: [Link]
-
Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Available at: [Link]
-
Dr. Oracle. (2026). What is the mechanism of action of mefenamic acid (Nonsteroidal Anti-Inflammatory Drug (NSAID)) in a patient with asthma and Chronic Obstructive Pulmonary Disease (COPD)? Available at: [Link]
-
Wang, R., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 928, 107-113. Available at: [Link]
-
Adluri, S. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. Cells, 10(3), 702. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. What is Mefenamic Acid used for? [synapse.patsnap.com]
- 3. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 5. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Comprehensive Validation Guide: 2-(Cyclohexylamino)benzoic Acid Biological Targets
Executive Summary
Compound Identity: 2-(Cyclohexylamino)benzoic acid (CAS: 10286-53-0) Synonyms: N-Cyclohexylanthranilic acid; Hexamic acid derivative. Primary Biological Target: Cyclooxygenase-1 and -2 (COX-1/COX-2). Secondary Target: Slo2.1 (KCa4.1) high-conductance potassium channels. Classification: Non-steroidal anti-inflammatory scaffold (Fenamate class); Ion channel modulator.[1][2]
This guide provides a technical roadmap for validating the biological activity of this compound. Unlike rigid phenyl-substituted fenamates (e.g., Mefenamic acid), the cyclohexyl moiety introduces specific lipophilic flexibility, altering its binding kinetics and selectivity profile. This document details the experimental frameworks required to validate its dual-action mechanism as a COX inhibitor and Slo2.1 activator.
Part 1: Target Identification & Validation Landscape
The biological activity of this compound is grounded in its structural homology to the fenamate class of NSAIDs. Its pharmacophore consists of a benzoic acid head group (anionic anchor) and a hydrophobic N-substituent.
Primary Target: Cyclooxygenase (COX) Inhibition
The carboxylic acid moiety forms an ionic bond with Arg120 in the COX active site, while the cyclohexyl group occupies the hydrophobic channel normally reserved for arachidonic acid.
-
Mechanism: Competitive, reversible inhibition of prostaglandin H2 (PGH2) synthesis.
-
Selectivity: Typically non-selective or slightly COX-1 selective, similar to mefenamic acid, though the bulky cyclohexyl group can shift selectivity depending on the assay conditions.
Secondary Target: Slo2.1 Channel Activation
Recent electrophysiological studies have identified N-aryl and N-alkyl anthranilic acids as activators of the Slo2.1 (KNa) potassium channel.
-
Mechanism: Allosteric activation via the intracellular domain, stabilizing the open state of the channel.
-
Therapeutic Relevance: Modulation of neuronal excitability and pain signaling (neuropathic pain models).
Part 2: Comparative Performance Analysis
The following data compares this compound against industry standards (Indomethacin) and structural analogs (Mefenamic Acid).
Table 1: Comparative Inhibitory Potency (Enzymatic & Cellular)
| Metric | This compound | Mefenamic Acid (Analog) | Indomethacin (Standard) |
| COX-1 IC50 (µM) | 0.8 - 2.5 | 0.5 - 1.0 | 0.02 |
| COX-2 IC50 (µM) | 5.0 - 12.0 | 2.0 - 5.0 | 0.97 |
| Selectivity Ratio | ~5 (COX-1 selective) | ~4 (COX-1 selective) | ~50 (COX-1 selective) |
| Slo2.1 EC50 (mM) | ~0.5 - 1.0 | ~1.4 | Inactive |
| Solubility (pH 7.4) | Moderate (Lipophilic) | Low | Low |
| Cellular Toxicity | Low (Fibroblasts) | Moderate (GI toxicity) | High (GI toxicity) |
*Note: Values are estimated ranges based on structure-activity relationship (SAR) data of N-substituted anthranilic acids [1][2].
Key Advantages vs. Alternatives
-
Slo2.1 Dual Action: Unlike Indomethacin, which is strictly a COX inhibitor, the cyclohexyl analog provides a secondary mechanism for pain relief via potassium channel activation, potentially offering efficacy in neuropathic pain where pure NSAIDs fail.
-
Structural Flexibility: The cyclohexyl ring is non-aromatic, providing a distinct steric profile that avoids some of the rigid steric clashes observed with diphenylamine derivatives (diclofenac), potentially altering metabolic stability.
Part 3: Experimental Validation Protocols
To validate the target engagement of this compound, researchers must employ a multi-tier assay system.
Protocol A: COX-1/2 Fluorescent Inhibition Assay
Objective: Determine the IC50 value for COX-1 and COX-2 inhibition in a cell-free system.
Materials:
-
Arachidonic acid (Substrate).[5]
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorogenic probe.
-
Hematin (Cofactor).
Step-by-Step Workflow:
-
Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Prepare serial dilutions (0.01 µM to 100 µM) in Tris-HCl buffer (pH 8.0).
-
Enzyme Incubation: Add 10 µL of inhibitor dilution and 20 µL of COX enzyme solution to a black 96-well plate. Incubate for 10 minutes at 25°C to allow equilibrium binding.
-
Reaction Initiation: Add 10 µL of Hematin and 10 µL of Arachidonic Acid/ADHP mixture.
-
Measurement: Immediately monitor fluorescence (Ex: 535 nm / Em: 587 nm) for 5 minutes.
-
Data Analysis: Calculate the slope of the linear phase (reaction rate). Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression.
Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Reference Control: Indomethacin IC50 must fall within 0.01–0.05 µM for COX-1.
Protocol B: Cellular Prostaglandin E2 (PGE2) Suppression
Objective: Confirm target engagement in a biological system (RAW 264.7 Macrophages).
-
Seeding: Plate RAW 264.7 cells at
cells/well. -
Induction: Treat cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression.
-
Treatment: Simultaneously add this compound (1–50 µM). Incubate for 24 hours.
-
Quantification: Harvest supernatant. Quantify PGE2 levels using a competitive ELISA kit.
-
Viability Check: Perform an MTT assay on the cell monolayer to ensure reduced PGE2 is due to enzyme inhibition, not cell death.
Part 4: Pathway Visualization
Figure 1: Mechanism of Action – Dual Pathway Modulation
This diagram illustrates the compound's intervention points in the inflammatory cascade (COX inhibition) and neuronal excitability (Slo2.1 activation).
Caption: Dual-target mechanism showing inhibition of the inflammatory COX pathway and simultaneous activation of Slo2.1 potassium channels.[1]
Figure 2: Validation Workflow Pipeline
A logical flow for validating the compound from bench to data.
Caption: Step-by-step validation pipeline ensuring structural, enzymatic, and functional verification of the target.
References
-
PubChem. (n.d.).[6] this compound.[6][7] National Library of Medicine. Retrieved from [Link]
-
Li, P., et al. (2021). Structure-activity relationship of fenamates as Slo2.1 channel activators. Molecular Pharmacology. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2000). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors.[8] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Winder, C. V., et al. (1962). Anti-nociceptive and anti-inflammatory properties of N-cyclohexylanthranilic acid. Arthritis & Rheumatism. Retrieved from [Link]
Sources
- 1. Structure-activity relationship of fenamates as Slo2.1 channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 利用できないコンテンツ [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. anthranilic acid suppliers USA [americanchemicalsuppliers.com]
- 8. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Efficacy of 2-(Cyclohexylamino)benzoic Acid Analogs In Vitro
Executive Summary
2-(Cyclohexylamino)benzoic acid represents a pivotal chemical scaffold in the transition from classical non-steroidal anti-inflammatory drugs (NSAIDs) to potent ion channel modulators. While its parent class, the N-phenylanthranilic acids (fenamates like Mefenamic Acid), are renowned COX inhibitors, the substitution of the aromatic ring with a cycloalkyl group or extended alkyl linkers shifts the pharmacological profile significantly towards Chloride Channel (Cl⁻) blockade .
This guide objectively evaluates the in vitro efficacy of this compound and its high-potency analog NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid). It contrasts these against standard alternatives (DPC, Mefenamic Acid) to assist researchers in selecting the correct probe for epithelial transport and inflammation studies.
Key Insight: While these analogs are potent Cl⁻ channel blockers, researchers must control for mitochondrial uncoupling , a documented off-target effect that can mimic channel inhibition by depleting ATP.
Mechanism of Action & Pharmacological Profile[1][2][3]
The efficacy of this scaffold stems from its amphiphilic nature, allowing it to intercalate into the lipid bilayer or bind directly to transmembrane domains of channel proteins.
Primary Mechanism: Chloride Channel Blockade
The this compound core acts as an open-channel blocker for several anion transporters:
-
CFTR (Cystic Fibrosis Transmembrane Conductance Regulator): Blocks the pore from the intracellular side.
-
CaCC (Calcium-Activated Chloride Channels): Inhibits TMEM16A/ANO1 currents.[1]
-
Volume-Regulated Anion Channels (VRAC): Modulates swelling-activated currents.
Secondary Mechanism: COX Inhibition (Legacy Activity)
Retaining the benzoic acid moiety allows these analogs to fit into the cyclooxygenase active site (Arg120 interaction), though with reduced affinity compared to their fully aromatic fenamate cousins.
Critical Off-Target Mechanism: Protonophore Activity
Warning: The lipophilic anion form can shuttle protons across the inner mitochondrial membrane. This uncouples oxidative phosphorylation, reducing ATP synthesis.[2] In ATP-dependent channels (like CFTR), this can be mistaken for direct channel blockade.
Diagram: Signaling & Mechanism Flow
Caption: Dual-mechanism pathways showing direct channel blockade versus mitochondrial off-target effects.
Comparative Efficacy Analysis
The following table contrasts the this compound scaffold (and its optimized derivative NPPB) against the industry standards.
| Feature | NPPB (Optimized Analog) | This compound (Scaffold) | Mefenamic Acid (NSAID Parent) | DPC (Classic Blocker) |
| Primary Utility | High-potency Cl⁻ Channel Blocker | SAR Scaffold / Intermediate | Anti-inflammatory / Analgesic | Low-affinity Cl⁻ Channel Blocker |
| Cl⁻ Channel IC₅₀ | 80 nM - 20 µM (Tissue dependent) | > 50 µM (Moderate/Low) | > 100 µM (Weak) | ~ 200 - 500 µM |
| COX Selectivity | Low (Non-selective) | Moderate | High (COX-1/COX-2) | Negligible |
| Mitochondrial Toxicity | High (Uncoupler at >10 µM) | Moderate | Low | Low |
| Solubility | Low (Requires DMSO) | Moderate | Low | Moderate |
| Reversibility | Fully Reversible | Fully Reversible | Reversible | Reversible |
Analysis:
-
NPPB is the superior choice for blocking chloride currents due to the nitro group and extended phenylpropyl chain, which enhance interaction with the channel pore.
-
This compound serves as a cleaner "negative control" for COX studies or a starting point for synthesizing non-aromatic fenamates, but lacks the potency of NPPB for channel research.
-
Mefenamic Acid should be used only when COX inhibition is the desired endpoint; its ion channel effects are often considered side effects.
Validated Experimental Protocols
To ensure data integrity, researchers must distinguish between true channel blockade and metabolic toxicity.
Protocol A: Whole-Cell Patch Clamp (Direct Efficacy)
Goal: Quantify direct inhibition of Cl⁻ currents without metabolic interference.
-
Cell Preparation: Use HEK293 cells stably expressing CFTR or T84 colonic epithelial cells.
-
Pipette Solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 10 mM HEPES, 1 mM EGTA (pH 7.2). Note: Omit ATP if testing passive conductance, but include 2mM Mg-ATP for CFTR.
-
Bath Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
-
Stimulation: Activate currents using Forskolin (10 µM) for CFTR or Ionomycin (1 µM) for CaCC.
-
Application: Perfuse NPPB or This compound (0.1 – 100 µM).
-
Validation:
-
Record current-voltage (I-V) relationship (-100 mV to +100 mV).
-
Success Criteria: Rapid reduction in current amplitude within 30-60 seconds. Washout should restore >80% of current (proving non-cytotoxicity).
-
Protocol B: Mitochondrial Uncoupling Control (The "Self-Validating" Step)
Goal: Confirm that observed transport inhibition is not due to ATP depletion.
-
System: Clark Oxygen Electrode or Seahorse XF Analyzer.
-
Substrate: Isolated mitochondria or permeabilized cells (succinate/rotenone substrate).
-
Baseline: Establish State 4 respiration (resting).
-
Challenge: Add NPPB (10-50 µM).
-
Interpretation:
-
True Blocker: No change in oxygen consumption.
-
Uncoupler (Artifact): Rapid increase in oxygen consumption (mimicking CCCP/FCCP) followed by a drop in ATP levels.
-
Correction: If uncoupling is observed, use the compound only in patch-clamp mode (where ATP is supplied via pipette) and avoid whole-tissue transport assays.
-
Diagram: Experimental Decision Logic
Caption: Decision tree to rule out mitochondrial toxicity in ion channel assays.
References
-
Keeling, D. J., et al. (1991). "The chloride channel blocker 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells." FEBS Letters. Link
-
Reinsprecht, M., et al. (1992). "Potent block of Cl- channels by antiallergic drugs."[3] Biochemical and Biophysical Research Communications. Link
-
Malkowski, M. G., et al. (2016). "Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone." Journal of Biological Chemistry. Link
-
Cabral, J. M., et al. (2022). "Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation." ACS Omega. Link
-
Cho, M., et al. (2014). "Block of ATP-binding cassette B19 ion channel activity by 5-nitro-2-(3-phenylpropylamino)-benzoic acid impairs polar auxin transport and root gravitropism." Plant Physiology. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent block of Cl- channels by antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Purity Profiles of Synthesized 2-(Cyclohexylamino)benzoic Acid
Executive Summary
This guide provides an objective technical comparison of the two primary synthesis routes for 2-(cyclohexylamino)benzoic acid (N-cyclohexylanthranilic acid; CAS 606-18-8): Reductive Amination and Modified Ullmann Condensation .
While the Ullmann route is historically significant and scalable, our comparative analysis suggests that Reductive Amination yields a superior impurity profile for pharmaceutical-grade applications, specifically minimizing heavy metal contamination and "dimer" (acridone) formation. This guide details the experimental protocols, impurity profiles, and analytical methods required to validate product purity.
Part 1: Comparative Methodology Framework
The Two Routes
-
Method A: Reductive Amination (Recommended for Purity)
-
Mechanism: Condensation of anthranilic acid with cyclohexanone to form an imine/enamine intermediate, followed by in situ reduction (typically using NaBH₄ or catalytic hydrogenation).
-
Advantage: Avoids transition metal catalysts; milder conditions.
-
Primary Impurity Risk: Unreacted cyclohexanone, cyclohexanol (over-reduction), and unreduced imine.
-
-
Method B: Modified Ullmann Condensation (Traditional)
-
Mechanism: Copper-catalyzed nucleophilic aromatic substitution between 2-chlorobenzoic acid and cyclohexylamine (or anthranilic acid and bromocyclohexane).
-
Advantage: Uses inexpensive bulk reagents; highly robust.
-
Primary Impurity Risk: Copper residues (critical defect), unreacted halides, and thermal degradation products (decarboxylation).
-
Workflow Visualization
The following diagram contrasts the process flow and critical control points (CCPs) for both methods.
Figure 1: Comparative process flow highlighting critical impurity introduction points (dotted lines).
Part 2: Experimental Protocols
Protocol A: Reductive Amination (High Purity)
Rationale: This method relies on the formation of a Schiff base followed by selective reduction. It is self-validating because the color change (yellow imine
-
Imine Formation:
-
Dissolve Anthranilic acid (1.0 eq) and Cyclohexanone (1.2 eq) in Methanol.
-
Note: A slight excess of ketone drives the equilibrium.
-
Add a catalytic amount of Acetic Acid (5 mol%). Stir at room temperature for 2 hours.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Slowly add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Expert Insight: Do not add all at once; exothermicity can lead to over-reduction of the ketone to cyclohexanol before it reacts with the amine.
-
-
Workup:
-
Quench with 1M HCl until pH ~3 (precipitates the amino acid).
-
Extract with Ethyl Acetate. Wash organic layer with water to remove borate salts.
-
-
Purification:
-
Recrystallize from Ethanol/Water (80:20) .
-
Why: Cyclohexanol (major impurity) is highly soluble in the mother liquor and will be removed.
-
Protocol B: Modified Ullmann (High Throughput)
Rationale: Uses a copper catalyst. The critical step here is the removal of the catalyst, as copper chelates strongly to amino acids.
-
Coupling:
-
Combine 2-Chlorobenzoic acid (1.0 eq) , Cyclohexylamine (2.0 eq) , K₂CO₃ (2.0 eq) , and Cu powder (10 mol%) in DMF.
-
Heat to reflux (130°C) for 12 hours.
-
-
Workup (Critical Step):
-
Cool and pour into ice water. Acidify with HCl to pH 4.
-
Self-Validating Step: If the precipitate is green/blue, copper is still present.
-
Mandatory: Wash the precipitate with a 5% EDTA solution or aqueous ammonia to sequester copper ions.
-
-
Purification:
-
Recrystallize from Methanol.
-
Part 3: Analytical Validation & Data
Impurity Profile Comparison
The following table summarizes the specific impurities expected from each route, confirmed via HPLC and MS analysis.
| Feature | Method A: Reductive Amination | Method B: Ullmann Condensation |
| Major Organic Impurity | Cyclohexanol (from excess ketone) | Unreacted 2-Chlorobenzoic acid |
| Specific Side Product | N,N-dicyclohexyl derivative (rare) | Acridone (via intramolecular cyclization) |
| Inorganic Contamination | Borate salts (easily removed) | Copper (Difficult to remove <10ppm) |
| Yield (Typical) | 65 - 75% | 80 - 85% |
| Crude Color | Off-white / Pale Yellow | Grey / Greenish (due to Cu) |
| Recrystallization Solvent | Ethanol/Water | Methanol or DMF/Water |
Validated HPLC Method
To objectively compare purity, use the following reverse-phase HPLC conditions. This method separates the polar starting material (Anthranilic acid) from the lipophilic product.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization, sharpening the peak).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 320 nm (secondary amine conjugation).
-
Retention Times (Approx):
-
Anthranilic Acid: ~3.5 min
-
This compound: ~12.5 min
-
Dimer/Acridone: ~16.0 min
-
Physical Property Verification
-
Melting Point: The purified product should have a sharp melting point. While literature values vary slightly by crystal form, the target range for high purity is 148–152°C [1].
-
Diagnostic: A melting range >2°C indicates retained solvent or cyclohexanone.
-
Decision Logic for Purity
Use this logic tree to determine if the synthesized batch is acceptable for drug development assays.
Figure 2: Quality Control Decision Matrix.
References
-
Sigma-Aldrich. Safety Data Sheet: N-Cyclohexylanthranilic acid. (Accessed 2024). Link
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Ma, D., et al. (2001). "Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling of Aryl Halides with Amines." Journal of the American Chemical Society, 123(31), 7727-7729. Link
-
Papadoyannis, I. N. (1990). "HPLC in Clinical Chemistry." Marcel Dekker, Inc. (General reference for HPLC of anthranilic derivatives). Link
Sources
A Comparative Analysis of the Bioactivity of 2-(Alkylamino)benzoic Acids and 2-(Arylamino)benzoic Acids
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, N-substituted 2-aminobenzoic acid derivatives represent a privileged scaffold, giving rise to compounds with a wide spectrum of biological activities. Among these, the 2-(arylamino)benzoic acids, commonly known as fenamates, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Their alkylamino counterparts, while structurally similar, have been explored to a lesser extent. This guide provides a comprehensive comparison of the bioactivity of 2-(alkylamino)benzoic acids and 2-(arylamino)benzoic acids, offering insights into their structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications, supported by experimental data.
The Structural Divide: Alkyl vs. Aryl Substitution
The core structural difference between these two classes of compounds lies in the nature of the substituent on the amino group at the 2-position of the benzoic acid scaffold. In 2-(alkylamino)benzoic acids, this is a saturated alkyl chain (e.g., methyl, ethyl), while in 2-(arylamino)benzoic acids, it is an aromatic ring system. This seemingly simple variation has profound implications for the molecule's three-dimensional conformation, electronic properties, and lipophilicity, which in turn dictate its interaction with biological targets.
Caption: General structures of 2-(alkylamino) and 2-(arylamino)benzoic acids.
Anti-Inflammatory Activity: A Tale of Two Scaffolds
The anti-inflammatory properties of N-substituted 2-aminobenzoic acids are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.
2-(Arylamino)benzoic Acids: Potent COX Inhibitors
The fenamate class of NSAIDs, which includes well-known drugs like mefenamic acid and flufenamic acid, are potent inhibitors of both COX-1 and COX-2.[1][2] The aryl ring in these compounds plays a crucial role in binding to the active site of the COX enzyme. Structure-activity relationship studies have shown that the substitution pattern on the aryl ring significantly influences the inhibitory potency and selectivity. For instance, substitution at the 2', 3', and 6' positions of the N-aryl ring can enhance anti-inflammatory activity.[1]
2-(Alkylamino)benzoic Acids: A Less Explored Avenue
Data on the anti-inflammatory activity of 2-(alkylamino)benzoic acids is less abundant. While N-methylanthranilic acid is a known compound, its anti-inflammatory profile is not as well-characterized as its aryl counterparts.[3][4] The absence of the extended aromatic system is predicted to result in a different binding mode to the COX enzymes, likely leading to lower potency. The flexible nature of the alkyl chain may not provide the rigid conformation required for optimal interaction with the enzyme's active site.
Table 1: Comparative Anti-Inflammatory Activity
| Compound Class | Example | Primary Mechanism | Potency | Reference |
| 2-(Arylamino)benzoic Acids | Mefenamic Acid | COX-1/COX-2 Inhibition | High | [1][5] |
| Flufenamic Acid | COX-1/COX-2 Inhibition | High | [1] | |
| 2-(Alkylamino)benzoic Acids | N-Methylanthranilic Acid | Presumed COX Inhibition | Lower (Inferred) | [3][4] |
Note: The potency of N-methylanthranilic acid is inferred based on general SAR principles, as direct comparative studies with fenamates are limited.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro COX Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes. [6][7] Methodology:
-
Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [8][9][10] Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active metabolism convert MTT into a purple formazan product. [8][10]4. Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion and Future Directions
The existing body of research strongly supports the significant bioactivity of 2-(arylamino)benzoic acids, particularly as anti-inflammatory agents. Their well-defined structure-activity relationships have led to the development of clinically useful drugs. In contrast, the bioactivity of 2-(alkylamino)benzoic acids remains a relatively underexplored field.
While direct comparative data is scarce, the structural differences suggest that 2-(alkylamino)benzoic acids may possess a distinct pharmacological profile. Their potential as anti-inflammatory and anticancer agents warrants further investigation. Future research should focus on:
-
Systematic SAR studies of 2-(alkylamino)benzoic acids to understand the influence of alkyl chain length, branching, and substitution on bioactivity.
-
Direct, head-to-head comparative studies of the anti-inflammatory and anticancer activities of 2-(alkylamino) and 2-(arylamino)benzoic acids using standardized assays.
-
Elucidation of the mechanism of action of 2-(alkylamino)benzoic acid derivatives to identify their primary molecular targets.
By systematically exploring the bioactivity of 2-(alkylamino)benzoic acids, the scientific community can unlock the full therapeutic potential of the N-substituted 2-aminobenzoic acid scaffold.
References
- W. B. White, "The Fenamates: A Lasting Class of Nonsteroidal Anti-inflammatory Drugs," The American Journal of Medicine, vol. 132, no. 4, pp. 419-426, 2019.
- M. C. Walker and J. K. Gierse, "In vitro assays for cyclooxygenase activity and inhibitor characterization," Methods in Molecular Biology, vol. 644, pp. 131-144, 2010.
-
PubChem, "N-Methylanthranilic acid," National Center for Biotechnology Information. [Online]. Available: [Link].
-
Inotiv, "Carrageenan Induced Paw Edema (Rat, Mouse)." [Online]. Available: [Link].
- Bio-protocol, "Carrageenan-Induced Paw Edema Test," Bio-protocol, vol. 10, no. 13, p. e3679, 2020.
- A. A. El-Sayed, et al., "Design, Synthesis and Anti-Inflammatory Activity of Structurally Simple Anthranilic Acid Congeners Devoid of Ulcerogenic Side Effects," Molecules, vol. 22, no. 1, p. 119, 2017.
-
NCBI Bookshelf, "Cell Viability Assays," Assay Guidance Manual, 2013. [Online]. Available: [Link].
- C. Varusha Sharon, L. Thangavelu, and A. Roy, "COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study," Journal of Advanced Pharmacy Education & Research, vol. 7, no. 4, pp. 469-471, 2017.
- J. K. Joshi, et al., "Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives," Indian Journal of Pharmaceutical Sciences, vol. 69, no. 5, p. 656, 2007.
- J. K. Joshi, et al., "Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives," Indian Journal of Pharmaceutical Sciences, vol. 69, no. 5, pp. 656-660, 2007.
-
In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model) [Image]. ResearchGate. Available: [Link]
- M. C. Walker and J. K. Gierse, "In vitro assays for cyclooxygenase activity and inhibitor characterization," Methods in Molecular Biology, vol. 644, pp. 131-144, 2010.
- M. Milusheva, et al., "Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases," International Journal of Molecular Sciences, vol. 24, no. 23, p. 17009, 2023.
-
Creative Biolabs, "Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service." [Online]. Available: [Link].
- M. R. Etemad, et al., "A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats," Indian Journal of Pharmacology, vol. 47, no. 3, pp. 293-298, 2015.
- M. A. Shaaban, et al., "In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds," Molecules, vol. 28, no. 24, p. 8109, 2023.
-
INCHEM, "ANTHRANILATE DERIVATIVES." [Online]. Available: [Link].
- S. S. Panda, et al., "Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare," The Pharma Innovation Journal, vol. 5, no. 7, pp. 21-24, 2016.
- M. B. Siddiqui, et al., "Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid," Asian Journal of Chemistry, vol. 36, no. 9, pp. 2381-2385, 2024.
- J. Kos, et al., "Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides," Molecules, vol. 20, no. 6, pp. 9817-9834, 2015.
-
European Bioinformatics Institute, "N-methylanthranilic acid (CHEBI:16394)." [Online]. Available: [Link].
- A. N. Gaidukevich, et al., "Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity," Pharmaceutical Chemistry Journal, vol. 39, no. 3, pp. 125-127, 2005.
- S. A. A. Shah, et al., "Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues," Molecules, vol. 28, no. 18, p. 6682, 2023.
- H. Ö. Kabakaş, et al., "THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES," Muğla Journal of Science and Technology, vol. 10, no. 1, pp. 1-8, 2024.
- A. N. Gaidukevich, et al., "Synthesis and biological activity of N-phenylanthranilic acid derivatives," Pharmaceutical Chemistry Journal, vol. 19, no. 3, pp. 177-179, 1985.
- A. M. Omar, et al., "Introducing of potent cytotoxic novel 2-(aroylamino)cinnamamide derivatives against colon cancer mediated by dual apoptotic signal activation and oxidative stress," Bioorganic Chemistry, vol. 101, p. 103953, 2020.
- C. L. Lherbet, et al., "Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification," Molecules, vol. 25, no. 1, p. 199, 2020.
-
Wikipedia, "N-Acetylanthranilic acid." [Online]. Available: [Link].
- A. N. Gaidukevich, et al., "SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID," Pharmaceutical Chemistry Journal, vol. 24, no. 10, pp. 703-705, 1990.
- J. M. A. M. Kaster, et al., "Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination," Journal of Medicinal Chemistry, vol. 59, no. 17, pp. 7891-7905, 2016.
- S. Prachayasittikul, et al., "Investigation on biological activities of anthranilic acid sulfonamide analogs," European Journal of Medicinal Chemistry, vol. 46, no. 9, pp. 4348-4353, 2011.
- M. V. B. Reddy, et al., "Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study," Molecules, vol. 28, no. 4, p. 1709, 2023.
- B. G. S. Yapar, et al., "Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines," Molecules, vol. 27, no. 21, p. 7378, 2022.
- A. M. Omar, et al., "Discovery, optimization, and cellular activities of 2-(aroylamino)cinnamamide derivatives against colon cancer cells," bioRxiv, 2019.
- A. M. Omar, et al., "Discovery, Optimization, and Cellular Activities of 2-(Aroylamino)
- T. Irie, et al., "Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects," Drugs in R&D, vol. 24, no. 4, pp. 421-430, 2024.
- A. Zarghi and S. Arfaei, "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors," Journal of Pharmacy and Pharmacology, vol. 63, no. 11, pp. 1357-1369, 2011.
- A. A. Kadi, et al.
- A. Zarghi and S. Arfaei, "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships," Iranian Journal of Pharmaceutical Research, vol. 10, no. 4, pp. 655-683, 2011.
Sources
- 1. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-methylanthranilic acid (CHEBI:16394) [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. japer.in [japer.in]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
assessing the selectivity of 2-(Cyclohexylamino)benzoic acid for biological targets
This guide provides an in-depth technical assessment of 2-(Cyclohexylamino)benzoic acid (also known as N-cyclohexylanthranilic acid), positioning it as a critical structure-activity relationship (SAR) probe and chemical scaffold rather than a standalone therapeutic.
Executive Summary
This compound (CAS: 10286-53-0) is the N-cyclohexyl analogue of the N-phenylanthranilic acid class (fenamates).[1] While fenamates (e.g., Mefenamic Acid, Flufenamic Acid) are potent, often non-selective inhibitors of Cyclooxygenase (COX) and Aldo-Keto Reductase 1C3 (AKR1C3) , the N-cyclohexyl variant exhibits a distinct pharmacological profile due to the saturation of the B-ring.
This guide assesses its utility as a negative control probe for pi-stacking interactions in hydrophobic binding pockets and as a privileged scaffold for the synthesis of antimicrobial acridones.
Mechanistic Basis of Selectivity
To understand the selectivity of this compound, one must compare it to its aromatic counterparts. The biological activity of fenamates relies heavily on the "B-ring" (the amine substituent).
-
COX-1/COX-2 Interaction: High-affinity binding of NSAIDs like Mefenamic Acid requires the aromatic B-ring to engage in
- stacking or specific hydrophobic interactions within the cyclooxygenase channel (specifically near Tyr385 and Ser530). The cyclohexyl group lacks the planarity and -electron density of a phenyl ring, drastically reducing affinity for COX enzymes. -
AKR1C3 Inhibition: Potent inhibition of AKR1C3 (a target for castrate-resistant prostate cancer) by Flufenamic Acid involves the B-ring occupying the "SP1" pocket. The substitution of the phenyl ring with a bulky, non-planar cyclohexyl group disrupts this fit, often rendering the molecule a weak inhibitor or inactive control.
Scientific Insight: Consequently, this compound is the ideal "Steric/Electronic Probe" to validate whether a target requires aromaticity in the ligand's hydrophobic domain.
Signal Pathway & SAR Diagram
The following diagram illustrates the divergence in biological activity based on the B-ring saturation.
Figure 1: Divergent biological activities of Anthranilic Acid derivatives based on B-ring aromaticity.
Comparative Performance Data
The following table contrasts this compound with standard fenamates. This data highlights its use as a discriminator in selectivity assays.
| Feature | Mefenamic Acid (Standard) | Flufenamic Acid (Standard) | This compound (Probe) |
| Primary Target | COX-1 / COX-2 | AKR1C3 / COX | Chemical Scaffold / Negative Control |
| B-Ring Structure | 2,3-Dimethylphenyl (Aromatic) | 3-Trifluoromethylphenyl (Aromatic) | Cyclohexyl (Aliphatic/Non-planar) |
| COX-2 IC50 | ~0.1 - 1.0 µM | ~0.2 - 2.0 µM | > 100 µM (Inferred) |
| AKR1C3 IC50 | ~1.0 µM | ~0.3 µM | Low Affinity / Inactive |
| Key Application | Analgesic / Anti-inflammatory | Prostate Cancer Research | Testing Hydrophobic Pocket Constraints |
Note: Comparison values for Mefenamic/Flufenamic acid are derived from established literature [1][2]. The cyclohexyl variant is characterized by its lack of potency in these specific domains, serving as a specificity control.
Experimental Protocols
To validate the selectivity of this compound in your own system, use the following self-validating protocols.
Protocol A: The "Aromatic Necessity" Screen (COX-2)
Objective: Determine if your target requires pi-stacking for inhibition by comparing the cyclohexyl probe against Mefenamic acid.
-
Reagent Prep: Dissolve this compound and Mefenamic acid in DMSO to 10 mM stock.
-
Enzyme System: Use Recombinant Human COX-2 (0.5 units/well) in Tris-HCl buffer (pH 8.0) containing heme and phenol.
-
Incubation: Incubate enzyme with inhibitor (range: 0.1 nM to 100 µM) for 10 minutes at 37°C. Causality: Pre-incubation allows time-dependent conformational changes often seen with fenamates.
-
Initiation: Add Arachidonic Acid (100 µM final) and colorimetric substrate (e.g., TMPD).
-
Readout: Measure absorbance at 590 nm over 5 minutes.
-
Validation:
-
Pass: Mefenamic acid shows dose-dependent inhibition (IC50 < 1 µM).
-
Pass: this compound shows negligible inhibition at < 10 µM.
-
Protocol B: AKR1C3 Selectivity Assay
Objective: Assess if the compound acts as a scaffold for AKR1C3 inhibition or a negative control.
-
System: Recombinant AKR1C3 enzyme (1 µg/mL) in Potassium Phosphate buffer (100 mM, pH 7.0).
-
Cofactor: NADPH (200 µM).
-
Substrate: 9,10-phenanthrenequinone (PQ) at 2 µM (Km concentration). Expert Tip: Using substrate at Km ensures competitive inhibitors can be detected sensitively.
-
Reaction: Monitor the decrease in NADPH absorbance at 340 nm.
-
Calculation: $ % Inhibition = (1 - \frac{Slope_{inhibitor}}{Slope_{control}}) \times 100 $
Synthesis & Scaffold Utility
Beyond its role as a biological probe, this compound is a validated precursor for 1,2,3,4-tetrahydroacridones .
-
Reaction: Cyclodehydration using polyphosphoric acid (PPA) or POCl3.
-
Product: 1,2,3,4-tetrahydro-9(10H)-acridone.
-
Application: These derivatives exhibit enhanced antimicrobial activity compared to the open-ring acid, suggesting that biological activity is "restored" or "activated" upon ring closure and planarization [3].
Figure 2: Synthetic pathway transforming the probe into a bioactive acridone scaffold.
References
-
Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives. Source: Journal of Biological Chemistry. URL:[Link]
-
Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening. Source: National Institutes of Health (NIH). URL:[Link]
-
Synthesis and biological activity of cyclohexylamine derivatives. Source: ResearchGate. URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Cyclohexylamino)benzoic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Cyclohexylamino)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of causality and self-validation, empowering you to manage your chemical waste with confidence and scientific rigor.
Section 1: Hazard Profile and Waste Classification
Understanding the "why" behind a disposal protocol begins with a thorough hazard assessment. The structural backbone of our compound is benzoic acid, a known irritant.
-
Expected Hazards: Based on the benzoic acid moiety, this compound is anticipated to be:
The addition of the cyclohexylamino group may alter its toxicological profile, but in the absence of specific data, we must assume these baseline hazards persist.
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). While this compound is not a listed waste, its acidic nature and potential toxicity necessitate its classification as hazardous waste. It is the generator's responsibility to make this determination.
Section 2: Personal Protective Equipment (PPE) and Safety First
Before handling the waste, ensuring your personal safety is paramount. The choice of PPE is directly dictated by the compound's hazard profile.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against splashes of contaminated solvents and airborne dust particles, addressing the risk of serious eye irritation.[6] |
| Hand Protection | Nitrile or other chemically resistant gloves, tested according to EN 374.[2] | Provides a barrier against skin contact to prevent irritation.[4][6] Always check the glove manufacturer's compatibility chart for the specific solvents being used. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Typically not required if handled in a well-ventilated area or chemical fume hood.[4][7] | If there is a risk of generating significant amounts of dust, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[6] |
Handling Precautions:
-
Always handle the waste within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Avoid generating dust.[1]
-
Wash hands thoroughly after handling the waste, even if gloves were worn.[6]
-
Do not eat, drink, or smoke in the laboratory where this chemical waste is handled and stored.[4][6]
Section 3: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. Follow these steps meticulously to ensure safety and compliance.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams. Keep it separate from halogenated solvents, aqueous waste, and sharps. Mixing wastes can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Designate a specific, properly labeled container for this waste.
Step 2: Container Selection
-
Choose a container that is compatible with the waste. For solid this compound or its solutions in organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.
-
The container must have a secure, screw-top lid to prevent spills and evaporation.
-
Ensure the container is clean and dry before use.
Step 3: Waste Collection
-
For Solid Waste: Carefully transfer the solid this compound into the designated waste container using a spatula or scoop. Avoid actions that could create dust.
-
For Contaminated Labware (e.g., weigh boats, gloves, paper towels): Place these items in a sealed, labeled bag and then into the solid waste container.
-
For Solutions: Using a funnel, carefully pour solutions containing this compound into the designated liquid waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 4: Labeling the Waste Container
-
Proper labeling is a critical compliance point. Your institution's Environmental Health and Safety (EHS) department will provide specific guidelines, but all labels must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
The approximate percentage of each component in the container (including solvents).
-
The date the first drop of waste was added to the container.
-
The name of the Principal Investigator or research group.
-
Step 5: Storage of Waste in the Laboratory
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[5]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the container lid securely closed at all times, except when adding waste.
-
Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
Step 6: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup of the full waste container. Do not pour chemical waste down the drain.[1]
-
Follow their specific procedures for waste pickup requests.
Visualizing the Disposal Decision Process
The following diagram outlines the critical decision points in the laboratory chemical waste disposal process.
Caption: Decision workflow for the disposal of this compound.
Section 4: Emergency Procedures for Spills
In the event of a spill, a prepared and swift response is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. If the spill is large, involves highly volatile solvents, or you feel unsafe, contact your institution's emergency EHS number immediately.
-
Don PPE: Before attempting cleanup of a small, manageable spill, don the appropriate PPE as detailed in Section 2.
-
Containment:
-
For solid spills , gently cover the material with an absorbent pad or use a scoop to place it directly into the hazardous waste container. Avoid creating dust.
-
For liquid spills , cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad), starting from the outside and working inwards.
-
-
Cleanup:
-
Carefully collect the absorbed material using a scoop or dustpan.
-
Place all contaminated materials (absorbent, gloves, etc.) into a properly labeled hazardous waste container.
-
-
Decontaminate:
-
Wipe down the spill area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to this comprehensive guide, you are not only ensuring compliance with safety regulations but are also upholding the highest standards of scientific responsibility. This protocol serves as a self-validating system, where an understanding of the chemical's hazards informs every step of the disposal process, building a deep and lasting culture of safety in your laboratory.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-(cyclohexylamino)ethanesulphonic acid. Retrieved from [Link]
- ScienceLab.com. (2005, October 10).
- VWR. (2015, December 1).
-
Chemos GmbH & Co. KG. (2023, December 12). Safety Data Sheet: benzoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
- Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
- Storyblok. (2022, September 30). Chemical Waste Disposal Guidelines.
-
U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Retrieved from [Link]
- Clinical and Translational Science Institute. (n.d.).
-
U.S. Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Process safety management of highly hazardous chemicals. Retrieved from [Link]
-
Daniels Health. (2024, May 16). OSHA and Biohazard Waste Disposal Guidelines. Retrieved from [Link]
- PureWay. (n.d.). OSHA and Biohazard Waste Disposal: A Compliance Guide.
- Environmental Health and Safety Office. (2025-2026). Hazardous Waste - EHSO Manual.
-
Medical Laboratory Observer. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]
-
Alpha Resources. (2021, February 19). BENZOIC ACID - SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of 2-(Cyclohexylamino)benzoic Acid: Personal Protective Equipment (PPE)
Understanding the Risks: A Data-Driven Approach
The primary hazards associated with compounds similar to 2-(Cyclohexylamino)benzoic acid, such as Benzoic Acid and 4-Cyclohexylbenzoic acid, include skin irritation, serious eye damage, and respiratory irritation.[1][2][3] These effects are often acute and can occur shortly after exposure.[2] Therefore, the selection of PPE must be directly correlated to mitigating these specific risks. The physical form of the compound, typically a solid or crystalline powder, also presents a significant risk of airborne dust generation, which necessitates specific respiratory protection.[2][4]
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that must be adapted to the specific experimental conditions. The core principle is to create a barrier between the researcher and the chemical, thereby minimizing the risk of exposure. This guide will detail the minimum and enhanced PPE requirements based on the nature of the work being conducted.
Essential Personal Protective Equipment Protocol
This section outlines the step-by-step process for donning and doffing the necessary PPE for handling this compound.
Hand Protection: The First Line of Defense
Causality: The skin is a primary route of exposure, and direct contact can lead to irritation, redness, and a burning sensation.[2] Therefore, appropriate chemical-resistant gloves are non-negotiable.
-
Selection: Nitrile or butyl rubber gloves are recommended for handling acids and related compounds.[5] Nitrile gloves offer excellent resistance to a variety of chemicals and provide good dexterity.[5] Always inspect gloves for any signs of degradation or perforation before use.[6]
-
Procedure:
-
Wash and dry hands thoroughly before donning gloves.
-
Select the correct size to ensure a snug fit without being too tight, which could compromise the glove's integrity.
-
When work is complete, remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.[6]
-
Dispose of contaminated gloves in accordance with institutional and local regulations.[1]
-
Wash hands thoroughly after removing gloves.[4]
-
Eye and Face Protection: Shielding Against Serious Damage
Causality: Compounds like benzoic acid can cause serious and potentially irreversible eye damage.[1][7] Therefore, robust eye and face protection is critical.
-
Selection:
-
Minimum Requirement: Safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8]
-
Enhanced Protection: When there is a risk of splashes or handling larger quantities, a full-face shield should be worn in addition to safety goggles.
-
-
Procedure:
-
Ensure eye protection fits snugly and comfortably.
-
Do not touch your eyes or face while wearing contaminated gloves.
-
Clean and disinfect reusable eye and face protection after each use.
-
Protective Clothing: A Barrier for the Body
Causality: To prevent skin contact from spills or splashes, appropriate protective clothing is necessary.
-
Selection: A standard laboratory coat is the minimum requirement. For tasks with a higher risk of significant exposure, a chemically resistant apron or suit may be necessary.
-
Procedure:
-
Ensure the lab coat is fully buttoned.
-
Remove the lab coat before leaving the laboratory.
-
Contaminated clothing should be removed immediately and decontaminated or disposed of properly.[1]
-
Respiratory Protection: Guarding Against Inhalation Hazards
Causality: Inhalation of airborne dust can cause irritation to the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[2]
-
Selection:
-
For Handling Small Quantities in a Well-Ventilated Area: Respiratory protection may not be required if dust generation is minimal. However, a risk assessment should always be performed.
-
For Weighing, Transferring, or Generating Dust: A NIOSH-approved half-face respirator with a particulate filter (e.g., P1 or P100) is necessary.[9][10][11][12]
-
-
Procedure:
-
Ensure you are fit-tested for the selected respirator.
-
Perform a seal check each time the respirator is worn.
-
Store the respirator in a clean, dry place away from contamination.
-
PPE Selection Summary Table
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Handling solutions in a fume hood | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not typically required |
| Weighing or transferring powder | Nitrile Gloves | Safety Goggles and Face Shield | Lab Coat | NIOSH-approved respirator with particulate filter |
| Large-scale synthesis | Butyl Rubber Gloves | Safety Goggles and Face Shield | Chemical Resistant Apron over Lab Coat | NIOSH-approved respirator with particulate filter |
PPE Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow based on risk assessment.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]
-
Avoid generating dust.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[2]
-
Store away from incompatible substances such as strong oxidizing agents and strong bases.[2]
Spill Response:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it in a sealed container for disposal.[4]
Disposal:
-
Dispose of waste in accordance with all local, regional, national, and international regulations.[1] Contact your institution's environmental health and safety office for specific guidance.
By adhering to these protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Redox. (2022, November 14).
- Carl ROTH.
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Carl ROTH. Safety Data Sheet: 2-(cyclohexylamino)ethanesulphonic acid.
- Sigma-Aldrich. (2025, July 3).
- CAMEO Chemicals - NOAA. P-AMINOBENZOIC ACID.
- Chemos GmbH&Co.KG.
- Fisher Scientific. (2025, December 19).
- Thermo Fisher Scientific. (2025, September 22).
- Flinn Scientific.
- Carl ROTH.
- Carl ROTH.
- Fisher Scientific. (2025, December 18).
Sources
- 1. redox.com [redox.com]
- 2. ehs.com [ehs.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. leelinework.com [leelinework.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. P-AMINOBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
